Technical Documentation Center

NEURODYE DI-2-ANEPEQ Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: NEURODYE DI-2-ANEPEQ
  • CAS: 160605-94-7

Core Science & Biosynthesis

Foundational

Optical Interrogation of Neuronal Dynamics: The Mechanism and Application of NEURODYE DI-2-ANEPEQ (JPW 1114)

Executive Summary The precise measurement of submillisecond electrical transients in neuronal arbors remains a profound challenge in neurophysiology. While traditional patch-clamp electrophysiology offers unparalleled te...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The precise measurement of submillisecond electrical transients in neuronal arbors remains a profound challenge in neurophysiology. While traditional patch-clamp electrophysiology offers unparalleled temporal resolution, it is spatially restricted to the soma or large dendritic trunks. NEURODYE DI-2-ANEPEQ (commonly referred to as JPW 1114 ) bridges this gap. As a fast-responding, highly water-soluble voltage-sensitive dye (VSD), it enables the optical tracking of action potentials and synaptic potentials across complex neuronal morphologies[1],[2].

This technical whitepaper deconstructs the molecular mechanism of action, photophysical properties, and self-validating experimental workflows required to successfully deploy DI-2-ANEPEQ in advanced neurobiological research.

Molecular Mechanism: Electrochromism and the Stark Effect

DI-2-ANEPEQ belongs to the AminoNaphthylEthenylPyridinium (ANEP) class of fast-response membrane potential dyes[3],[2]. Unlike slow-response dyes that rely on transmembrane redistribution (which takes seconds to minutes), DI-2-ANEPEQ operates via a direct interaction with the local electric field of the neuronal plasma membrane.

Membrane Partitioning

In aqueous intracellular solutions, DI-2-ANEPEQ is weakly fluorescent. However, upon encountering the inner leaflet of the neuronal plasma membrane, its lipophilic tail inserts into the lipid bilayer, causing the dye to become strongly fluorescent[3].

The Stark Effect (Electrochromism)

The core mechanism of action is an electrochromic shift driven by the Stark effect [3],[4].

  • Resting State: At a resting membrane potential (e.g., -70 mV), the strong intramembrane electric field polarizes the dye's electronic structure, maintaining its baseline excitation and emission spectra.

  • Depolarization: When an action potential depolarizes the membrane (e.g., to +30 mV), the local electric field changes rapidly. This alters the energy gap between the dye's ground and excited electronic states.

  • Optical Readout: This electronic shift manifests as a spectral shift. When excited at the red edge of its absorption band, membrane depolarization causes a rapid decrease in fluorescence intensity, yielding a negative fractional fluorescence change ( ΔF/F )[4].

MOA Resting Resting Membrane (-70 mV) DyeRest DI-2-ANEPEQ Ground State (Red-shifted) Resting->DyeRest Depolarized Depolarized Membrane (+30 mV) DyeActive DI-2-ANEPEQ Excited State (Blue-shifted) Depolarized->DyeActive DyeRest->DyeActive Stark Effect (Electric Field Change)

Electrochromic shift of DI-2-ANEPEQ driven by membrane depolarization (Stark effect).

Photophysical Profile and Quantitative Metrics

To design an effective optical recording rig, researchers must align their excitation light sources and emission filters with the specific photophysical properties of DI-2-ANEPEQ. Because fast-response probes typically exhibit small signal magnitudes (2-10% change per 100 mV)[3], optimizing the optical path is critical.

PropertyValueExperimental Significance
Molecular Weight 547.12 g/mol [1]Small molecular size permits rapid intracellular diffusion via patch pipette.
Excitation / Emission ~530 nm / ~720 nm[1]Far-red emission allows multiplexing with green Ca2+ indicators (e.g., Fluo-4).
Voltage Sensitivity -2% to -10% ΔF/F per 100 mV[3],[4]Requires high-speed, low-noise detectors (CCD/CMOS) to resolve single spikes.
Response Time Sub-millisecond (< 1 ms)[2]Enables precise temporal tracking of fast action potentials and synaptic transients.
Solubility Highly water-soluble[1]Ideal for microinjection; prevents extracellular background staining.

Self-Validating Experimental Protocol: Intracellular Microinjection

Unlike lipophilic VSDs (e.g., di-4-ANEPPS) which are applied to the extracellular bath and stain all tissue uniformly, the high water solubility of DI-2-ANEPEQ dictates that it must be introduced intracellularly[1]. This provides a massive signal-to-noise advantage by ensuring only the target neuron is labeled.

Workflow Prep 1. Intracellular Solution Prep (Dissolve in K-gluconate) Patch 2. Whole-Cell Patch Clamp (Target Neuron Soma) Prep->Patch Diffusion 3. Dye Equilibration (30-60 min diffusion) Patch->Diffusion Imaging 4. High-Speed Optical Imaging (Ex: 530nm, Em: >720nm) Diffusion->Imaging Analysis 5. Ratiometric Analysis (Calculate ΔF/F) Imaging->Analysis

Step-by-step workflow for intracellular labeling and optical recording using DI-2-ANEPEQ.

Step-by-Step Methodology & Causality
  • Intracellular Solution Preparation: Dissolve DI-2-ANEPEQ in a standard K-gluconate-based intracellular solution to a final concentration of 0.5 to 1.0 mM.

    • Causality: A high concentration gradient in the pipette is required to drive passive diffusion into the distal dendrites and axonal arbors.

  • Whole-Cell Patch Clamp: Obtain a >1 GΩ seal on the soma of the target neuron and rupture the membrane to achieve whole-cell configuration.

    • Causality (Self-Validation): Monitoring the seal resistance and holding current validates cell health. Because the dye is applied internally, the absence of background fluorescence in surrounding tissue validates that the optical signal is originating exclusively from the target cell.

  • Dye Equilibration: Maintain the whole-cell recording for 30 to 60 minutes before imaging.

    • Causality: DI-2-ANEPEQ must physically diffuse from the soma to the distal processes. Its water-soluble nature facilitates rapid transit through the cytosol before it ultimately partitions into the inner leaflet of the lipid bilayer[3],[1].

  • High-Speed Optical Imaging: Excite the neuron at ~530 nm and collect emission using a >700 nm long-pass filter[1].

    • Causality: Exciting the dye at the red edge of its absorption spectrum maximizes the fractional fluorescence change ( ΔF/F ) driven by the electrochromic shift, optimizing the detection of submillisecond action potentials[4].

Advanced Implementations: Multiplexed Optical Interrogation

A major advantage of DI-2-ANEPEQ is its broad emission spectrum in the red/infrared region, which allows for sophisticated multiplexing with other optical techniques[5].

By combining JPW 1114 with high-affinity calcium indicators (e.g., Calcium Green-1 or Fluo-5F), researchers can simultaneously record membrane potential ( Vm​ ) and intracellular calcium dynamics ( Ca2+ )[5].

  • The Causality of Spectral Separation: Because calcium indicators are typically excited by blue/cyan light (~488 nm) and emit green light (~520 nm), they do not overlap with the far-red emission of DI-2-ANEPEQ (>720 nm). This spectral separation prevents optical crosstalk, allowing a single neuron to act as its own control when correlating the electrical generation of an action potential with the subsequent biochemical influx of calcium[5].

References

  • Chemical Targeting of Voltage Sensitive Dyes to Specific Cells and Molecules in the Brain ACS Chemical Neuroscience. URL:[Link]

  • Combining Membrane Potential Imaging with Other Optical Techniques National Institutes of Health (NIH) - PubMed Central (PMC). URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide to DI-2-ANEPEQ: A High-Speed Voltage-Sensitive Dye for Cellular and Subcellular Electrophysiology

This guide provides a comprehensive technical overview of DI-2-ANEPEQ, a fast-response styryl voltage-sensitive dye (VSD). It is intended for researchers, scientists, and drug development professionals who are looking to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of DI-2-ANEPEQ, a fast-response styryl voltage-sensitive dye (VSD). It is intended for researchers, scientists, and drug development professionals who are looking to employ high-resolution optical methods for monitoring membrane potential dynamics in excitable cells. This document delves into the core principles of DI-2-ANEPEQ's function, its spectral properties, and provides field-proven protocols for its application, with a focus on reproducibility and data integrity.

Introduction: The Need for Speed in Voltage Imaging

The ability to measure changes in membrane potential is fundamental to understanding the function of excitable cells such as neurons and cardiomyocytes. While traditional electrophysiology techniques like patch-clamping offer unparalleled temporal resolution and sensitivity at a single point, they are invasive and not easily scalable for monitoring large neuronal populations or subcellular compartments.[1] Voltage-sensitive dyes (VSDs) have emerged as a powerful alternative, enabling the non-invasive visualization of electrical activity with high spatial and temporal resolution.[2]

Among the various classes of VSDs, the ANEP (aminonaphthylethenylpyridinium) family of dyes are renowned for their rapid response times, making them ideal for tracking fast events like action potentials.[3] DI-2-ANEPEQ (also known as JPW 1114) is a water-soluble, cationic member of this family, offering distinct advantages for specific experimental paradigms.[3][4]

The Electrochromic Mechanism of DI-2-ANEPEQ

DI-2-ANEPEQ belongs to the class of "fast-response" VSDs, whose optical properties change in response to an electric field.[4][5] The underlying mechanism is a phenomenon known as electrochromism , or the molecular Stark effect.[4]

The DI-2-ANEPEQ molecule is a chromophore with a dipole moment. When it intercalates into the cell membrane, it aligns itself with the membrane's electric field. A change in the transmembrane potential alters this electric field, which in turn perturbs the electronic energy levels of the dye molecule.[4][5] This perturbation results in a rapid (femtosecond to picosecond) shift in both the absorption and emission spectra of the dye.[4]

Specifically, depolarization of the membrane causes a hypsochromic (blue) shift in the excitation spectrum, while hyperpolarization causes a bathochromic (red) shift.[4] These spectral shifts, though small (typically <10 nm), are the basis for DI-2-ANEPEQ's voltage sensitivity and can be detected as a change in fluorescence intensity.[4]

cluster_membrane Cell Membrane cluster_potential Membrane Potential cluster_spectra Spectral Shift Membrane Lipid Bilayer DI-2-ANEPEQ Excitation Blue Shift Red Shift Membrane:dye->Excitation:red Hyperpolarization (Bathochromic Shift) Membrane:dye->Excitation:blue Depolarization (Hypsochromic Shift) Resting Resting Potential (-70mV) Resting->Membrane:dye Electric Field Depolarized Depolarized (+30mV) Depolarized->Membrane:dye Altered Electric Field

Caption: Mechanism of DI-2-ANEPEQ Voltage Sensing.

Spectral Properties of DI-2-ANEPEQ

The absorption and fluorescence spectra of DI-2-ANEPEQ are highly dependent on its environment.[3] The dye is essentially non-fluorescent in aqueous solutions and becomes strongly fluorescent upon binding to a lipid membrane.[3] This property is advantageous as it minimizes background fluorescence from unbound dye.

The spectral characteristics are crucial for designing imaging experiments, including the choice of excitation sources and emission filters. It is important to note that the excitation and emission maxima can shift depending on the solvent and whether the dye is in a lipid environment.

EnvironmentExcitation Maximum (nm)Emission Maximum (nm)
Ethanol532748
Multilamellar Lipid Vesicles (MLVs)477.5624
Generic (from spectral viewer)488701

Data compiled from multiple sources.[6][7]

The recommended excitation range for DI-2-ANEPEQ is typically between 510-540 nm.[7] Optimal excitation for voltage-sensitive measurements is often found at the "red edge" of the absorption band, where the change in fluorescence intensity upon depolarization is most pronounced.[8]

Experimental Protocol: Imaging Action Potentials in Cultured Neurons

This protocol provides a detailed step-by-step methodology for loading DI-2-ANEPEQ into cultured neurons via microinjection and subsequently imaging action potentials. This method is particularly useful for staining individual neurons with high specificity and for visualizing electrical signals in fine neuronal processes.[3][5]

Reagents and Materials
  • DI-2-ANEPEQ (JPW 1114)

  • High-purity water (for stock solution)

  • Internal solution for patch pipette (e.g., a standard potassium gluconate-based solution)

  • Cultured neurons on coverslips

  • Micropipette puller

  • Micromanipulator and microinjection system

  • Fluorescence microscope with appropriate filters and a high-speed camera

  • Data acquisition software

Protocol Steps
  • Preparation of DI-2-ANEPEQ Stock Solution:

    • Prepare a stock solution of DI-2-ANEPEQ at a concentration of 3 mg/mL (approximately 5.5 mM) in high-purity water.[3]

    • Rationale: A concentrated aqueous stock solution is necessary for efficient loading via microinjection. Store the stock solution protected from light at 2-6°C.[3]

  • Micropipette Preparation:

    • Pull glass micropipettes to a fine tip using a micropipette puller. The ideal tip resistance will depend on the specific cell type and experimental setup but is typically in the range of 3-7 MΩ when filled with internal solution.

    • Back-fill the micropipette with the internal solution containing DI-2-ANEPEQ. The final concentration of the dye in the pipette can be optimized, but a starting point is to dilute the stock solution into the internal solution.

  • Cell Loading via Microinjection:

    • Identify a target neuron under brightfield or DIC optics.

    • Carefully approach the neuron with the dye-filled micropipette using a micromanipulator.

    • Establish a whole-cell patch-clamp configuration.

    • Allow the dye to diffuse from the pipette into the neuron. The loading time will vary depending on the cell size and the complexity of its processes but can range from a few minutes to over 20 minutes. Monitor the fluorescence to assess the extent of dye loading.

  • Imaging Action Potentials:

    • Switch to fluorescence imaging. Use an excitation wavelength in the recommended range (e.g., 530 nm) and an appropriate emission filter (e.g., a long-pass filter above 610 nm).

    • Induce action potentials in the neuron, for example, by current injection through the patch pipette.

    • Acquire images at a high frame rate (e.g., >500 Hz) to capture the rapid dynamics of the action potential.

    • The change in fluorescence intensity (ΔF/F) will be proportional to the change in membrane potential. Depolarization during an action potential will typically result in a decrease in fluorescence intensity when exciting at the red edge of the absorption spectrum.[8]

cluster_prep Preparation cluster_loading Cell Loading cluster_imaging Imaging Stock Prepare DI-2-ANEPEQ Stock Solution (3 mg/mL) Pipette Prepare Dye-filled Micropipette Stock->Pipette Patch Establish Whole-Cell Patch Clamp Pipette->Patch Diffuse Allow Dye to Diffuse into Neuron Patch->Diffuse Induce Induce Action Potentials Diffuse->Induce Acquire Acquire High-Speed Fluorescence Images Induce->Acquire Analyze Analyze ΔF/F Acquire->Analyze

Caption: Workflow for Imaging Action Potentials with DI-2-ANEPEQ.

Ratiometric Imaging for Enhanced Data Integrity

A significant advantage of ANEP dyes, including DI-2-ANEPEQ, is their potential-dependent shift in the excitation spectrum, which allows for ratiometric measurements.[3] Ratiometric imaging involves exciting the dye at two different wavelengths and taking the ratio of the emitted fluorescence.

This approach helps to correct for artifacts that can affect single-wavelength intensity measurements, such as:

  • Photobleaching: The gradual loss of fluorescence due to prolonged light exposure.

  • Uneven dye loading: Variations in dye concentration across different cells or cellular compartments.

  • Motion artifacts: Changes in fluorescence due to cell movement.

By taking the ratio of the fluorescence intensities at two excitation wavelengths (one where fluorescence decreases with depolarization and one where it increases), these artifacts can be minimized, leading to a more robust and quantitative measure of membrane potential.[9]

Managing Phototoxicity and Photobleaching

A critical consideration in any live-cell fluorescence imaging experiment is the potential for phototoxicity and photobleaching.[10] High-intensity illumination can generate reactive oxygen species that are harmful to cells and can also irreversibly damage the fluorophore, leading to a loss of signal.[10][11]

Strategies to mitigate these effects include:

  • Minimize light exposure: Use the lowest possible excitation intensity and exposure time that still provides an adequate signal-to-noise ratio.

  • Use sensitive detectors: Employ high quantum efficiency cameras to maximize the detection of emitted photons.

  • Optimize filters: Use high-quality bandpass filters to select the optimal excitation and emission wavelengths and block unwanted light.

  • Consider two-photon excitation: This technique can reduce phototoxicity and photobleaching in deeper tissue imaging.[2]

  • Use antioxidants: In some cases, the addition of antioxidants to the imaging medium can help to reduce phototoxicity.

Conclusion

DI-2-ANEPEQ is a powerful and versatile tool for the optical measurement of membrane potential in a wide range of biological preparations. Its fast response time and suitability for microinjection make it particularly well-suited for studying the dynamics of electrical signaling in individual neurons and their subcellular compartments. By understanding the principles of its function, carefully optimizing experimental protocols, and employing strategies to minimize phototoxicity, researchers can leverage the capabilities of DI-2-ANEPEQ to gain new insights into the intricate electrical language of the cell.

References

  • Potentiometric Probes. (n.d.). Di-2-ANEPEQ (JPW-1114) - Potentiometric Probes Voltage-Sensitive Dye. Retrieved from [Link]

  • Miller, E. W., et al. (2016). Small molecule fluorescent voltage indicators for studying membrane potential. PMC. [Link]

  • Lagnado, L., et al. (2020). Chemical targeting of voltage sensitive dyes to specific cells and molecules in the brain. PMC. [Link]

  • Miller, E. W. (2019). Imaging Spontaneous Neuronal Activity with Voltage-Sensitive Dyes. PMC. [Link]

  • Wäldchen, S., et al. (2020). Between life and death: strategies to reduce phototoxicity in super-resolution microscopy. Royal Society Publishing. [Link]

  • Canepari, M., et al. (2013). Combining Membrane Potential Imaging with Other Optical Techniques. PMC. [Link]

  • Oxford Instruments. (n.d.). How to Overcome Photobleaching and Phototoxicity in Live Cell Imaging. Retrieved from [Link]

  • Yuste, R., & Konnerth, A. (n.d.). A Practical Guide: Imaging Action Potentials with Calcium Indicators. Columbia University. Retrieved from [Link]

  • Wikipedia. (n.d.). Voltage-sensitive dye. Retrieved from [Link]

  • Staudt, T., et al. (2007). Strategies to reduce photobleaching, dark state transitions and phototoxicity in subdiffraction optical microscopy. ResearchGate. [Link]

  • Grimm, C., et al. (2016). The Use of Ratiometric Fluorescence Measurements of the Voltage Sensitive Dye Di-4-ANEPPS to Examine Action Potential Characteristics and Drug Effects on Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes. PubMed. [Link]

  • Li, J., et al. (2023, July 5). Protocol for neurophysiological imaging in human iPSC-derived neurons. protocols.io. [Link]

  • Kuhn, B., & Fromherz, P. (n.d.). Voltage Imaging with ANNINE Dyes and Two-Photon Microscopy. OIST Groups. Retrieved from [Link]

  • Yue, Y., et al. (2024). HSA shrinkage optimizes the photostability of embedded dyes fundamentally to amplify their efficiency. Chinese Chemical Letters, 35(3), 109223. [Link]

  • Bones, D. L., et al. (2013, May 10). Excitation−Emission Spectra and Fluorescence Quantum Yields for Fresh and Aged Biogenic Secondary Organic Aerosols. UCI Department of Chemistry. [Link]

  • De Marchi, T., et al. (2023, February 3). A Comparison of Different Sample Processing Protocols for MALDI Imaging Mass Spectrometry Analysis of Formalin-Fixed Multiple Myeloma Cells. MDPI. [Link]

  • Fairless, R., et al. (2013). Membrane Potential Measurements of Isolated Neurons Using a Voltage-Sensitive Dye. PLOS ONE, 8(3), e58260. [Link]

Sources

Foundational

An In-depth Technical Guide to Detecting Submillisecond Membrane Potential Changes with DI-2-ANEPEQ

For researchers, scientists, and drug development professionals at the forefront of cellular electrophysiology, the ability to monitor rapid changes in membrane potential is paramount. Traditional electrophysiological te...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals at the forefront of cellular electrophysiology, the ability to monitor rapid changes in membrane potential is paramount. Traditional electrophysiological techniques, while providing invaluable data, are often limited in their spatial resolution and scalability. Voltage-sensitive dyes (VSDs) have emerged as a powerful alternative, enabling optical recording of electrical activity across large cell populations with submillisecond temporal resolution.[1][2] Among these, the fast-response styryl dye, DI-2-ANEPEQ (also known as JPW1114), has proven to be a robust tool for investigating the intricate dynamics of excitable cells.[3][4] This guide provides a comprehensive overview of the core principles, experimental methodologies, and data interpretation when using DI-2-ANEPEQ to detect submillisecond membrane potential changes.

Part 1: The Core Mechanism - How DI-2-ANEPEQ Senses Voltage

At its core, DI-2-ANEPEQ is an electrochromic dye.[5][6] This means its light absorption and emission properties are directly influenced by the strength of the local electric field.[4][7][8] When DI-2-ANEPEQ molecules partition into the cell membrane, they align themselves in response to the transmembrane potential. The dye's chromophore, a conjugated system of electrons, experiences a phenomenon known as the Stark effect, where the electric field alters its electronic energy levels.[4][9]

This interaction results in a voltage-dependent shift in the dye's fluorescence spectrum.[4][5] Specifically, depolarization of the cell membrane causes a slight blue shift (hypsochromic shift) in the emission spectrum, while hyperpolarization leads to a red shift (bathochromic shift).[4] It is this rapid spectral shift, occurring on the order of femtoseconds to picoseconds, that allows DI-2-ANEPEQ to faithfully track even the most rapid physiological events like neuronal action potentials.[1][4]

The following diagram illustrates the fundamental principle of electrochromism that underpins the voltage-sensing capability of DI-2-ANEPEQ.

cluster_membrane Cell Membrane cluster_dye DI-2-ANEPEQ Response resting_potential Resting Potential (Negative Intracellular) red_shift Red Shift in Emission Spectrum resting_potential->red_shift Induces depolarization Depolarization (Less Negative Intracellular) blue_shift Blue Shift in Emission Spectrum depolarization->blue_shift Induces

Caption: Mechanism of DI-2-ANEPEQ voltage sensing.

Part 2: Experimental Design and Protocols

The successful application of DI-2-ANEPEQ hinges on meticulous experimental design and execution. The choice of loading protocol, imaging modality, and data acquisition parameters will significantly impact the quality of the obtained signals.

Quantitative Data Summary

The following table summarizes key performance metrics of DI-2-ANEPEQ and related ANEP dyes, providing a basis for experimental planning.

ParameterTypical ValueNotes
Response Time SubmillisecondSufficiently fast to resolve action potentials in neurons and cardiac cells.[1][2]
Voltage Sensitivity ~2-10% fluorescence change per 100 mVThis modest change necessitates sensitive detection systems and optimized imaging parameters.[7][8]
Excitation Max (Ethanol) ~530 nm[10][11]The excitation spectrum is environmentally sensitive and will shift upon membrane binding.[8][10]
Emission Max (Ethanol) ~720-748 nm[10][11]The emission spectrum is also environmentally sensitive.[8][10]
Excitation Max (Membrane) ~475-477.5 nm[11][12][13]A significant blue shift occurs upon binding to the lipid bilayer.
Emission Max (Membrane) ~617-624 nm[11][12][13]A significant blue shift occurs upon binding to the lipid bilayer.
Step-by-Step Experimental Protocols

The choice of dye loading protocol is critical and depends on the experimental preparation. DI-2-ANEPEQ's water solubility makes it particularly suitable for microinjection and topical application.[8][10]

Protocol 1: Single-Cell Loading via Microinjection

This method is ideal for detailed studies of individual neurons or other excitable cells.

  • Prepare the Dye Solution: Dissolve DI-2-ANEPEQ in an appropriate intracellular solution to a final concentration of approximately 3 mg/mL (around 5.5 mM).[8]

  • Fill the Microelectrode: Backfill a sharp microelectrode with the DI-2-ANEPEQ solution.

  • Cell Impalement: Carefully impale the target cell with the microelectrode.

  • Dye Injection: Apply gentle positive pressure to inject the dye into the cell. Monitor the fluorescence to assess the loading progress.

  • Incubation: Allow sufficient time for the dye to diffuse throughout the cell and incorporate into the plasma membrane.

  • Imaging: Begin optical recording of membrane potential changes.

Protocol 2: Tissue Staining via Topical Application

This protocol is suitable for imaging neuronal populations in brain slices or other tissue preparations.

  • Prepare the Staining Solution: Prepare a stock solution of DI-2-ANEPEQ in ethanol or DMSO.[10] Dilute the stock solution in the appropriate physiological saline to the desired final concentration. The optimal concentration may need to be determined empirically for each preparation.

  • Tissue Incubation: Bath-apply the staining solution to the tissue preparation. Incubation times can range from 10 to 60 minutes.[8][14]

  • Washout: After incubation, thoroughly wash the preparation with dye-free saline to remove any unbound dye.[8]

  • Imaging: Proceed with optical recording of the stained tissue.

The following diagram outlines the general workflow for a typical optical mapping experiment using DI-2-ANEPEQ.

start Start prep Prepare Biological Sample (e.g., cell culture, tissue slice) start->prep load Load with DI-2-ANEPEQ (Microinjection or Topical Application) prep->load wash Wash to Remove Unbound Dye load->wash image Acquire Fluorescence Images (High-Speed Camera) wash->image analyze Analyze Optical Signals (Signal processing, mapping) image->analyze stimulate Apply Electrical or Chemical Stimulus stimulate->image end End analyze->end

Caption: Experimental workflow for DI-2-ANEPEQ imaging.

Part 3: Data Acquisition and Analysis

Acquiring and interpreting the small, fast fluorescence changes from DI-2-ANEPEQ requires a specialized imaging setup and robust analysis techniques.

Data Acquisition

A high-speed, high-sensitivity camera is essential for capturing the submillisecond dynamics of membrane potential. The choice of excitation and emission filters is critical for maximizing the voltage-dependent signal. Due to the spectral shift, ratiometric imaging can be employed to enhance the signal-to-noise ratio and reduce artifacts from motion or uneven dye loading.[15][16] This involves acquiring images at two different emission wavelengths simultaneously and calculating the ratio of the fluorescence intensities.

Data Analysis

The raw optical data will typically require several processing steps to extract meaningful physiological information.

  • Signal Averaging: For repetitive stimuli, averaging multiple trials can significantly improve the signal-to-noise ratio.

  • Background Subtraction: Subtracting the background fluorescence can help to isolate the signal from the stained cells.

  • Normalization: Expressing the fluorescence change as a fractional change (ΔF/F) relative to the baseline fluorescence allows for comparison across different cells and experiments.

  • Action Potential Parameter Extraction: From the processed optical signals, key parameters of the action potential can be extracted, such as the amplitude, duration, and rise and fall times.[17]

The logical relationship for processing optical mapping data is depicted in the diagram below.

raw_data Raw Fluorescence Movie preprocess Preprocessing (Signal Averaging, Background Subtraction) raw_data->preprocess normalize Normalization (ΔF/F) preprocess->normalize extract Feature Extraction (Action Potential Parameters) normalize->extract visualize Data Visualization (Traces, Maps) extract->visualize interpretation Physiological Interpretation visualize->interpretation

Caption: Data analysis pipeline for DI-2-ANEPEQ signals.

Conclusion

DI-2-ANEPEQ is a powerful and versatile tool for the optical measurement of submillisecond membrane potential changes. Its fast response kinetics and suitability for various loading protocols make it an invaluable asset for researchers in neuroscience, cardiology, and drug discovery. By understanding the underlying electrochromic mechanism and adhering to rigorous experimental and analytical procedures, investigators can unlock a wealth of information about the electrical dynamics of single cells and complex cellular networks. The continued development and application of voltage-sensitive dyes like DI-2-ANEPEQ promise to further illuminate the intricate electrical signaling that governs life.

References

  • Miller, E. W., et al. (2012). Fluorescence lifetime predicts performance of voltage sensitive fluorophores in cardiomyocytes and neurons. RSC Publishing.
  • Millard, A. C., Jin, L., & Loew, L. M. (2006).
  • MedchemExpress.com. Di-2-ANEPEQ | Membrane Potential Fluorescence Dye.
  • Salzberg, B. M., et al. (2008). Action spectra of electrochromic voltage-sensitive dyes in an intact excitable tissue. SPIE Digital Library.
  • Woodford, C. R., et al. (2015). Seeing the Spikes: The Future of Targetable Synthetic Voltage Sensors. PMC - NIH.
  • Deal, P. E., et al. (2020). Chemical targeting of voltage sensitive dyes to specific cells and molecules in the brain. PMC.
  • Miller, E. W. (2016). Small molecule fluorescent voltage indicators for studying membrane potential. PMC - NIH.
  • Wuskell, J. P., et al. (2023). Near-infrared voltage-sensitive dyes based on chromene donor. PNAS.
  • Zecevic, D., et al. (2008). Wide-field and two-photon imaging of brain activity with voltage- and calcium-sensitive dyes.
  • Thermo Fisher Scientific. (n.d.). Fast-Response Probes—Section 22.2. Thermo Fisher Scientific - ES.
  • Biotium. (n.d.). Di-2-ANEPEQ.
  • ResearchGate. (n.d.). Work mechanisms of voltage sensing dyes.
  • Klimas, A., et al. (2019).
  • AAT Bioquest. (n.d.). Di-2-ANEPEQ [JPW 1114].
  • Potentiometric Probes. (n.d.). Di-2-ANEPEQ (JPW-1114) - Potentiometric Probes Voltage-Sensitive Dye.
  • ResearchGate. (n.d.). Principle of voltage sensitive dyes.
  • Yan, P., et al. (2005). Two-photon excitation of di-4-ANEPPS for optical recording of action potentials in rabbit heart. PubMed.
  • Thermo Fisher Scientific. (2006). Potential-Sensitive ANEP Dyes.
  • Canepari, M., et al. (2013). Combining Membrane Potential Imaging with Other Optical Techniques. PMC - NIH.
  • Thermo Fisher Scientific. (n.d.). Di-2-ANEPEQ (JPW 1114). thermofisher.com.
  • ResearchGate. (n.d.). Optical mapping recordings using voltage and calcium sensitive dyes.
  • Wikipedia. (n.d.). Action potential.
  • Das, T. K., Periasamy, N., & Krishnamoorthy, G. (1993). Mechanism of response of potential-sensitive dyes studied by time-resolved fluorescence. Biophysical Journal.
  • Hsiao, Y-J., et al. (2018). Synthesis and characterization of novel electrochromic devices derived from redox-active polyamide–TiO2 hybrids. RSC Publishing.
  • Woodford, C. R., et al. (2015). Palette of fluorinated voltage-sensitive hemicyanine dyes. PMC - NIH.
  • Thermo Fisher Scientific. (n.d.). Fast-Response Probes—Section 22.2. Thermo Fisher Scientific - DE.
  • Hein, M., et al. (2013). Comparison of Two Voltage-Sensitive Dyes and Their Suitability for Long-Term Imaging of Neuronal Activity. PMC.
  • Zhang, Y., et al. (2018). Theoretical investigation of electrochromic mechanism in D–A conjugated polymers in visible and infrared bands. RSC Publishing.
  • Wang, J., et al. (2020). Emerging Electrochromic Materials and Devices for Future Displays. PMC - NIH.
  • Byrne, J. H. (n.d.). Ionic Mechanisms and Action Potentials. Neuroscience Online.
  • Miller, E. W. (2018).

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Microinjection of DI-2-ANEPEQ (JPW 1114) for Spatiotemporal Voltage Imaging in Live Neurons

Rationale and Mechanistic Principles Mapping the electrical dynamics of sub-cellular compartments—such as distal dendrites, axonal arbors, and dendritic spines—requires voltage-sensitive dyes (VSDs) that offer both high...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Rationale and Mechanistic Principles

Mapping the electrical dynamics of sub-cellular compartments—such as distal dendrites, axonal arbors, and dendritic spines—requires voltage-sensitive dyes (VSDs) that offer both high temporal resolution and robust signal-to-noise ratios., widely recognized in the neurophysiology literature as JPW 1114 , is a fast-responding, cationic hemicyanine dye[1].

Unlike traditional VSDs applied via bath perfusion (which stain all cell membranes in a slice and yield population-averaged signals), JPW 1114 is highly water-soluble, making it uniquely optimized for targeted intracellular microinjection[1],[2].

The Causality of the Electrochromic Shift: When introduced intracellularly via a whole-cell patch pipette, JPW 1114 diffuses into the soma and partitions specifically into the inner leaflet of the neuronal plasma membrane[2]. The dye operates via a strictly linear electrochromic mechanism (the Stark effect)[2]. Changes in the transmembrane electric field alter the electronic distribution of the dye's chromophore, resulting in a rapid, sub-millisecond shift in its emission spectrum[2]. Because the dye is targeted to a single neuron from the inside out, researchers can capture single action potentials and sub-threshold synaptic events in remote dendritic arbors without the overwhelming background fluorescence associated with extracellular staining[3].

Experimental Workflow & Logical Relationships

The microinjection workflow is a delicate balance of fluid dynamics, electrophysiology, and fluorophore diffusion. The procedure relies on a strict "Tip-and-Backfill" method to prevent extracellular contamination, followed by a critical incubation period that allows the lipophilic tail of the dye to laterally diffuse along the lipid bilayer.

Workflow N1 1. Pipette Loading Tip: Dye-Free Solution Back: JPW 1114 (0.8 mM) N2 2. Tissue Approach Positive pressure prevents dye leakage into slice N1->N2 N3 3. Whole-Cell Break-In Giga-seal formation & somatic dye diffusion (30 min) N2->N3 Validation: RMP stable N4 4. Pipette Retraction Form outside-out patch to reseal neuron membrane N3->N4 Validation: Fluorescence plateau N5 5. Incubation Phase 1-2 hours for lateral diffusion into distal dendrites N4->N5 N6 6. Re-Patch & Imaging Dye-free repatch for electrophysiology + Optical VSD recording N5->N6 Validation: AP fidelity intact

Workflow of JPW 1114 microinjection, highlighting critical validation checkpoints.

Quantitative Data & Reagent Specifications

To ensure reproducibility and minimize photodynamic damage, the intracellular solution and dye concentrations must be strictly controlled. JPW 1114 is typically stored as a 20 mM stock in distilled water at -20°C and diluted into the standard K-gluconate or K-methanesulfonate intracellular solution on the day of the experiment[3],[4].

ParameterOptimal ValueMechanistic Rationale
Dye Concentration 0.5 – 0.8 mM (in pipette)Balances optical signal amplitude against potential dye aggregation and cellular toxicity[3].
Somatic Loading Time 20 – 60 minutesDictated by pipette access resistance; ensures sufficient dye mass enters the soma[4].
Incubation Time 1 – 2 hours (at RT)Required for the lipophilic dye to laterally diffuse along the inner membrane leaflet to distal processes[5].
Excitation Wavelength 514 – 532 nmMatches the absorption maximum of JPW 1114 in a lipid environment[2],[6].
Emission Filter > 610 nm (Long-pass)Captures the far-red Stokes shift, isolating the voltage signal from tissue autofluorescence[7].

Step-by-Step Microinjection Protocol (Self-Validating System)

This protocol is engineered as a self-validating system. It incorporates built-in electrophysiological checkpoints. Failure at any checkpoint indicates a breach in protocol integrity (e.g., dye leakage, compromised membrane health), requiring the researcher to abort the current cell to ensure data trustworthiness.

Step 1: Preparation of the Patch Pipette (The Tip-and-Backfill Method)

  • Action : Apply negative pressure to fill the very tip of a glass patch pipette (up to 2/3 of the taper) with dye-free intracellular solution. Subsequently, back-fill the remainder of the pipette with the intracellular solution containing 0.5–0.8 mM JPW 1114[3],[4].

  • Causality : JPW 1114 is intensely fluorescent. If the dye reaches the tip before sealing, it will spill onto the extracellular slice surface during the micromanipulator approach. This creates a high-fluorescence background that permanently degrades the optical signal-to-noise ratio (SNR) of the experiment[3].

Step 2: Giga-Seal Formation and Break-In

  • Action : Apply positive pressure while navigating the slice to prevent premature dye diffusion. Quickly establish a giga-ohm seal (>1 GΩ) on the target neuron and apply brief suction to break into the whole-cell configuration[3].

  • Validation Checkpoint : The resting membrane potential (RMP) must immediately stabilize (typically -65 mV to -70 mV). A depolarized or drifting RMP indicates a poor seal or immediate dye toxicity, invalidating the cell.

Step 3: Somatic Loading

  • Action : Maintain the whole-cell configuration for 20 to 60 minutes. Monitor the cell under low-light fluorescence to track dye entry[4].

  • Validation Checkpoint : Somatic fluorescence will gradually increase. Loading is considered complete when the somatic fluorescence intensity reaches a plateau, indicating equilibrium between the pipette lumen and the neuronal soma[8].

Step 4: Pipette Detachment and Membrane Resealing

  • Action : Slowly retract the patch pipette to form an outside-out patch. This allows the neuronal membrane to cleanly reseal itself[8],[9].

  • Causality : Resealing the membrane is critical. It traps the dye intracellularly and prevents cell death during the lengthy incubation phase required for dendritic diffusion.

Step 5: Incubation for Distal Diffusion

  • Action : Incubate the brain slice at room temperature for 1 to 2 hours[5].

  • Causality : JPW 1114 is lipophilic and partitions into the membrane. It does not diffuse freely through the aqueous cytosol; rather, it must laterally diffuse along the lipid bilayer to reach distal dendrites and spines[8].

Step 6: Re-Patching and Optical Imaging

  • Action : Locate the stained soma using low-intensity fluorescence. Re-patch the neuron using a dye-free pipette to resume electrical control (current-clamp)[3]. Illuminate the region of interest (e.g., a distal dendrite) with a 514–532 nm laser and record emission >610 nm[2],[6].

  • Validation Checkpoint : Elicit a somatic action potential via current injection. The electrical waveform must perfectly match the pre-incubation waveform. A broadened action potential indicates photodynamic damage or pharmacological interference from the dye, invalidating the optical data[2],[8].

References

  • Combining Voltage and Calcium Imaging from Neuronal Dendrites : PMC - NIH.[Link]

  • Intracellular Long Wavelength Voltage-Sensitive Dyes for Studying the Dynamics of Action Potentials in Axons and Thin Dendrites : PMC - NIH.[Link]

  • Voltage-sensitive Dye Recording from Axons, Dendrites and Dendritic Spines of Individual Neurons in Brain Slices : PMC - NIH.[Link]

  • Initiation of Sodium Spikelets in Basal Dendrites of Neocortical Pyramidal Neurons : PMC - NIH.[Link]

  • Rapid time course of action potentials in spines and remote dendrites of mouse visual cortex neurons : PMC - NIH.[Link]

  • Inositol 1,4,5-Trisphosphate Directs Ca2+Flow between Mitochondria and the Endoplasmic/Sarcoplasmic Reticulum : Molecular Biology of the Cell.[Link]

  • Firing of Hippocampal Neurogliaform Cells Induces Suppression of Synaptic Inhibition : Journal of Neuroscience.[Link]

  • Functional Structure of the Mitral Cell Dendritic Tuft in the Rat Olfactory Bulb : Journal of Neuroscience.[Link]

Sources

Application

Application Note: Preparation and Optimization of NEURODYE Di-2-ANEPEQ (JPW1114) Stock Solutions for Fast Optical Imaging

Introduction and Mechanistic Overview The ability to monitor rapid, sub-millisecond membrane potential changes across complex cellular architectures is a cornerstone of modern electrophysiology and neurobiology. While pa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Overview

The ability to monitor rapid, sub-millisecond membrane potential changes across complex cellular architectures is a cornerstone of modern electrophysiology and neurobiology. While patch-clamp electrophysiology provides unparalleled temporal resolution, it is spatially restricted. Voltage-sensitive dyes (VSDs) bridge this gap by converting electrical signals into optical readouts across entire dendritic arbors or cardiac syncytia [1].

Di-2-ANEPEQ , widely known in the literature as JPW1114 , is a fast-responding, styryl-based potentiometric probe. Unlike highly lipophilic VSDs (such as Di-4-ANEPPS or Di-8-ANEPPS) which are optimized for extracellular bulk loading, Di-2-ANEPEQ features a double positive charge (quaternary ammonium groups) that renders it highly water-soluble [2].

The Causality of Dye Selection

This extreme aqueous solubility is the exact mechanistic reason Di-2-ANEPEQ is the gold standard for intracellular microinjection and patch-clamp loading . Highly lipophilic dyes precipitate in the aqueous environment of a patch pipette, clogging the tip and ruining the gigaseal. Di-2-ANEPEQ remains in solution within the pipette, diffuses freely through the cytosol, and only becomes strongly fluorescent upon partitioning into the inner leaflet of the plasma membrane [3]. Once bound to the lipid bilayer, changes in the transmembrane electric field alter the dye's electronic structure (the Stark effect), resulting in an electrochromic shift in its excitation and emission spectra [4].

Physicochemical Properties

To ensure reproducible experimental setups, all quantitative data regarding the dye's physical and optical properties are summarized in Table 1.

Table 1: Physicochemical and Optical Properties of Di-2-ANEPEQ

PropertySpecification / Value
Chemical Name Di-2-ANEPEQ (JPW1114)
Molecular Weight 547.12 g/mol
Chemical Formula C₂₆H₃₅Br₂N₃
Solubility Highly soluble in ddH₂O, Intracellular Buffer, DMSO, Ethanol
Fluorescence State Weakly fluorescent in water; Strongly fluorescent in lipids
1-Photon Excitation ~510 – 530 nm (Undergoes large blue shift in lipids)
2-Photon Excitation ~910 nm (Optimal for deep tissue / in vivo imaging)
Emission Maximum >570 nm (Peak ~720 nm in EtOH; blue-shifted in lipids)
Response Mechanism Fast-response (Electrochromic / Stark effect)
Storage Conditions -20°C, desiccated, and strictly protected from light

Experimental Workflows and Diagrams

Understanding the progression from dye preparation to optical readout is critical for troubleshooting signal-to-noise ratio (SNR) issues. The following diagrams illustrate the preparation workflow and the biophysical mechanism of the dye.

Workflow N1 Di-2-ANEPEQ (JPW1114) Lyophilized Powder (5 mg) N2 Solubilization Add ddH2O or Intracellular Buffer N1->N2 N3 Homogenization Vortex & Sonicate to dissolve N2->N3 N4 Filtration (Critical) Pass through 0.22 µm filter N3->N4 N5 Storage Aliquot and store at -20°C in dark N4->N5 N6 Pipette Loading Tip: Dye-free | Backfill: Dye-loaded N5->N6 N7 Whole-Cell Configuration Allow 40-60 min for dendritic diffusion N6->N7 N8 Optical Recording Ex: 510-530 nm | Em: >570 nm N7->N8

Figure 1: End-to-end workflow for Di-2-ANEPEQ preparation and patch-clamp loading.

VSD_Mechanism A Aqueous Environment (Pipette / Cytosol) Weakly Fluorescent B Lipophilic Membrane (Phospholipid Bilayer) Strongly Fluorescent A->B Partitioning (Diffusion) C Membrane Depolarization (Action Potential) B->C Voltage Change D Electrochromic Shift (Stark Effect) C->D Electronic Structure Alteration E Optical Readout (ΔF/F Detection) D->E Spectral Shift (Excitation/Emission)

Figure 2: Mechanistic pathway of Di-2-ANEPEQ fluorescence modulation via the Stark effect.

Step-by-Step Preparation Protocols

Depending on the biological model, Di-2-ANEPEQ is typically prepared either in an intracellular buffer for single-cell patch-clamp imaging, or in sterile water/saline for in vivo systemic injection.

Protocol A: Stock Solution for Intracellular Patch-Clamp Loading

This protocol is optimized for filling neurons via whole-cell patch pipettes to image dendritic action potentials [3], [4].

Materials Needed:

  • Di-2-ANEPEQ (JPW1114) lyophilized powder

  • Standard Intracellular Solution (e.g., K-MeSO₄ or K-Gluconate based)

  • 0.22 µm syringe filter (Durapore or PES)

  • Light-blocking amber microcentrifuge tubes

Methodology:

  • Solvent Addition: Weigh out the desired amount of Di-2-ANEPEQ. Add standard intracellular solution to achieve a final concentration of 3 mg/mL to 20 mg/mL (approx. 5.5 mM to 36 mM).

    • Expert Insight: Using the exact intracellular solution as the solvent prevents osmotic shock and ionic imbalance when the dye diffuses into the neuron.

  • Homogenization: Vortex the solution vigorously for 2 minutes. Follow with bath sonication for 5 minutes to ensure complete dissolution of the dye powder.

  • Filtration (Critical Step): Pass the entire solution through a 0.22 µm syringe filter.

    • Causality: Even highly soluble dyes can leave microscopic undissolved crystals. If unfiltered, these crystals will migrate to the 1-2 µm tip of the patch pipette, instantly increasing the pipette resistance (>10 MΩ) and physically preventing the formation of a GΩ seal [5].

  • Aliquoting: Divide the filtered stock into 10–20 µL single-use aliquots in amber tubes. Store at -20°C.

  • Pipette Loading Technique:

    • Dip the tip of the patch pipette into dye-free intracellular solution and apply negative pressure for 1–3 minutes to fill the very tip.

    • Backfill the remainder of the pipette with the Di-2-ANEPEQ stock solution.

    • Causality: Di-2-ANEPEQ is lipophilic once it contacts a membrane. If the dye is present at the very tip of the pipette during the approach, it will prematurely partition into the target cell's membrane patch, altering lipid mechanics and making gigaseal formation nearly impossible [4].

  • Equilibration: After breaking in and establishing the whole-cell configuration, wait 40 to 60 minutes before imaging. The dye relies entirely on passive diffusion to travel from the soma to the distal dendrites.

Protocol B: Stock Solution for In Vivo Intravenous (i.v.) Injection

This protocol is designed for intravital two-photon imaging of cardiac function or macroscopic cortical imaging [2].

Materials Needed:

  • Di-2-ANEPEQ (JPW1114) lyophilized powder (5 mg)

  • Sterile Deionized Water (ddH₂O) or physiological saline

  • 0.22 µm sterile syringe filter

Methodology:

  • Reconstitution: Dissolve 5 mg of Di-2-ANEPEQ in 1.83 mL of sterile ddH₂O to yield a 5 mM stock solution .

  • Filtration: Filter the solution through a 0.22 µm membrane to ensure sterility and remove particulates prior to systemic injection.

  • Injection: Inject 60–80 µL of the 5 mM stock solution intravenously (e.g., via tail vein catheter in a murine model) 30 to 60 minutes prior to the imaging session.

    • Causality: The 30-60 minute window allows the dye to circulate, clear from the blood plasma, and uniformly partition into the sarcolemma of cardiomyocytes or endothelial membranes [2].

  • Optical Setup: For deep-tissue intravital imaging, utilize two-photon excitation tuned to 910 nm . Collect epifluorescence using a band-pass optical filter between 575 and 630 nm.

Troubleshooting and Best Practices

  • Low Signal-to-Noise Ratio (SNR): VSD signals are inherently small (typically a ΔF/F of 0.1% to 10% per 100 mV). To maximize SNR, use high numerical aperture (NA) objectives to capture as many emitted photons as possible. Ensure the dye has had adequate time (up to 60 mins) to diffuse into the distal processes [4].

  • Phototoxicity and Photobleaching: Styryl dyes generate reactive oxygen species (ROS) upon prolonged excitation. Limit illumination strictly to the recording window (e.g., using fast mechanical shutters or pulsed LEDs). If phototoxicity causes the resting membrane potential to depolarize, consider adding ROS scavengers (like Trolox) to the bath, though this must be controlled for pharmacological side effects.

  • Failure to Form Gigaseals: If you cannot form a seal after backfilling the pipette, your dye-free tip volume is too small. Increase the time you apply negative pressure to the tip in the dye-free solution before backfilling.

References

  • Intravital imaging of cardiac function at the single-cell level Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

  • Combining Ca2+ and membrane potential imaging in single neurons National Institutes of Health (NIH) / PMC. URL:[Link]

  • Fast Optical Recordings of Membrane Potential Changes From Dendrites of Pyramidal Neurons Journal of Neurophysiology. URL:[Link]

Method

Application Note: Topical Application of JPW 1114 (Di-2-ANEPEQ) for Population-Level Voltage Imaging in Intact Brain Slices

Introduction & Rationale Voltage-sensitive dyes (VSDs) are indispensable tools for mapping spatiotemporal neuronal activity. While intracellular microinjection of VSDs is the gold standard for studying single-cell dendri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

Voltage-sensitive dyes (VSDs) are indispensable tools for mapping spatiotemporal neuronal activity. While intracellular microinjection of VSDs is the gold standard for studying single-cell dendritic integration[1], mapping population-level dynamics—such as sensory-evoked responses in the dorsal cochlear nucleus (DCN) or the telencephalic pallium—requires bulk tissue staining[2][3].

JPW 1114 (also known as Di-2-ANEPEQ) is a fast-responding cationic styryl dye specifically optimized for these demanding applications[4][5]. The causality behind its efficacy lies in its molecular structure: its short carbon chain confers exceptionally high water solubility compared to highly hydrophobic analogs like Di-8-ANEPPS[6]. This structural feature allows JPW 1114 to diffuse effectively into intact brain tissue (penetrating up to 400 µm) when applied topically, while retaining sufficient lipophilicity to partition stably into neuronal plasma membranes[2].

Physicochemical Properties & Quantitative Data

Understanding the spectral and physical properties of JPW 1114 is critical for optimizing excitation light and filter sets. To maximize the fractional change in fluorescence (ΔF/F), excitation should be targeted at the edge of the absorption spectrum where baseline fluorescence (F) is low, but the voltage-dependent change (ΔF) is high[7].

PropertySpecificationExperimental Implication
Alternative Name Di-2-ANEPEQNomenclature used interchangeably in literature.
Molecular Weight 549.40 g/mol [4]High water solubility facilitates deep tissue penetration.
Excitation Peak (Membrane) ~465 nm[3]Use 510–540 nm excitation to maximize ΔF/F[4].
Emission Peak (Membrane) ~635 nm[3]Use a >600 nm long-pass emission filter.
Response Mechanism Electrochromic (Stark shift)[7]Sub-millisecond response; accurately tracks action potentials.
Topical Working Conc. 500 µM (~0.27 mg/mL)[3]Balances signal strength with neurotoxicity limits.

Mechanism of Action: The Electrochromic Shift

JPW 1114 operates via an electrochromic mechanism known as the Stark effect. Because the dye molecule is embedded in the lipid bilayer, changes in the transmembrane electric field directly interact with the chromophore's electronic structure[7]. This mechanism does not require the physical translocation or reorientation of the dye molecule, enabling it to respond to membrane potential changes in sub-milliseconds—fast enough to track individual action potentials and subthreshold postsynaptic potentials without temporal filtering[5][7].

Mechanism N1 Resting Potential (-70 mV) N2 Depolarization (Action Potential) N1->N2 N3 Electrochromic Shift (Stark Effect) N2->N3 N4 Fluorescence Change (ΔF/F) N3->N4

Caption: Electrochromic mechanism of action for JPW 1114 tracking membrane potential.

Experimental Protocol: Topical Application on Intact Slices

This protocol is designed as a self-validating system. Each phase includes a physiological rationale (causality) and a quality control checkpoint to ensure experimental integrity.

Workflow A 1. Acute Slice Preparation (Vibratome, Ice-cold ACSF) B 2. Slice Recovery (35°C for 30 min, then RT) A->B C 3. JPW 1114 Preparation (500 µM in ACSF) B->C D 4. Topical Application (Flood surface, 45-90 min) C->D E 5. Washout (Dye-free ACSF perfusion) D->E F 6. Optical Imaging (Epifluorescence/Two-Photon) E->F

Caption: Workflow for topical application of JPW 1114 dye on intact brain slices.

Step 1: Acute Slice Preparation & Recovery
  • Action : Prepare 300–400 µm thick brain slices using a vibratome in ice-cold, oxygenated (95% O₂, 5% CO₂) artificial cerebrospinal fluid (ACSF)[8].

  • Action : Transfer slices to a recovery chamber at 35°C for 30 minutes, then maintain at room temperature[8].

  • Causality : Proper recovery restores the resting membrane potential and ionic gradients. If the tissue is depolarized due to slicing trauma, the dye will not partition correctly into the membrane, severely dampening the electrochromic response.

Step 2: Dye Preparation
  • Action : Prepare a 500 µM stock solution of JPW 1114 in oxygenated ACSF (pH 7.4)[3].

  • Action : Slowly warm the dye solution to physiological temperature (32–35°C) immediately before application[9].

  • Causality : JPW 1114 can form microcrystals if not fully dissolved. Slow warming ensures complete solubilization, preventing extracellular dye deposition that causes high background fluorescence and degrades the signal-to-noise ratio[9][10][11].

Step 3: Topical Application (Staining)
  • Action : Transfer the slice to the recording chamber. Temporarily halt the continuous ACSF perfusion.

  • Action : Flood the surface of the target region with ~0.1 mL of the warmed JPW 1114 solution[9].

  • Action : Incubate for 45 to 90 minutes. Refresh the dye droplet every 20 minutes to maintain concentration[9].

  • Causality : Topical "flooding" rather than bath perfusion creates a high local concentration gradient. This drives the water-soluble dye deep into the tissue (up to 400 µm) while minimizing the total amount of expensive dye consumed[2][9].

Step 4: Washout & Self-Validation
  • Action : Resume continuous perfusion with dye-free, oxygenated ACSF for at least 15–20 minutes before imaging.

  • Causality : Washout removes unbound dye from the extracellular space. Because VSD signals are calculated as ΔF/F, reducing the baseline background fluorescence (F) from unbound dye is mathematically critical to maximizing the detected signal[10].

  • Self-Validation Checkpoint : Under epifluorescence illumination, visually inspect the slice. The stained region should exhibit a uniform, pale red/orange coloration[3]. Take a z-stack to confirm fluorescence penetrates beyond the superficial dead-cell layer (ideally >100 µm deep)[2].

Step 5: Optical Imaging & Quality Control
  • Action : Excite the tissue using a 510–540 nm light source (e.g., LED or halogen lamp with an appropriate bandpass filter)[4]. Collect emission using a >600 nm long-pass filter[3].

  • Action : Deliver a known test stimulus (e.g., electrical stimulation of local afferents) and record the optical response.

  • Causality : Exciting the dye at the red edge of its absorption spectrum (510-540 nm) rather than its peak (~465 nm) significantly enhances the voltage sensitivity (ΔF/F) by exploiting the steepest part of the Stark shift curve[4][7].

  • Self-Validation Checkpoint : A successful preparation will yield a stimulus-evoked ΔF/F signal of at least 0.1% to 1.0% in bulk tissue. If the optical signal is absent, verify tissue viability via a local field potential recording using a glass microelectrode[3].

References

  • Di-2-ANEPEQ (JPW-1114) - Potentiometric Probes Voltage-Sensitive Dye , potentiometricprobes.com,[Link]

  • Imaging Inhibitory Synaptic Potentials Using Voltage Sensitive Dyes , nih.gov,[Link]

  • Which Voltage Sensitive Dye? - redshirt imaging , redshirtimaging.com,[Link]

  • Optical signals from neurons with internally applied voltage-sensitive dyes , jneurosci.org,[Link]

  • Palette of fluorinated voltage-sensitive hemicyanine dyes , pnas.org,[Link]

  • Stimulus-dependent changes in optical responses of the dorsal cochlear nucleus using voltage-sensitive dye , nih.gov,[Link]

  • Hippocampal Feedforward Inhibition Focuses Excitatory Synaptic Signals into Distinct Dendritic Compartments , plos.org,[Link]

  • SENSORY MAPS IN THE TELENCEPHALIC PALLIUM OF GOLDFISH , biorxiv.org,[Link]

  • In vivo optical imaging of tone‐evoked activity in the dorsal cochlear nucleus with a voltage sensitive dye , doi.org,[Link]

Sources

Application

High-Spatiotemporal Optical Mapping of Fast Cardiac Action Potentials Using DI-2-ANEPEQ

Introduction & Mechanistic Foundations Optical mapping of cardiac electrophysiology requires probes capable of resolving millisecond-scale membrane potential ( Vm​ ) changes without disrupting the delicate excitation-con...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Foundations

Optical mapping of cardiac electrophysiology requires probes capable of resolving millisecond-scale membrane potential ( Vm​ ) changes without disrupting the delicate excitation-contraction coupling of the cardiomyocyte. While traditional lipophilic styryl dyes (e.g., di-4-ANEPPS) have historically dominated the field, they suffer from high cytotoxicity, rapid cellular internalization, and the need for harsh surfactants like Pluronic F-127[1].

To overcome these limitations, the water-soluble hemicyanine dye DI-2-ANEPEQ (also known as JPW-1114) has emerged as a superior alternative for mapping fast action potentials (APs) in both human embryonic stem cell-derived cardiomyocytes (hESC-CMs) and whole-heart Langendorff preparations[2][3].

The Electrochromic Advantage

The fundamental mechanism of DI-2-ANEPEQ relies on the Stark effect (electrochromism). Unlike dyes that must physically translocate across the lipid bilayer, DI-2-ANEPEQ anchors to the outer leaflet of the membrane. When a cardiac action potential propagates, the shifting transmembrane electric field directly alters the electron distribution within the dye's chromophore[3]. This direct interaction requires no molecular movement, yielding a nanosecond-scale response time that perfectly captures the rapid upstroke (Phase 0) of the cardiac action potential[4]. Furthermore, DI-2-ANEPEQ exhibits a signal decay half-life of 80 to 210 minutes—five to seven times slower than di-4-ANEPPS—allowing for extended recording windows without significant loss of the fractional fluorescence ( ΔF/F ) signal[1].

Quantitative Dye Comparison

To justify the selection of DI-2-ANEPEQ for your experimental design, consider the physicochemical and spectral properties summarized in Table 1.

Table 1: Comparison of Common Voltage-Sensitive Dyes for Cardiac Mapping

PropertyDI-2-ANEPEQ (JPW-1114)di-4-ANEPPSRH237
Solubility Water-soluble[4]LipophilicLipophilic
Cytotoxicity Low[1]HighModerate
Internalization Half-Life 80–210 min[1]15–30 minModerate
Optimal Excitation ~510–532 nm[5]~480–500 nm~530 nm
Emission Spectrum >600 nm (Red/IR)[5]>600 nm (Red/IR)>700 nm (IR)
Surfactant Required? No[4]Yes (Pluronic)Yes

Experimental Workflow & Optical Setup

The successful acquisition of optical action potentials (oAPs) requires a rigorously aligned optical train and a high-speed acquisition system.

Workflow A 1. Cardiac Preparation (hESC-CMs or Whole Heart) B 2. Dye Loading (5-20 μM DI-2-ANEPEQ) A->B Incubate 10-30 min C 3. Washout & Equilibration (Remove background fluorescence) B->C Dye-free buffer D 4. Optical Excitation (LED/Laser 510-532 nm) C->D Mount in chamber E 5. Emission Filtering (Longpass > 600 nm) D->E Stokes Shift F 6. High-Speed Acquisition (sCMOS/EMCCD, >500 fps) E->F Photons to Electrons G 7. Signal Processing (ΔF/F Calculation & Mapping) F->G Spatiotemporal Data

Fig 1: Step-by-step optical mapping workflow using DI-2-ANEPEQ.

Validated Protocols for Cardiac Mapping

The following protocols are designed as self-validating systems. Causality is embedded into each step to ensure that researchers can troubleshoot in real-time.

Protocol A: Monolayer Mapping of hESC-CMs

Objective: Record spontaneous or paced oAPs from stem cell-derived cardiomyocyte monolayers.

  • Preparation: Culture hESC-CMs on fibronectin-coated glass-bottom dishes until a confluent, spontaneously beating syncytium forms (typically day 20-30).

  • Dye Preparation: Reconstitute DI-2-ANEPEQ in distilled water or DMSO to create a 5 mM stock. Causality: Water solubility prevents the formation of micelles, ensuring uniform membrane integration without the need for cytotoxic surfactants[4].

  • Loading: Dilute the stock to a final concentration of 5 μM in Tyrode’s solution. Incubate the cells at 37°C for 10 minutes[2].

  • Washout (Critical Step): Wash the monolayer three times with dye-free Tyrode’s solution. Causality: Unbound dye in the extracellular space will emit a static baseline fluorescence ( F ). Because the voltage signal ( ΔF ) is a tiny fraction of the total light, a high background F will mathematically compress your ΔF/F ratio, burying the action potential in noise.

  • Acquisition: Excite the preparation using a 532 nm LED or laser[5]. Collect emission using a >600 nm longpass filter. Acquire data at 500 frames per second (fps) to accurately capture the rapid Vm​ upstroke.

Protocol B: Ex Vivo Langendorff Whole-Heart Perfusion

Objective: Map propagation velocities and arrhythmic circuits across the epicardium.

  • Cannulation: Rapidly excise the heart and cannulate the aorta. Perfuse with oxygenated Tyrode’s solution (37°C) at a constant pressure (e.g., 60-80 mmHg).

  • Electromechanical Uncoupling: Administer Blebbistatin (10-15 μM). Causality: Cardiac contraction causes motion artifacts that easily dwarf the 5-10% ΔF/F voltage signal. Blebbistatin inhibits myosin II without altering the electrical action potential.

  • Dye Perfusion: Add DI-2-ANEPEQ to the perfusion buffer at a concentration of 20 μM and apply via a continuous recirculation loop for 20-30 minutes[2].

  • Washout: Switch back to a single-pass, dye-free perfusion for 10 minutes to clear the vasculature of unbound dye.

Self-Validation & Troubleshooting Checkpoints
  • Internalization vs. Photobleaching Check: If your signal degrades rapidly over 10 minutes, pause excitation for 5 minutes. If the signal recovers or stabilizes upon resuming excitation, you are experiencing photobleaching (reduce excitation power). If the signal continues to degrade in the dark, the dye is internalizing into the cytoplasm. Because DI-2-ANEPEQ has a slow internalization rate[1], rapid dark-decay indicates compromised cell viability or excessive incubation temperature.

  • Pacing Synchronization: Apply a 2 Hz electrical field stimulus. The optical mapping software should display a 1:1 phase-locked transient. Failure to synchronize indicates either failure to capture (increase pacing voltage) or insufficient dye loading.

Multiparametric Imaging: Simultaneous Voltage and Calcium Mapping

The complex dynamic coupling between membrane potential and intracellular calcium ( Ca2+ ) is critical for proper cardiac function[1]. DI-2-ANEPEQ is highly amenable to dual-optical mapping due to its broad excitation spectrum and red/infrared emission[5]. It is frequently paired with green-emitting calcium indicators like Calcium Green-1, Fluo-4, or the genetically encoded calcium indicator GCaMP3[1][2][6].

Mechanism V Membrane Depolarization (Action Potential) D DI-2-ANEPEQ (Electrochromic Shift) V->D Stark Effect C Intracellular Ca2+ Release V->C Excitation-Contraction O1 Red/IR Emission (Voltage Map) D->O1 >600 nm G GCaMP3 / Calcium Green (Conformational Change) C->G Binding O2 Green Emission (Calcium Map) G->O2 ~510 nm

Fig 2: Multiparametric signal transduction of simultaneous Voltage and Calcium mapping.

Spectral Separation Strategy: When combining DI-2-ANEPEQ with GCaMP3, both fluorophores can be excited with a single blue/cyan light source (e.g., 480 nm)[2]. While 480 nm is sub-optimal for DI-2-ANEPEQ (which peaks closer to 532 nm[5]), the dye's broad excitation band still yields a sufficient Stokes shift. The emission is then split using a dichroic mirror (e.g., 560 nm cutoff), directing the green GCaMP3 signal (~510 nm) to one camera and the red DI-2-ANEPEQ signal (>600 nm) to a second camera[2][6]. This allows researchers to map the exact temporal delay between the electrical upstroke and the subsequent calcium transient.

References

  • Voltage-sensitive dye. Wikipedia. Retrieved from:[Link]

  • Optical Imaging of Voltage and Calcium in Cardiac Cells & Tissues. Circulation Research. Retrieved from:[Link]

  • Optical mapping of human embryonic stem cell-derived cardiomyocyte graft electrical activity in injured hearts. PMC - NIH. Retrieved from:[Link]

  • Palette of fluorinated voltage-sensitive hemicyanine dyes. PNAS. Retrieved from:[Link]

  • Combining Membrane Potential Imaging with Other Optical Techniques. PMC - NIH. Retrieved from:[Link]

  • Simultaneous Dual Optical Mapping of the Heart Using a Single Excitation, Single Camera Approach. bioRxiv. Retrieved from:[Link]

Sources

Method

In Vivo Optical Imaging of Membrane Potential Using JPW 1114: An Application Note and Protocol

Introduction: Visualizing Neural Communication in Real-Time The brain's remarkable ability to process information relies on the precise spatiotemporal dynamics of electrical signals across vast neural networks.[1] Unders...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Visualizing Neural Communication in Real-Time

The brain's remarkable ability to process information relies on the precise spatiotemporal dynamics of electrical signals across vast neural networks.[1] Understanding these dynamics is a central goal in neuroscience and a critical step in developing therapies for neurological disorders. Optical imaging of membrane potential provides an unparalleled window into this world, allowing researchers to visualize electrical activity with high spatial and temporal resolution.[2][3][4]

Voltage-Sensitive Dyes (VSDs) are powerful tools that transform changes in membrane potential into fluorescent signals, enabling the direct optical measurement of neuronal activity, including subthreshold potentials and action potentials.[5][6] This guide focuses on JPW 1114 , a fast-response, water-soluble VSD, providing a comprehensive overview of its mechanism, application, and a detailed protocol for its use in in vivo cortical imaging.

JPW 1114, also known as di-2-ANEPEQ, belongs to the ANEP family of styryl dyes.[7][8] Its defining characteristic is its ability to detect sub-millisecond changes in membrane voltage, making it ideal for tracking rapid neural events like action potential propagation.[8][9] This document is designed for researchers, scientists, and drug development professionals seeking to leverage this technology to study neural circuit function in living animals.

Principle of Operation: The Molecular Stark Effect

JPW 1114 operates via an electrochromic mechanism known as the molecular Stark effect.[9] The dye molecule contains a chromophore, which is an electron-rich system with a large dipole moment. When the dye partitions into the neuronal plasma membrane, this chromophore aligns itself with the cell's transmembrane electric field.

Changes in membrane potential (e.g., during an action potential) alter the strength of this local electric field. This field perturbation directly influences the energy levels of the chromophore's ground and excited states, causing a rapid (femtosecond to picosecond) shift in its absorption and emission spectra.[9] This spectral shift is the basis of the optical signal. By exciting the dye at the edge of its absorption spectrum, these small spectral shifts are converted into detectable changes in fluorescence intensity. Depolarization and hyperpolarization cause opposing changes in fluorescence, allowing for the real-time optical reporting of voltage dynamics.

cluster_membrane Plasma Membrane cluster_potential Membrane Potential Change cluster_response Optical Response Dye JPW 1114 Chromophore SpecShift Spectral Shift (Stark Effect) Dye->SpecShift Perturbs Energy Levels Rest Resting Potential (~ -70mV) Depol Depolarization (e.g., Action Potential) Depol->Dye Alters Electric Field FluorChange Fluorescence Intensity Change (ΔF/F) SpecShift->FluorChange Modulates Photon Emission

Caption: Mechanism of JPW 1114 voltage sensing.

JPW 1114: Key Features and Specifications

The selection of a VSD is critical for experimental success. JPW 1114 offers a specific set of properties that make it suitable for particular applications. Its water solubility, for instance, distinguishes it from more lipophilic analogs like di-4-ANEPPS, which can be advantageous for intracellular loading or topical applications where rapid diffusion is desired.[9][10]

PropertySpecificationRationale & Source(s)
Synonyms di-2-ANEPEQCommon chemical identifier.[7][8][9]
Response Mechanism Electrochromic (Molecular Stark Effect)Enables ultra-fast response times suitable for tracking action potentials.[9]
Response Time Sub-millisecondThe physical process of electrochromism is nearly instantaneous.[8]
Solubility Water-solubleFacilitates preparation of aqueous staining solutions and can be used for microinjection.[9][10]
Excitation (Optimal) ~530 nmProvides the best sensitivity to voltage-dependent spectral shifts.[7][11][12]
Emission >590 nm (Red / Far-Red)The broad emission is typically captured with a long-pass filter.[7][11]
Signal Polarity Dependent on filter choice. With ~530 nm excitation, depolarization typically increases fluorescence.This is characteristic of ANEP dyes when excited at longer wavelengths.[10]
Expected Signal ~5-10% ΔF/F per 100 mVA modest but detectable signal, typical for fast VSDs.[10]

Required Instrumentation and Experimental Setup

In vivo optical imaging with JPW 1114 requires a specialized fluorescence microscopy setup designed for high-speed, low-light-level detection from a surgically prepared animal model.

  • Microscope: A stable, upright, wide-field fluorescence microscope is essential. It must be mounted on an anti-vibration table to minimize motion artifacts.

  • Animal Holder & Surgery: A stereotaxic frame is required to securely hold the anesthetized animal's head, preventing movement. Standard surgical tools for performing a craniotomy are also necessary.

  • Light Source: A highly stable light source is critical, as fluctuations can be misinterpreted as physiological signals. Options include Xenon arc lamps, Mercury arc lamps, or high-power LEDs, coupled with a controller to manage intensity.

  • Optical Filters: A precisely matched filter set is required:

    • Excitation Filter: Bandpass filter centered around 530 nm (e.g., 530/20 nm).

    • Dichroic Mirror: Reflects excitation light to the sample and transmits emitted fluorescence (e.g., 560 nm long-pass).

    • Emission Filter: Long-pass filter to collect the red-shifted fluorescence (e.g., >590 nm LP).

  • Detector: A high-speed, high-sensitivity camera is the heart of the imaging system. Scientific CMOS (sCMOS) cameras are often preferred for their combination of high frame rates, low noise, and large field of view. High-speed CCD cameras are also suitable.

  • Data Acquisition System: A computer with a dedicated acquisition card and software to synchronize the camera, light source, and any external stimulation devices.

LightSource Stable Light Source (e.g., Xenon Lamp) ExcitationFilter Excitation Filter (~530 nm) LightSource->ExcitationFilter Broadband Light Dichroic Dichroic Mirror ExcitationFilter->Dichroic Filtered Light Objective Microscope Objective Dichroic->Objective Reflected EmissionFilter Emission Filter (>590 nm LP) Dichroic->EmissionFilter Transmitted Objective->Dichroic Animal Animal Preparation (Exposed Cortex with JPW 1114) Objective->Animal Animal->Objective Fluorescence (Signal) Camera High-Speed Camera (sCMOS / CCD) EmissionFilter->Camera PC Data Acquisition & Control Camera->PC Digital Data PC->LightSource Control PC->Camera Control

Caption: Typical experimental setup for in vivo VSD imaging.

Detailed Protocol: In Vivo Cortical Imaging in Rodents

This protocol provides a step-by-step methodology for imaging membrane potential from the exposed cortex of an anesthetized rodent. All procedures must be approved by the institution's Animal Care and Use Committee.

A. Reagent Preparation
  • JPW 1114 Stock Solution (10 mM): Carefully dissolve 5 mg of JPW 1114 (MW: ~549.4 g/mol ) in 910 µL of high-quality DMSO. Aliquot into small volumes (e.g., 10 µL) and store at -20°C, protected from light. The stock is stable for several months.

  • Artificial Cerebrospinal Fluid (aCSF): Prepare sterile, filtered aCSF. A typical composition (in mM) is: 125 NaCl, 5 KCl, 10 Glucose, 10 HEPES, 2 MgSO₄, and 2 CaCl₂. Ensure the pH is adjusted to 7.4.

  • JPW 1114 Staining Solution (0.5 - 1.0 mM): Immediately before use, dilute the 10 mM stock solution into fresh aCSF to the final working concentration. Vortex briefly to mix.

B. Animal Preparation and Surgery
  • Anesthesia: Anesthetize the animal (e.g., mouse or rat) using an approved protocol (e.g., isoflurane inhalation or intraperitoneal ketamine/xylazine injection). Confirm the depth of anesthesia by checking for the absence of a pedal withdrawal reflex.

  • Mounting: Place the animal in a stereotaxic frame. Apply eye ointment to prevent corneal drying. Maintain the animal's body temperature at 37°C using a heating pad.

  • Craniotomy:

    • Remove the scalp to expose the skull over the region of interest (e.g., somatosensory or visual cortex).

    • Using a dental drill, carefully create a cranial window (~3-4 mm in diameter). Continuously apply chilled, sterile saline to prevent heat damage to the underlying tissue.

    • Perform a durotomy by using fine forceps and micro-scissors to carefully resect the dura mater, exposing the cortical surface. This step is critical for effective dye penetration. Be extremely careful to avoid damaging blood vessels.

C. Dye Loading Procedure
  • Agarose Application: Prepare a 1.5% (w/v) solution of low-melting-point agarose in aCSF. Cool it to ~38-40°C. Place a small, circular wall (e.g., made from silicone) around the craniotomy to create a well.

  • Staining: Gently pipette the JPW 1114 staining solution into the well, ensuring it completely covers the exposed cortex.

  • Incubation: Cover the craniotomy with a small plastic coverslip to reduce evaporation and protect from light. Allow the dye to incubate for 60-90 minutes at room temperature.

  • Washing: After incubation, carefully aspirate the dye solution. Gently wash the cortical surface 3-4 times with fresh, dye-free aCSF to remove unbound dye and reduce background fluorescence.

  • Sealing: Fill the well with the prepared low-melting-point agarose and seal the craniotomy with a glass coverslip. This helps stabilize the preparation and improve optical quality.

D. Imaging Acquisition
  • Focusing: Place the preparation under the microscope objective. Using low-intensity illumination, focus on the cortical surface, typically about 200-300 µm below the pial surface, where cell bodies are densely packed.

  • Baseline Recording: Record a baseline fluorescence video for several seconds without any stimulus to assess signal stability and background noise.

  • Parameter Optimization: Adjust the illumination intensity and camera exposure time. The goal is to maximize the signal-to-noise ratio while minimizing photobleaching and phototoxicity. Use the lowest light level and shortest exposure time that provides a usable signal.

  • Stimulation & Recording:

    • Begin recording. After a brief pre-stimulus period (e.g., 1 second), deliver the desired stimulus (e.g., a puff of air to the whiskers for somatosensory cortex).

    • Record for a sufficient duration to capture the full response (e.g., 2-3 seconds).

    • Allow for an adequate inter-trial interval (e.g., 30-60 seconds) to permit recovery.

E. Data Analysis
  • Photobleaching Correction: The fluorescence signal will likely decrease over the course of a trial due to photobleaching. Correct for this by fitting the pre-stimulus baseline with an exponential or linear function and extrapolating it through the trial.

  • Calculating ΔF/F: The primary output is the fractional change in fluorescence (ΔF/F). This is calculated for each pixel at each time point (t) as:

    • ΔF/F(t) = (F(t) - F₀) / F₀

    • Where F(t) is the fluorescence at time t and F₀ is the average baseline fluorescence before the stimulus.

  • Signal Processing: To improve the signal-to-noise ratio, it is common to average the ΔF/F signals across multiple trials. Spatial and temporal filtering may also be applied.

  • Visualization: The final data can be visualized as time-series plots from specific regions of interest or as color-coded maps showing the spatial propagation of the electrical signal across the cortex over time.

Experimental Rationale and Key Considerations

  • Why Exposed Cortex? While technically invasive, exposed-cortex imaging allows for the direct application of the dye and provides the highest quality optical access to the brain's surface, minimizing signal loss from scattering through the skull and dura.[2]

  • Controlling for Hemodynamic Artifacts: Changes in blood flow and oxygenation also produce optical signals (intrinsic signals).[2] These signals are much slower, typically peaking several seconds after a stimulus.[3] VSD imaging focuses on the initial, rapid fluorescence change (the first ~500-1000 ms) which precedes the bulk of the hemodynamic response.

  • Phototoxicity: A major concern with any fluorescence imaging is phototoxicity, where high-intensity light can damage tissue and alter physiology. It is imperative to use the lowest possible dye concentration and illumination intensity. Control experiments, such as comparing electrophysiological recordings with and without VSD imaging, should be performed to validate that the imaging process itself is not altering the neural activity being measured.

  • Signal Origin: The VSD signal from bulk-loaded tissue is a population average, reflecting the summed membrane potential changes from all stained elements within the optical sampling volume, including neuronal somata, dendrites, and potentially glial cells.[13] However, the fast component of the signal is overwhelmingly dominated by neuronal activity.[3]

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low Signal-to-Noise Ratio (SNR) - Incomplete dye loading or washing.- Illumination intensity too low.- Anesthesia too deep, suppressing neural activity.- Photodetector noise.- Optimize incubation time; ensure thorough washing.- Cautiously increase light intensity.- Monitor and adjust anesthesia level.- Increase trial averaging; apply appropriate filtering.
High Photobleaching - Illumination intensity is too high.- Prolonged or repeated exposure.- Reduce light intensity using neutral density filters.- Use the shortest possible exposure time.- Increase the inter-trial interval.
Movement Artifacts - Inadequate head fixation.- Physiological movements (respiration, heartbeat).- Ensure the stereotaxic frame is secure.- Use image registration algorithms post-acquisition.- Gate data acquisition to the cardiac/respiratory cycle if necessary.
No Evoked Response - Stimulus is ineffective.- Anesthesia is too deep.- Cortical damage during surgery.- Verify stimulus delivery and intensity.- Lighten the plane of anesthesia.- Inspect the cortical surface for signs of edema or damage.

References

  • Hill, E. S. & Millard, D. C. (2007). Optical brain imaging in vivo: techniques and applications from animal to man. Journal of Biomedical Optics. Available at: [Link]

  • Chemla, S. & Chavane, F. (2009). Voltage-Sensitive Dye Imaging: Technique review and Models. Research Report RR-6968, INRIA. Available at: [Link]

  • Grienberger, C. & Konnerth, A. (2012). Imaging Calcium in Neurons. Neuron. Available at: [Link]

  • Wilt, B. A., et al. (2009). Advances in light microscopy for neuroscience. Annual Review of Neuroscience. Available at: [Link]

  • Chemla, S. & Chavane, F. (2010). Voltage-sensitive dye imaging: Technique review and models. Journal of Physiology-Paris. Available at: [Link]

  • Helmchen, F. & Denk, W. (2005). Deep tissue two-photon microscopy. Nature Methods. Available at: [Link]

  • Kim, J., et al. (2016). In-vivo Optical Measurement of Neural Activity in the Brain. Biomedical Engineering Letters. Available at: [Link]

  • Momose-Sato, Y. & Sato, K. (2015). Voltage-sensitive dye imaging during functional development of the embryonic nervous system: a brief review with special thanks to Professor Larry Cohen. Neurophotonics. Available at: [Link]

  • Tsytsarev, V., et al. (2014). Recent Progress in Voltage-Sensitive Dye Imaging for Neuroscience. Journal of Nanoscience and Nanotechnology. Available at: [Link]

  • Canepari, M., et al. (2013). Combining Membrane Potential Imaging with Other Optical Techniques. Neuromethods. Available at: [Link]

  • SciMedia. List of Voltage-Sensitive Dyes. SciMedia Website. Available at: [Link]

  • Akemann, W., et al. (2010). Second and third generation voltage-sensitive fluorescent proteins for monitoring membrane potential. Frontiers in Molecular Neuroscience. Available at: [Link]

  • Woodford, C. R., et al. (2015). Small molecule fluorescent voltage indicators for studying membrane potential. Current Opinion in Chemical Biology. Available at: [Link]

  • Potentiometric Probes. Di-2-ANEPEQ (JPW-1114). Potentiometric Probes Website. Available at: [Link]

  • Hill, E. S. & Millard, D. C. (2007). Optical brain imaging in vivo: techniques and applications from animal to man. Journal of Biomedical Optics. Available at: [Link]

  • Knöpfel, T. & Akemann, W. (2014). In Vivo Optical Detection of Membrane Potentials in the Cerebellum. Springer Nature Experiments. Available at: [Link]

  • Canepari, M., et al. (2016). Combining Membrane Potential Imaging with Other Optical Techniques. Radiology Key. Available at: [Link]

  • Woodford, C. R., et al. (2019). Optical estimation of absolute membrane potential using fluorescence lifetime imaging. eLife. Available at: [Link]

  • Miller, E. W. (2019). Optical estimation of absolute membrane potential using fluorescence lifetime imaging. eLife. Available at: [Link]

Sources

Application

Application Notes and Protocols for Two-Photon Microscopy Imaging with DI-2-ANEPEQ Voltage-Sensitive Dye

Introduction: Unveiling Neuronal Dynamics with Light and Voltage The intricate dance of neuronal communication, orchestrated by rapid changes in membrane potential, has long been a central focus of neuroscience. While el...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling Neuronal Dynamics with Light and Voltage

The intricate dance of neuronal communication, orchestrated by rapid changes in membrane potential, has long been a central focus of neuroscience. While electrophysiological techniques provide unparalleled temporal resolution of voltage changes at a single point, they offer limited spatial information. Optical imaging with voltage-sensitive dyes (VSDs) has emerged as a powerful complementary approach, enabling the visualization of electrical activity across distributed neuronal populations.[1] Among the arsenal of available VSDs, the ANEP (AminoNaphthylEthenylPyridinium) series of dyes, including DI-2-ANEPEQ, are renowned for their rapid response times, directly transducing membrane potential changes into fluorescence intensity variations.[2]

This application note provides a comprehensive guide to utilizing the water-soluble, fast-response VSD, DI-2-ANEPEQ, in conjunction with two-photon laser scanning microscopy (2PLSM) for high-resolution imaging of neuronal activity in brain slices. Two-photon microscopy offers significant advantages for imaging deep within scattering tissue like the brain, including increased penetration depth, reduced phototoxicity, and intrinsic optical sectioning.[3][4] By combining the strengths of DI-2-ANEPEQ and 2PLSM, researchers can achieve unparalleled spatiotemporal resolution in their investigations of neural circuit dynamics.

DI-2-ANEPEQ: A Profile of a Fast-Response Voltage-Sensitive Dye

DI-2-ANEPEQ (also known as JPW1114) is a member of the styryl dye family, which undergoes a rapid change in its electronic structure, and consequently its fluorescence properties, in response to alterations in the surrounding electric field.[2][5] This electrochromic mechanism allows for the detection of sub-millisecond membrane potential fluctuations, making it well-suited for monitoring action potentials and other rapid electrical events in excitable cells.[2]

Key Properties of DI-2-ANEPEQ:

  • Fast Response: The fluorescence signal of DI-2-ANEPEQ responds to voltage changes on a microsecond to millisecond timescale, faithfully tracking rapid neuronal signaling.

  • Water Solubility: Its water-soluble nature makes it particularly suitable for intracellular loading via microinjection, allowing for targeted labeling of specific neurons.[5][6]

  • Spectral Characteristics: The one-photon excitation and emission spectra of DI-2-ANEPEQ are environmentally sensitive. In ethanol, the absorbance and emission peaks are approximately 532 nm and 748 nm, respectively.[7] When bound to lipid vesicles, these shift to around 477.5 nm for absorbance and 624 nm for emission.[7] AAT Bioquest reports an excitation peak at 488 nm and an emission peak at 701 nm.[8] This variability underscores the importance of optimizing imaging parameters for the specific experimental preparation.

  • Signal-to-Noise Ratio: Studies have shown that DI-2-ANEPEQ can provide a large signal-to-noise ratio (S/N), which is crucial for detecting small voltage fluctuations.[9][10]

  • Photostability: A notable consideration is that DI-2-ANEPEQ can exhibit faster photobleaching compared to some other VSDs.[9][10] This necessitates careful management of laser power and exposure times during imaging sessions.

The Two-Photon Advantage for VSD Imaging

Two-photon microscopy relies on the principle of two-photon absorption, where a fluorophore is excited by the near-simultaneous absorption of two lower-energy photons, typically in the infrared (IR) range.[3] This nonlinear optical process provides several key advantages for imaging VSDs in brain tissue:

  • Deep Tissue Imaging: The longer wavelengths of IR light are scattered less by tissue, allowing for imaging depths of several hundred micrometers, far exceeding the capabilities of conventional one-photon or confocal microscopy.[11]

  • Reduced Phototoxicity and Photobleaching: Excitation is confined to the focal volume, minimizing out-of-focus fluorescence and significantly reducing phototoxicity and photobleaching in the surrounding tissue.[4][11]

  • Inherent Optical Sectioning: The localized excitation provides intrinsic 3D resolution without the need for a confocal pinhole, leading to more efficient signal detection.[12]

Experimental Workflow for DI-2-ANEPEQ Two-Photon Imaging

The following diagram outlines the general workflow for preparing and imaging acute brain slices with DI-2-ANEPEQ using a two-photon microscope.

experimental_workflow cluster_prep Sample Preparation cluster_imaging Two-Photon Imaging prep_slice Acute Brain Slice Preparation prep_dye Prepare DI-2-ANEPEQ Microinjection Solution load_dye Intracellular Loading of DI-2-ANEPEQ prep_dye->load_dye setup_microscope Microscope Setup & Laser Tuning load_dye->setup_microscope acquire_image Image Acquisition (Time-lapse) setup_microscope->acquire_image data_analysis Data Analysis (ΔF/F) acquire_image->data_analysis

Caption: Experimental workflow for two-photon imaging with DI-2-ANEPEQ.

Detailed Protocols

Part 1: Preparation of Acute Brain Slices

This protocol is a general guideline and may need to be adapted based on the specific brain region and animal model.

  • Anesthesia and Perfusion: Anesthetize the animal according to approved institutional protocols. Perform a transcardial perfusion with ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) cutting solution.

  • Brain Extraction and Slicing: Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF cutting solution. Cut coronal or sagittal slices (typically 250-350 µm thick) using a vibratome.

  • Recovery: Transfer the slices to a recovery chamber containing oxygenated aCSF at 32-34°C for at least 30 minutes. Subsequently, maintain the slices at room temperature in oxygenated aCSF until use.

Part 2: Intracellular Loading of DI-2-ANEPEQ

Due to its water solubility, DI-2-ANEPEQ is ideally suited for intracellular loading via a patch pipette.

  • Prepare DI-2-ANEPEQ Stock Solution: Prepare a stock solution of DI-2-ANEPEQ in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) or ethanol at a concentration of 1-5 mM. Store the stock solution protected from light at -20°C.

  • Prepare Intracellular Solution: On the day of the experiment, dilute the DI-2-ANEPEQ stock solution into your standard intracellular (patch pipette) solution to a final concentration of 0.1-0.5 mM. It is crucial to ensure the final concentration of the organic solvent is low (typically <1%) to maintain cell health.

  • Load the Pipette and Target Cell: Fill a patch pipette with the DI-2-ANEPEQ-containing intracellular solution. Under visual guidance (e.g., IR-DIC), approach and establish a whole-cell patch-clamp configuration on the target neuron.

  • Dye Diffusion: Allow the dye to diffuse from the pipette into the neuron for at least 15-30 minutes before commencing imaging. The time required for adequate filling of dendritic and axonal processes will vary depending on the neuron's morphology.

Part 3: Two-Photon Microscope Setup and Imaging

The optimal settings will depend on the specific microscope configuration and the brightness of the stained neuron.

  • Laser Tuning: While the one-photon excitation of DI-2-ANEPEQ is in the visible range, the two-photon excitation will be in the near-infrared. The optimal two-photon excitation wavelength for DI-2-ANEPEQ is not extensively documented and may need to be determined empirically. A starting point for exploration would be in the 800-950 nm range.

  • Power Adjustment: Use the lowest possible laser power that provides an adequate signal-to-noise ratio to minimize phototoxicity and photobleaching. This is particularly important for DI-2-ANEPEQ, which can be prone to photobleaching.[9][10]

  • Detector Settings: Use a sensitive, non-descanned detector (NDD) to maximize the collection of scattered fluorescence photons. An emission filter appropriate for the expected emission of DI-2-ANEPEQ (e.g., a bandpass filter centered around 600-650 nm) should be used.

  • Image Acquisition: Acquire time-lapse image series (T-series) of the region of interest. The frame rate should be chosen to adequately sample the physiological events being studied (e.g., >100 Hz for action potentials). Line scanning can be employed to achieve higher temporal resolution.

  • Data Analysis: The change in fluorescence is typically expressed as the fractional change in fluorescence (ΔF/F), calculated as (F - F₀) / F₀, where F is the fluorescence at a given time point and F₀ is the baseline fluorescence.

Quantitative Parameters and Considerations

ParameterRecommended Value/ConsiderationRationale
DI-2-ANEPEQ Concentration (in pipette) 0.1 - 0.5 mMBalances sufficient signal with minimizing potential toxicity.
Dye Diffusion Time 15 - 30+ minutesAllows for adequate filling of distal neuronal processes.
Two-Photon Excitation Wavelength Empirically determine (start at 800-950 nm)Optimal wavelength is not well-documented for DI-2-ANEPEQ.
Laser Power As low as possible for good S/NMinimizes phototoxicity and photobleaching.[9][10]
Acquisition Speed >100 Hz for action potentialsNecessary to capture rapid voltage transients.

Troubleshooting

ProblemPotential CauseSuggested Solution
No or Weak Signal Inadequate dye loading. Incorrect laser wavelength or emission filter. Low laser power.Allow for longer diffusion time. Empirically test different excitation wavelengths. Ensure the emission filter is appropriate for DI-2-ANEPEQ's emission spectrum. Gradually increase laser power.
Rapid Photobleaching Excessive laser power.Reduce laser power to the minimum required for a good S/N. Limit the duration of continuous imaging.
High Background Noise Autofluorescence from the tissue. Light leaks into the microscope enclosure.Optimize the emission filter to better isolate the DI-2-ANEPEQ signal. Ensure the microscope is in a light-tight enclosure.
Cellular Health Deteriorates Phototoxicity. Toxicity from the dye or solvent.Reduce laser power and total light exposure. Ensure the final solvent concentration in the intracellular solution is minimal.

Conclusion

Two-photon imaging with the voltage-sensitive dye DI-2-ANEPEQ offers a powerful method for investigating the spatial and temporal dynamics of neuronal activity in brain slices. By leveraging the deep-tissue imaging capabilities and reduced phototoxicity of two-photon microscopy, researchers can gain valuable insights into how individual neurons and neural circuits process information. While the faster photobleaching of DI-2-ANEPEQ requires careful management of illumination, its fast response kinetics and high signal-to-noise ratio make it a valuable tool for capturing the rapid electrical events that underpin brain function. Successful implementation of this technique relies on careful optimization of dye loading, laser parameters, and image acquisition settings, as outlined in this guide.

References

  • Math, P. (n.d.). Wide-field and two-photon imaging of brain activity with voltage- and calcium-sensitive dyes. Princeton University. Retrieved from [Link]

  • Kuhn, B., & Fromherz, P. (n.d.). Voltage imaging with ANNINE dyes and two-photon microscopy. Retrieved from [Link]

  • Momose-Sato, Y., & Sato, K. (2013). Evaluation of voltage-sensitive fluorescence dyes for monitoring neuronal activity in the embryonic central nervous system. Journal of Molecular Neuroscience, 51(2), 558-574. [Link]

  • Potentiometric Probes. (n.d.). Di-2-ANEPEQ (JPW-1114) - Potentiometric Probes Voltage-Sensitive Dye. Retrieved from [Link]

  • Momose-Sato, Y., & Sato, K. (2013). Evaluation of voltage-sensitive fluorescence dyes for monitoring neuronal activity in the embryonic central nervous system. PubMed. Retrieved from [Link]

  • Svoboda, K., & Yasuda, R. (1999). Two-Photon Imaging in Living Brain Slices. Neuron, 22(1), 35-43.
  • Manis Lab. (n.d.). Troubleshooting. Retrieved from [Link]

  • Bestvater, F., Spiess, E., Stobrawa, G., Hacker, M., Feurer, T., Porwol, T., ... & Acker, H. (2002). Two-photon fluorescence absorption and emission spectra of dyes relevant for cell imaging. Journal of Microscopy, 208(2), 108-115. [Link]

  • OIST Groups. (n.d.). Voltage Imaging with ANNINE Dyes and Two-Photon Microscopy. Retrieved from [Link]

  • Potter, S. M. (n.d.). Two-photon Microscopy for 4D Imaging of Living Neurons. Steve M. Potter Lab. Retrieved from [Link]

  • Drobizhev, M., Makarov, N. S., Tillo, S. E., Hughes, T. E., & Rebane, A. (2011). Two-photon absorption properties of fluorescent proteins. Nature Methods, 8(5), 393-399. [Link]

  • Vivas, M. G., Lelle, M., & Penedo, J. C. (2022). Two-Photon Absorption: An Open Door to the NIR-II Biological Window?. Frontiers in Chemistry, 10, 892520. [Link]

  • Owen, D. M., Gaus, K., & Vale, R. D. (2007). Fluorescence Lifetime Imaging Provides Enhanced Contrast when Imaging the Phase-Sensitive Dye di-4-ANEPPDHQ in Model Membranes and Live Cells. Biophysical Journal, 92(6), L43-L45. [Link]

  • Scientifica. (n.d.). Useful guides for one-, two- and three-photon imaging experiments. Retrieved from [Link]

  • Svoboda, K., Denk, W., Kleinfeld, D., & Tank, D. W. (1999). Two-photon calcium imaging in neuronal dendrites in brain slices. The Journal of Neuroscience, 19(2), 724-738. [Link]

  • Tamada, Y., & Inokuchi, H. (2003). X-ray two-photon absorption. SPring-8. Retrieved from [Link]

  • Cumpston, B. H., Ananthavel, S., Barlow, S., Dyer, D. L., Ehrlich, J. E., Erskine, L. L., ... & Marder, S. R. (2004). Two-photon absorption cross-sections of common photoinitiators. Journal of Photochemistry and Photobiology A: Chemistry, 167(2-3), 83-90. [Link]

  • Lia, A., & Zonta, M. (2025). Two-photon (2P) Microscopy to Study Ca2+ Signaling in Astrocytes From Acute Brain Slices. In Methods in Molecular Biology (pp. 1-19). Humana, New York, NY. [Link]

  • Bruker. (2019, February 13). BRUKER TWO PHOTON MICROSCOPY GUIDE.
  • The Royal Society of Chemistry. (n.d.). Two-Photon Absorption in a Series of 2,6-Disubstituted BODIPY Dyes. Retrieved from [Link]

  • Zhao, Z., Liang, Z., Liu, Z., Yuan, P., & Qin, J. (2022). Enhancement of Two-Photon Absorption in Boron-Dipyrromethene (BODIPY) Derivatives. Molecules, 27(9), 2821. [Link]

  • Ricard, C., & Arroyo, J. O. (2020, November 16). Two-photon microscopy. [PowerPoint presentation]. Retrieved from [Link]

Sources

Method

Application Note: High-Spatiotemporal Resolution Simultaneous Patch-Clamp and DI-2-ANEPEQ Optical Voltage Recording

Target Audience: Researchers, Electrophysiologists, and Drug Development Professionals Document Type: Advanced Methodology and Protocol Guide Executive Summary Understanding the integration of synaptic inputs and the pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Electrophysiologists, and Drug Development Professionals Document Type: Advanced Methodology and Protocol Guide

Executive Summary

Understanding the integration of synaptic inputs and the propagation of action potentials (APs) in subcellular compartments (e.g., distal dendrites and axonal arborizations) remains a critical bottleneck in cellular neuroscience. Traditional whole-cell patch-clamp provides unparalleled temporal resolution and absolute voltage quantification but is spatially restricted to the soma. Conversely, bulk voltage imaging lacks single-cell specificity.

This application note details the methodology for simultaneous whole-cell patch-clamp and optical voltage imaging using the fast, intracellularly applied voltage-sensitive dye (VSD) DI-2-ANEPEQ (commonly known as JPW1114 )[1][2]. By loading the dye directly through the patch pipette, researchers can isolate the optical signal of a single neuron, achieving up to a 50-fold improvement in signal-to-noise ratio (SNR) compared to extracellular bulk loading[1]. This dual-modality approach allows the somatic electrical recording to serve as a ground-truth calibration for the optical signals extracted from distal neurites[3].

Mechanistic Principles & Causality in Experimental Design

To execute this technique successfully, researchers must understand the physical chemistry of the dye and the causality behind the experimental workflow.

The Electrochromic Shift of DI-2-ANEPEQ

DI-2-ANEPEQ is a water-soluble styryl dye optimized for intracellular delivery[1][4]. Once introduced into the cytosol via the patch pipette, the lipophilic tail of the dye partitions into the inner leaflet of the plasma membrane.

When an action potential or excitatory postsynaptic potential (EPSP) depolarizes the membrane, the transmembrane electric field changes. This induces a Stark effect (an electrochromic shift) in the dye's electronic structure, causing a rapid, linear shift in its excitation and emission spectra[3][5]. Because this is a physical shift rather than a chemical binding event (like calcium indicators), the temporal resolution is sub-millisecond, perfectly tracking fast APs[5].

Mechanism A Action Potential / EPSP (Membrane Depolarization) B Change in Transmembrane Electric Field A->B C DI-2-ANEPEQ (JPW1114) Electrochromic Shift B->C D Shift in Excitation/ Emission Spectra C->D E Measured ΔF/F (Optical Signal) D->E

Caption: Electrochromic mechanism of DI-2-ANEPEQ during membrane depolarization.

Why Simultaneous Recording? (The Self-Validating System)

Optical VSD signals are recorded as fractional changes in fluorescence ( ΔF/F ). Without a reference, ΔF/F cannot be translated into absolute voltage ( Vm​ ). By maintaining a simultaneous somatic patch-clamp, the researcher can inject known current steps to evoke specific voltage deviations (e.g., -5 mV to +30 mV). The resulting linear relationship between the electrical Vm​ and the optical ΔF/F allows the whole-cell recording to calibrate the fluorescence changes across the entire dendritic tree[3].

Quantitative Data & Setup Parameters

Proper configuration of the optical and electrical pathways is non-negotiable for high-fidelity recordings. DI-2-ANEPEQ features a broad excitation spectrum in the blue/green region and emits in the red/infrared region[2].

Table 1: Optimized Parameters for DI-2-ANEPEQ Imaging
ParameterRecommended SpecificationMechanistic Rationale
Dye Concentration 0.1 – 0.2 mg/mL (approx. 5–100 µM)Balances sufficient membrane partitioning with minimal alteration of membrane capacitance[4][6].
Optimal Excitation 532 nm (Green Laser/LED)Aligns with the peak of the dye's absorption spectrum, maximizing photon yield[2].
Emission Filter > 580 nm Long-passCaptures the red/IR spectral shift while blocking excitation light[4].
Loading Time 20 – 40 minutesRequired for passive diffusion from the soma to distal dendrites/axons[7].
Recording Modality High-speed CCD/CMOS or Multiphoton PMTRequired to sample at >1 kHz to resolve sub-millisecond action potential kinetics[3][4].
Table 2: Comparison of Voltage Recording Modalities
ModalitySpatial ResolutionTemporal ResolutionSNRAbsolute Voltage Calibration
Traditional Patch-Clamp Single Point (Soma)Excellent (< 0.1 ms)Very HighYes (Direct mV)
Extracellular Bulk VSD Tissue LevelExcellent (< 1 ms)LowNo
Targeted DI-2-ANEPEQ + Patch Subcellular (Dendrites/Axons)Excellent (< 1 ms)High (50x improvement)[1]Yes (Via simultaneous patch)[3]

Step-by-Step Experimental Protocol

The following protocol details the "Double-Patch" method, which is considered the gold standard for preventing phototoxicity and baseline drift during VSD imaging[5][6].

Workflow A 1. Pipette Preparation (Tip: Dye-Free, Back: DI-2-ANEPEQ) B 2. Whole-Cell Patch-Clamp (Somatic Break-in) A->B C 3. Intracellular Dye Loading (20-40 min Diffusion) B->C D 4. Pipette Withdrawal & Re-patching (Dye-Free) C->D E 5. Optical Excitation (532 nm or Multiphoton) D->E F 6. Simultaneous Recording (Electrical Vm + Optical ΔF/F) E->F

Caption: Workflow for intracellular DI-2-ANEPEQ loading and simultaneous recording.

Phase 1: Pipette Preparation and Tip-Filling
  • Prepare Intracellular Solution: Dissolve DI-2-ANEPEQ in standard K-methylsulfate or K-gluconate based intracellular solution to a final concentration of 0.1 - 0.2 mg/mL[6][7].

  • Tip-Fill the Pipette (Critical Step): Dip the tip of the borosilicate patch pipette into a dye-free intracellular solution to fill the first 1–2 mm via capillary action.

  • Back-Fill: Back-fill the remainder of the pipette with the DI-2-ANEPEQ-containing solution.

    • Causality: During the pipette's descent through the brain slice, positive pressure is applied to keep the tip clean. If the tip contained the VSD, dye would spray onto the extracellular matrix and non-target cells, creating massive background fluorescence that destroys the single-cell SNR[4][7].

Phase 2: Targeted Whole-Cell Patch and Loading
  • Somatic Break-in: Approach the target neuron under IR-DIC optics and establish a Giga-ohm seal. Apply brief negative pressure to rupture the membrane and enter whole-cell configuration.

  • Monitor Electrophysiology: Ensure resting membrane potential ( Vm​ ) and input resistance are stable.

  • Dye Diffusion: Allow 20 to 40 minutes for the dye to diffuse from the patch pipette into the distal dendritic and axonal arborizations[7].

    • Causality: Diffusion time is strictly dependent on the neuron's morphology. Premature imaging will result in dark distal neurites and artificially low ΔF/F signals.

Phase 3: The "Double-Patch" (Re-patching)
  • Withdrawal: Once loading is complete, carefully retract the dye-filled pipette to form an outside-out patch, allowing the cell membrane to reseal.

  • Re-patching: Immediately re-patch the same soma using a new pipette filled with dye-free intracellular solution[5][6].

    • Causality: Leaving the dye-filled pipette attached causes continuous, uncontrolled dye loading. Over-accumulation of DI-2-ANEPEQ alters membrane capacitance, broadens action potentials, and drastically increases the risk of photodynamic damage (phototoxicity) upon laser illumination[6]. Re-patching locks in the optimal dye concentration.

Phase 4: Simultaneous Recording and Calibration
  • Optical Excitation: Illuminate the preparation using a 532 nm light source (or multiphoton equivalent)[2][4]. Restrict illumination to the region of interest (ROI) to minimize photobleaching.

  • Electrical Stimulation: Through the dye-free patch pipette, inject current steps to evoke subthreshold depolarizations and single action potentials.

  • Data Acquisition: Simultaneously record the electrical Vm​ (via the patch amplifier) and the optical ΔF/F (via the camera/PMT)[5].

  • Calibration: Plot the optical ΔF/F against the electrically recorded ΔVm​ at the soma. Use the resulting linear regression slope to calibrate optical signals acquired from distal dendrites where the patch electrode cannot reach[3].

Troubleshooting & Quality Control

  • Issue: High Background Fluorescence / Low SNR.

    • Root Cause: Failure to adequately tip-fill the pipette with dye-free solution, resulting in extracellular dye spillage during the approach[4][7].

  • Issue: Broadening of Action Potentials / Cell Death upon Illumination.

    • Root Cause: Dye toxicity/phototoxicity. Ensure the loading time does not exceed 40 minutes and strictly adhere to the re-patching protocol to prevent dye overload[6]. Limit optical exposure times to the absolute minimum required for the trial.

  • Issue: No Optical Signal in Distal Dendrites.

    • Root Cause: Insufficient diffusion time. Large pyramidal neurons may require up to 45 minutes for the dye to reach the distal apical tuft[7].

References

  • Current Practice in Using Voltage Imaging to Record Fast Neuronal Activity: Successful Examples from Invertebrate to Mammalian Studies. MDPI. 5

  • Chemical Targeting of Voltage Sensitive Dyes to Specific Cells and Molecules in the Brain. ACS. 1

  • Combining Membrane Potential Imaging with Other Optical Techniques. NIH/PMC. 2

  • Combined optogenetics and voltage sensitive dye imaging at single cell resolution. NIH/PMC.7

  • In vitro functional imaging in brain slices using fast voltage-sensitive dye imaging combined with simultaneous whole-cell patch recording. NIH/PMC. 3

  • Pharmacological effects and photodynamic damage of JPW-1114. ResearchGate. 6

  • A Compact Multiphoton 3D Imaging System for Recording Fast Neuronal Activity. PLOS One. 4

Sources

Application

Application Note: High-Fidelity Single-Cell Voltage Imaging Using NEURODYE Di-2-ANEPEQ

Introduction & Mechanistic Rationale Understanding the spatio-temporal dynamics of membrane potentials in single neurons requires optical tools that offer sub-millisecond resolution without compromising spatial fidelity....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Understanding the spatio-temporal dynamics of membrane potentials in single neurons requires optical tools that offer sub-millisecond resolution without compromising spatial fidelity. Di-2-ANEPEQ (commonly referred to as JPW 1114) is a classic amino-naphthyl-ethenyl-pyridinium (ANEP) voltage-sensitive dye (VSD) explicitly engineered for this purpose[1],[2].

Causality of Molecular Design: Unlike highly lipophilic dyes that indiscriminately stain all cells in a tissue bath, Di-2-ANEPEQ possesses short ethyl alkyl chains, rendering it highly water-soluble[1]. This structural modification allows researchers to deliver the dye intracellularly via a whole-cell patch pipette. By restricting the dye strictly to the intracellular leaflet of the patched cell's plasma membrane, background fluorescence from surrounding glia and unpatched neurons is virtually eliminated. This targeted delivery maximizes the signal-to-noise ratio (SNR), making it possible to record voltage transients from delicate structures like long axons, dendritic arbors, and dendritic spines[1].

The Electrochromic Advantage: Di-2-ANEPEQ operates via electrochromism (the Stark effect)[1]. Changes in the transmembrane electric field induce a direct, instantaneous shift in the dye's electronic structure, altering its excitation and emission spectra[2]. Because this mechanism involves electron redistribution rather than molecular translocation, the response time is sub-millisecond, ensuring that fast electrical events like action potentials (APs) are captured with absolute temporal fidelity[1]. Furthermore, exciting the dye at the red edge of its absorption band (e.g., 532 nm) yields a linear decrease in fluorescence intensity upon membrane depolarization[3].

Mechanism V Membrane Depolarization (Change in Electric Field) S Stark Effect (Electrochromism) V->S E Shift in Electronic Structure of Di-2-ANEPEQ S->E F Change in Fluorescence (ΔF/F) E->F

Logical flow of the electrochromic mechanism underlying Di-2-ANEPEQ voltage sensitivity.

Quantitative Properties of Di-2-ANEPEQ

To ensure rigorous experimental design, the photophysical and experimental parameters of Di-2-ANEPEQ must be standardized.

PropertySpecification / Value
Chemical Name Di-2-ANEPEQ (JPW 1114)
Mechanism of Action Electrochromic (Stark effect)
Excitation Maximum ~517 nm (in lipid environments)
Emission Maximum ~721 nm (in lipid environments)
Optimal Imaging Excitation 532 nm (red-edge excitation)
Fractional Fluorescence Change ( ΔF/F ) ~2–10% per 100 mV
Response Time < 1 millisecond
Primary Delivery Method Intracellular microinjection / Patch pipette

Experimental Workflow & Self-Validating Protocol

G A 1. Dye Preparation (Di-2-ANEPEQ in Intracellular Sol.) B 2. Pipette Loading (Dye-free tip, Dye-rich backfill) A->B Fill pipette C 3. Whole-Cell Patch (Seal & Break-in) B->C Approach cell D 4. Intracellular Diffusion (15-45 mins equilibration) C->D Dye enters soma & dendrites E 5. Optical Recording (Excitation: 532nm, Emission: >610nm) D->E Voltage imaging

Workflow for single-cell voltage imaging using Di-2-ANEPEQ via whole-cell patch pipette loading.

Step-by-Step Methodology: Single-Cell Loading and Imaging

This protocol establishes a self-validating system for loading and recording from acute brain slices[4].

Phase 1: Solution Preparation
  • Stock Solution : Dissolve Di-2-ANEPEQ in a suitable solvent to create a concentrated stock.

  • Working Intracellular Solution : Dilute the stock into a standard K-gluconate-based intracellular patch solution to a final concentration of 0.9–5.5 mM (typically ~1.8 mM)[4]. Sonicate and filter the solution to prevent particulate blockage of the patch pipette tip.

Phase 2: Pipette Loading (The "Tip-and-Backfill" Method)

Causality Check: If the dye leaks into the extracellular space during the pipette approach, it will stain the surrounding neuropil, destroying single-cell resolution[5].

  • Tip Filling : Apply negative pressure to fill the very tip of the glass patch pipette with dye-free intracellular solution for 10–60 seconds[5].

  • Backfilling : Backfill the remainder of the pipette lumen with the dye-rich (Di-2-ANEPEQ) intracellular solution[5].

Phase 3: Patching and Equilibration
  • Approach and Seal : Maintain a positive pressure of ~4–8 mbar during the approach to keep the tip clean. Increase to ~30–60 mbar just before contacting the cell membrane to clear debris, then release to form a gigaseal[5].

  • Break-in : Apply brief suction to rupture the membrane and establish the whole-cell configuration.

  • Diffusion Phase : Allow 15 to 45 minutes for the dye to diffuse from the soma into the distal dendrites and axons[5]. Self-Validation Checkpoint 1: Monitor the resting fluorescence at the soma. It should become detectable within 5–15 minutes and reach a maximum plateau by 30–45 minutes[5]. If fluorescence does not increase, the pipette tip may be partially occluded, and the experiment should be aborted to save time.

Phase 4: Optical Recording & System Validation
  • Excitation & Emission : Excite the dye using a stable light source at ~532 nm. Collect the emission using a >610 nm long-pass filter[5].

  • Validation Pulse : Inject a hyperpolarizing or depolarizing current step (e.g., an alpha current injection) via the patch amplifier[4]. Self-Validation Checkpoint 2: You must observe a linear, corresponding change in fluorescence ( ΔF/F ) that mirrors the whole-cell voltage trace ( Vm​ )[4]. This confirms the dye's functional integration into the membrane and calibrates the optical signal to the electrical ground truth.

Multiplexing: Combined Voltage and Calcium Imaging

Di-2-ANEPEQ can be multiplexed with calcium indicators (e.g., Fura-FF, Oregon Green BAPTA-1) to correlate electrical activity with calcium transients[5],[4].

Causality of Filter Selection: Because Di-2-ANEPEQ has a broad excitation spectrum in the green/blue region and emits in the deep red, it is best paired with blue-excitable/green-emitting Ca2+ indicators[6]. Using a ~560 nm dichroic mirror allows the clean separation of the green Ca2+ fluorescence (~510 nm) from the red VSD fluorescence (>610 nm), enabling simultaneous dual-channel recording without optical crosstalk[5].

References

  • Title: VSD Classics | Explore Classic Dyes - Potentiometric Probes Source: potentiometricprobes.com URL: [Link]

  • Title: Combining Ca2+ and membrane potential imaging in single neurons Source: nih.gov (PMC) URL: [Link]

  • Title: Combined Voltage and Calcium Epifluorescence Imaging In Vitro and In Vivo Reveals Subthreshold and Suprathreshold Dynamics of Mouse Barrel Cortex Source: physiology.org URL: [Link]

  • Title: Chemical targeting of voltage sensitive dyes to specific cells and molecules in the brain Source: nih.gov (PMC) URL: [Link]

  • Title: Combining Membrane Potential Imaging with Other Optical Techniques Source: radiologykey.com URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Weak Fluorescence in JPW 1114 Microinjection

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges when imaging voltage-sensitive dyes (VSDs).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges when imaging voltage-sensitive dyes (VSDs). JPW 1114 (also known as Di-2-ANEPEQ) is a highly water-soluble, fast-responding styryl dye engineered for detecting submillisecond membrane potential changes[1].

While its water solubility makes it exceptionally well-suited for intracellular microinjection, its unique photophysics and partitioning kinetics often lead to weak or undetectable signals if the experimental design is not meticulously controlled. This guide deconstructs the causality behind weak fluorescence and provides self-validating protocols to ensure robust, high-fidelity signal acquisition.

Diagnostic Workflow: Isolating Signal Failure

TroubleshootingWorkflow Start Weak JPW 1114 Signal Q1 Is baseline fluorescence visible? Start->Q1 NoBase Injection or Partitioning Issue Q1->NoBase No YesBase Low ΔF/F Signal (<2%) Q1->YesBase Yes CheckInj Verify pipette tip & dye conc. (1-5 mM in pipette) NoBase->CheckInj CheckSpec Account for Lipid Blue-Shift (Ex: ~510nm, Em: ~640nm) YesBase->CheckSpec CheckPart Allow 15-30 min for membrane integration CheckInj->CheckPart Success Optimal Voltage-Sensitive Imaging CheckPart->Success CheckOptics Optimize photon collection (High NA obj, fast camera) CheckSpec->CheckOptics CheckOptics->Success

Fig 1: Diagnostic workflow for troubleshooting weak JPW 1114 voltage-sensitive fluorescence signals.

Core Troubleshooting Q&A

Q1: I successfully microinjected JPW 1114, but the baseline fluorescence is almost undetectable. Why? Causality: JPW 1114 is highly water-soluble, which prevents it from precipitating in your injection pipette[1]. However, ANEP dyes are weakly fluorescent in aqueous media (like the cytosol or your intracellular buffer). They only become strongly fluorescent upon binding to a lipophilic environment, such as the plasma membrane[2]. If you attempt to image immediately after injection, the dye is still diffusing through the aqueous cytosol and has not yet partitioned into the lipid bilayer. Actionable Solution: Implement a mandatory 15-30 minute incubation period post-injection. This allows the dye to diffuse intracellularly and intercalate into the membrane from the inside out, which is necessary to generate a fluorescent baseline.

Q2: The dye has partitioned into the membrane, but my voltage-sensitive signal (ΔF/F) is buried in the noise. What is causing this? Causality: This is the most common pitfall and stems from a mismatch in spectral expectations. Fast-response styryl dyes operate via a change in their electronic structure in response to the surrounding electric field (electrochromism)[2]. While the excitation/emission maxima of JPW 1114 in ethanol are ~530/720 nm, the spectra of styryl dyes undergo a massive blue shift in lipid environments—typically up to 20 nm for excitation and 80 nm for emission[3]. If you are using filter sets optimized for the solvent spectra, you are discarding the majority of your emitted photons. Furthermore, fast-response probes inherently show a small magnitude of change (typically 2-10% ΔF/F per 100 mV)[2]. Actionable Solution: Switch to an excitation filter centered around 510 nm and an emission bandpass capturing ~640 nm. Maximize photon collection using a high numerical aperture (NA) objective and a low-noise scientific camera.

Q3: Why should I use microinjection instead of just bath-applying the dye, and how do I improve signal penetration into distal neuronal processes? Causality: Bath application of highly lipophilic VSDs often fails to label deep or distal processes adequately because the dye gets sequestered in the outer tissue layers or proximal membranes. JPW 1114 was specifically designed to overcome this. Because it is water-soluble, microinjecting it directly into the soma allows intracellular diffusion down the axon and dendrites before it partitions into the membrane.4 over conventional staining methods[4]. Actionable Solution: Ensure your intracellular dye concentration is sufficient (1-5 mM) and apply positive current pulses (iontophoresis) to electrophoretically drive the cationic dye into the far reaches of the neurites.

Quantitative Photophysical Data

To optimize your optical setup, you must design your light path around the lipid-bound state of the dye, not the solvent state.

ParameterOrganic Solvent (EtOH)Cell Membrane (Lipid)Mechanistic Impact on Experiment
Excitation Max (λEx) 530 nm~510 nmRequires blue-shifted excitation filters to efficiently pump the fluorophore.
Emission Max (λEm) 720 nm~640 nmRequires shifted emission filters; failure to adjust results in massive photon loss.
Fluorescence Quantum Yield Low (Weak)High (Strong)Dye must partition into the lipid bilayer to generate a usable baseline signal.
Voltage Sensitivity (ΔF/F) N/A2-10% per 100 mVSmall signal amplitude requires high-NA optics and low-noise, high-speed cameras.
Response Kinetics N/ASubmillisecondCaptures fast action potentials without temporal lag; requires >500 fps imaging.

Self-Validating Methodology: JPW 1114 Microinjection & Acquisition

To ensure reproducibility and high signal-to-noise ratios, follow this field-proven, step-by-step protocol.

Phase 1: Reagent & Microelectrode Preparation
  • Dye Reconstitution: Dissolve JPW 1114 in nuclease-free water to create a 10 mM stock.

    • Causality: JPW 1114 is highly water-soluble, avoiding the need for DMSO, which can be cytotoxic and alter native membrane properties.

  • Pipette Solution: Dilute the stock to a working concentration of 1-3 mM in your standard intracellular patch-clamp solution.

  • Electrode Pulling: Pull borosilicate glass pipettes to a resistance of 40-80 MΩ.

    • Validation Checkpoint: If resistance is >100 MΩ, the tip is too fine, risking clogging by the cationic dye molecules aggregating at the tip.

Phase 2: Targeted Delivery (Iontophoresis)
  • Impalement: Establish a whole-cell patch or sharp electrode impalement on the target soma.

  • Iontophoretic Injection: Apply positive current pulses (+1 to +3 nA, 500 ms duration, 1 Hz) for 3-5 minutes.

    • Causality: JPW 1114 is a cationic (positively charged) molecule; positive current electrophoretically drives the dye out of the pipette and into the cytosol, preventing dilution and accelerating distal diffusion.

Phase 3: Membrane Partitioning & Optical Setup
  • Incubation: Withdraw the electrode (or leave it in place for simultaneous electrophysiology) and wait 20 to 30 minutes.

    • Validation Checkpoint: Check baseline fluorescence at 5 minutes vs. 20 minutes. The signal should increase exponentially as the dye moves from the aqueous cytosol into the lipid bilayer.

  • Filter Configuration: Set excitation to ~510 nm and emission to ~640 nm to account for the lipid-induced blue shift.

  • High-Speed Acquisition: Record at >500 frames per second (fps) to capture submillisecond action potentials, as the dye's fast electrochromic response will otherwise be temporally blurred.

References

  • Biotium Product Data : Di-2-ANEPEQ - Biotium: Product Description. Biotium. 1

  • Aurogene Technical Specifications : Lipid Stains and Membrane Potential Dyes. Aurogene. 3

  • AAT Bioquest Probe Database : Di-2-ANEPEQ[JPW 1114]. AAT Bioquest. 2

  • Thermo Fisher Scientific Handbook : Fast-Response Probes—Section 22.2. Thermo Fisher Scientific. 4

Sources

Optimization

Technical Support Center: Optimizing Signal-to-Noise Ratio for DI-2-ANEPEQ Voltage Recordings

Welcome to the Advanced Technical Support Center for Voltage-Sensitive Dye (VSD) imaging. This guide is engineered for researchers and drug development professionals utilizing DI-2-ANEPEQ (also known as JPW-1114 ), a fas...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for Voltage-Sensitive Dye (VSD) imaging. This guide is engineered for researchers and drug development professionals utilizing DI-2-ANEPEQ (also known as JPW-1114 ), a fast-response styryl dye specifically designed for intracellular application.

While DI-2-ANEPEQ provides up to a 50-fold improvement in signal-to-noise ratio (SNR) over traditional absorption dyes[1][2], achieving single-trial resolution of subthreshold potentials in distal neurites requires precise control over dye loading kinetics and optical configurations.

Diagnostic Workflow: Intracellular Loading Protocol

Improper loading is the primary cause of poor SNR and cellular toxicity. The following self-validating protocol ensures optimal dye diffusion while preserving physiological homeostasis.

G Step1 1. Prepare Pipette Tip: Dye-Free | Backfill: VSD Step2 2. Approach Cell Positive Pressure (4-8 mbar) Step1->Step2 Step3 3. Whole-Cell Patch Increase to 30-60 mbar briefly Step2->Step3 Step4 4. Dye Diffusion Wait 30-45 mins Step3->Step4 Step5 5. Detach Pipette Form Outside-Out Patch Step4->Step5

Workflow for intracellular loading of DI-2-ANEPEQ to maximize SNR and prevent toxicity.

Step-by-Step Methodology & Causality
  • Pipette Preparation: Fill the very tip of the patch pipette with a dye-free intracellular solution. Backfill the remainder of the pipette with the same solution containing 0.5 – 1.0 mg/mL DI-2-ANEPEQ.

    • Causality: DI-2-ANEPEQ is highly lipophilic. If the dye spills from the pipette during the approach, it will bind to the extracellular matrix and neighboring cell membranes. This creates a massive background fluorescence that does not modulate with the target cell's intracellular voltage, mathematically destroying the fractional change ( ΔF/F )[3].

  • Approach and Seal: Maintain a standardized positive pressure of 4–8 mbar while navigating the brain slice. Increase the pressure to 30–60 mbar for a few seconds immediately before attaching to the cell membrane[3].

    • Causality: The initial low pressure keeps the tip clean of debris. The brief high-pressure burst clears the immediate extracellular space, ensuring a high-resistance gigaseal and preventing dye leakage into the bath during break-in[3].

  • Diffusion Window: Establish the whole-cell configuration and allow the dye to diffuse for 30–45 minutes[3].

    • Validation Checkpoint: Monitor the soma's baseline fluorescence. A stable, plateaued fluorescence intensity indicates that dye equilibrium has been reached in the proximal compartments.

  • Pipette Detachment: Form an outside-out patch to detach the pipette from the cell[3].

    • Causality: Continuous diffusion beyond 45 minutes overloads the lipid bilayer. Dye overload causes pharmacological toxicity, alters membrane capacitance, and increases baseline fluorescence without proportionally increasing the voltage-dependent signal, thereby degrading SNR[3].

    • Validation Checkpoint: Verify the membrane seal resistance remains >1 GΩ after detachment. A drop in resistance indicates membrane compromise, invalidating subsequent recordings.

Quantitative Parameters for SNR Optimization

To facilitate rapid troubleshooting, cross-reference your experimental setup against these validated parameters.

ParameterOptimal ValueCausality / Impact on SNR
Excitation Source 532 nm or 543 nm LaserIntense narrow-band excitation at the edge of the absorbance spectrum maximizes the ΔF/F ratio compared to broad blue light[4][5].
Emission Filter >610 nm Long-passCaptures the broad red/IR emission tail of the electrochromic shift while strictly blocking excitation scatter[4].
Pipette Tip Solution 0 mM VSD (Dye-free)Prevents extracellular dye spilling during approach, minimizing static background noise[3].
Loading Time 30–45 minutesAllows sufficient diffusion to distal processes; must be strictly capped to prevent membrane overload and toxicity[3].
Approach Pressure 4–8 mbarPrevents premature dye ejection while keeping the pipette tip free of tissue debris[3].
Ca2+ Multiplexing 1 mM Fura-FFLow-affinity (Kd ~10 µM) indicator prevents buffering artifacts while allowing simultaneous dual-channel recording[3][4].

Optical Setup Optimization

DI-2-ANEPEQ operates via an electrochromic mechanism where the membrane potential shifts the excitation/emission spectra. Optimizing the optical path is critical for isolating the voltage-dependent signal from background noise.

OpticalSetup Laser 532 nm Laser Dichroic Dual-Bandpass Dichroic Mirror Laser->Dichroic Excitation Sample Stained Neuron (DI-2-ANEPEQ) Dichroic->Sample 532 nm Filter Emission Filter (>610 nm) Dichroic->Filter >610 nm Sample->Dichroic Fluorescence Detector CCD/CMOS Camera Filter->Detector Signal

Optimized optical path for DI-2-ANEPEQ voltage imaging to enhance signal detection.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why is my SNR so low despite a successful whole-cell patch and visible fluorescence? A: The most common culprit is a suboptimal excitation wavelength. While DI-2-ANEPEQ has a broad excitation spectrum in the blue/green region, utilizing a broad blue light source excites too much background and yields a poor fractional change. To maximize the ΔF/F to noise ratio, you must use an intense narrow-band excitation source at the edge of the VSD absorbance spectrum, as detailed in5[5]. Narrow-band laser excitation at 532 nm or 543 nm is associated with significantly higher sensitivity, permitting single-trial recordings[4].

Q2: I am trying to record from distal dendrites, but the cell dies before the dye reaches them. How do I balance loading time with cellular toxicity? A: Cell death or altered action potential kinetics (e.g., spike broadening) indicates pharmacological toxicity due to dye overload. The solution is not to wait longer, but to utilize the "dye-free tip" technique and strictly adhere to the 30-45 minute loading window[3]. Once the soma is sufficiently loaded, you must detach the pipette by forming an outside-out patch[3]. After detachment, the dye already pooled in the soma will continue to diffuse laterally along the lipid bilayer into the distal neurites without introducing additional, toxic volumes of VSD into the cell.

Q3: Can I multiplex DI-2-ANEPEQ with Calcium imaging without compromising the voltage SNR? A: Yes. Because DI-2-ANEPEQ has a broad emission spectrum in the red/IR region, it can be successfully multiplexed with green-emitting calcium indicators[4]. However, to maintain physiological homeostasis and prevent Ca2+ buffering artifacts that would alter the electrical properties of the cell, you must use a low-affinity Ca2+ indicator. We recommend using Fura-FF (Kd ~10 µM) at a 1 mM concentration[3][4]. To separate the signals optically, utilize a dual-bandpass dichroic mirror that reflects the 532/543 nm excitation while transmitting the lower green (Ca2+) and red (VSD) emission wavelengths to separate, synchronized CCD/CMOS cameras[4].

Sources

Troubleshooting

DI-2-ANEPEQ (JPW1114) Technical Support Center: Optimizing Topical Applications in Brain Slices

Welcome to the advanced troubleshooting center for DI-2-ANEPEQ (also known as JPW1114) brain slice applications. As researchers transition from single-cell patch loading to population-level topical (bath) applications, b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting center for DI-2-ANEPEQ (also known as JPW1114) brain slice applications. As researchers transition from single-cell patch loading to population-level topical (bath) applications, background noise becomes the primary barrier to acquiring high-fidelity spatiotemporal data. This guide synthesizes optical physics, chemical targeting, and tissue preparation strategies to help you isolate true voltage signals from static background noise.

Part 1: Mechanistic Troubleshooting & FAQs

Q: Why does topical application of DI-2-ANEPEQ yield significantly higher background noise compared to intracellular loading? A: DI-2-ANEPEQ is a highly water-soluble, yet lipophilic, styryl dye. When applied topically via bath perfusion, it indiscriminately partitions into all exposed lipid bilayers[1]. In an acute brain slice, the vibratome cutting process leaves a dense layer of necrotic cells, debris, and severed processes at the surface. The dye binds heavily to this inactive tissue. Because voltage-sensitive fluorescence relies on a fractional change ( ΔF/F ), the massive static fluorescence ( F ) from dead cells and non-target glia overwhelms the small dynamic signal ( ΔF ) from the active neurons deeper in the slice, drastically reducing the Signal-to-Noise Ratio (SNR)[2]. Intracellular loading bypasses this entirely by restricting the dye exclusively to the inner membrane leaflet of a single viable cell.

Q: I must use topical application for my population-level study. How can I optically filter out this background noise without changing my staining protocol? A: Transition your imaging modality from Two-Photon Fluorescence (TPF) or 1-photon epifluorescence to Second-Harmonic Generation (SHG) microscopy[3]. TPF captures emission from all excited dye molecules; therefore, unbound dye pooled in the extracellular space and dye trapped in dead cells both contribute to the noise floor. In contrast, SHG is a non-linear optical process that strictly requires a non-centrosymmetric environment. DI-2-ANEPEQ only produces an SHG signal when it is asymmetrically inserted into a polarized lipid bilayer. Consequently, SHG inherently filters out isotropic background noise from unbound extracellular dye, preserving the voltage sensitivity ( ΔS/S ) even in thick, noisy slice preparations[3].

Q: Are there chemical targeting methods to prevent non-specific background binding during bath application? A: Yes. You can utilize Voltage-Sensor Lipophilic Dextran-Monoamine (VoLDeMo) targeting[4]. This technique dynamically encapsulates the voltage-sensitive dye within a dextran polymer conjugated to a specific ligand (e.g., Dichloropane, which targets monoamine transporters). This macromolecular complex prevents the dye from indiscriminately embedding into any lipid bilayer it touches. Instead, it selectively delivers the dye to the membranes of specific neuronal populations (such as dopaminergic axons). This shifts the staining pattern from a diffuse, noisy background to high-contrast, target-specific labeling, significantly enhancing the functional SNR for specific circuits[4].

Part 2: Quantitative Performance Data

To understand the impact of background noise on your recordings, it is critical to compare the voltage sensitivity of DI-2-ANEPEQ across different preparations and imaging modalities.

Table 1: Quantitative Comparison of DI-2-ANEPEQ Signal-to-Noise Characteristics

Imaging ModalityPreparation MethodVoltage Sensitivity ( ΔS/S per 100 mV)Primary Background Noise Source
1-Photon Epifluorescence Intracellular (Slice)High (~5.0 - 10.0%)Minimal (Dye is restricted to a single cell)
Two-Photon Fluorescence (TPF) Topical (Cultured Monolayer)~12.2%Low (Monolayer allows for complete washout)
Two-Photon Fluorescence (TPF) Topical (Acute Slice)~1.4%High (Necrotic surface cells, deep tissue trapping)
Second-Harmonic Gen. (SHG) Topical (Acute Slice)Preserved / HighMinimal (Requires asymmetric membrane insertion)
VoLDeMo-Targeted TPF Topical (Acute Slice)~4.7%Low (Restricted to specific receptor-expressing cells)

Data synthesis demonstrates the severe drop in TPF sensitivity when moving from culture to slice due to background noise, and the recovery of sensitivity using targeted or non-linear optical methods.

Part 3: Visualizing the Solutions

Workflow Start Acute Brain Slice Preparation Recovery NMDG/Sucrose Recovery (Heals membranes, reduces dead cells) Start->Recovery Staining Topical DI-2-ANEPEQ (25 µM) or VoLDeMo Targeting Recovery->Staining Washout Extended aCSF Washout (>45 mins to clear unbound dye) Staining->Washout Imaging SHG or Targeted Optical Recording (Isolates true Vm signals) Washout->Imaging

Caption: Optimized workflow for topical DI-2-ANEPEQ application in brain slices.

Mechanism cluster_membrane Asymmetric Environment (Plasma Membrane) cluster_extracellular Isotropic Environment (Extracellular/Dead Cells) Excitation Incident Laser (e.g., 1064 nm) MembraneDye Bound DI-2-ANEPEQ (Voltage Sensitive) Excitation->MembraneDye UnboundDye Unbound/Pooled Dye (Non-Specific) Excitation->UnboundDye SHG SHG Signal (High SNR, No Background) MembraneDye->SHG TPF1 TPF Signal (Voltage Sensitive) MembraneDye->TPF1 NoSHG Zero SHG Signal (Background Eliminated) UnboundDye->NoSHG TPF2 TPF Background (Drowns out signal) UnboundDye->TPF2

Caption: Mechanism of background noise elimination using SHG vs TPF imaging.

Part 4: Optimized Methodologies & Self-Validating Protocols

Protocol 1: Optimized Topical Staining & Washout for Acute Slices

Causality: Because DI-2-ANEPEQ is highly water-soluble, it requires a delicate balance between sufficient tissue penetration and rigorous removal of the unbound extracellular pool to minimize TPF background.

  • Slice Recovery : Following vibratome sectioning, immediately incubate slices in a specialized recovery aCSF (e.g., NMDG-based or sucrose-based) at 34°C for 1 hour. Why: This promotes the sealing of damaged membranes and reduces necrotic tissue swelling, minimizing the primary binding sites for non-specific background.

  • Dye Preparation : Prepare a 25 µM working solution of DI-2-ANEPEQ in oxygenated standard aCSF. Ensure the final concentration of any solvent (like DMSO or ethanol) is strictly <0.1%. Why: Solvents exacerbate membrane damage and increase non-specific partitioning.

  • Topical Perfusion : Transfer the slice to a submerged recording chamber. Perfuse the dye solution at a flow rate of 2-3 mL/min for exactly 15-20 minutes.

  • Extended Washout : Switch to dye-free, heavily oxygenated aCSF. Wash for a minimum of 45 minutes. Why: Prolonged washout is mandatory to clear the extracellular space of unbound dye, which is the primary contributor to static background noise[5].

  • Self-Validation Step : To confirm background clearance, measure the resting fluorescence intensity at the slice surface (Z = 0 µm) versus deep tissue (Z = -50 µm). A ratio approaching 1:1 indicates successful clearance of surface pooling. A ratio > 3:1 indicates incomplete washout; resume washing for 15 minutes.

Protocol 2: SHG Optical Setup for Background Suppression

Causality: By shifting the detection to a non-linear optical process, we force the physics of the system to ignore unbound dye, isolating the true membrane potential signal.

  • Excitation Tuning : Tune a pulsed Ti:Sapphire laser to 1064 nm. Ensure the average power at the sample does not exceed 60 mW to prevent phototoxicity[3].

  • Emission Filtering : Route the emission through a narrow bandpass filter centered at exactly half the excitation wavelength (e.g., 530/30 nm). Why: This ensures complete rejection of the broad TPF emission spectrum (which peaks around 570 nm) and captures only the SHG photons.

  • Polarization Alignment : Ensure the incident laser polarization is aligned parallel to the primary dendritic/axonal axes of the target neuronal population. SHG efficiency is highly dependent on the angle between the dye's dipole moment and the excitation field.

  • Self-Validation Step : Depolarize the slice globally by perfusing high-K+ aCSF (e.g., 50 mM KCl). Observe the optical signal. The SHG signal should drop synchronously with the depolarization, while any residual TPF background monitored on a separate channel will remain static. This confirms you have successfully isolated the membrane-bound voltage signal from the noise floor.

References

  • [1] Evaluation of voltage-sensitive fluorescence dyes for monitoring neuronal activity in the embryonic central nervous system, nih.gov. 1

  • [2] Wide-field and two-photon imaging of brain activity with voltage- and calcium-sensitive dyes, nih.gov. 2

  • [4] Chemical Targeting of Voltage Sensitive Dyes to Specific Cells and Molecules in the Brain, acs.org.4

  • [3] Optical Recording of Fast Neuronal Membrane Potential Transients in Acute Mammalian Brain Slices by Second-Harmonic Generation Microscopy, physiology.org.3

  • [5] In vitro functional imaging in brain slices using fast voltage-sensitive dye imaging combined with whole-cell patch recording, nih.gov. 5

Sources

Optimization

DI-2-ANEPEQ Cardiac Optical Mapping: Motion Artifact Support Center

Welcome to the Technical Support Center for cardiac optical mapping using the voltage-sensitive dye DI-2-ANEPEQ (JPW1114). Because the heart is a highly dynamic electromechanical pump, contractile motion introduces sever...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for cardiac optical mapping using the voltage-sensitive dye DI-2-ANEPEQ (JPW1114). Because the heart is a highly dynamic electromechanical pump, contractile motion introduces severe artifacts that obscure the delicate 5–10% ΔF/F fluorescence signals of action potentials.

This guide provides authoritative, field-proven strategies to decouple mechanical motion from electrical signals, ensuring high-fidelity data acquisition across in vitro, ex vivo, and in vivo models.

Diagnostic Decision Tree

Workflow Start DI-2-ANEPEQ Imaging Model ExVivo Ex Vivo (Langendorff) Whole Heart Start->ExVivo InVivo In Vivo / Intravital Beating Heart Start->InVivo InVitro In Vitro iPSC-CM Monolayers Start->InVitro Bleb Pharmacological Uncoupling (Blebbistatin 5-10 µM) ExVivo->Bleb Standard AP Mapping Mech Software Tracking (Virtual Blebbistatin) ExVivo->Mech E-C Coupling Studies Gating ECG-Gated Acquisition (Prospective PSSM) InVivo->Gating Required for Survival InVitro->Mech High-Res Tracking

Decision matrix for selecting motion artifact correction strategies in DI-2-ANEPEQ cardiac imaging.

Causality Clinic & FAQs

Q1: Why does DI-2-ANEPEQ fluorescence fluctuate so severely during contraction, and why can't we just use ratiometric correction? A1: DI-2-ANEPEQ is a fast-response, lipophilic potentiometric dye that embeds in the outer leaflet of the sarcolemma. During cardiac contraction, tissue moves through the focal plane (z-axis) and shifts laterally (x-y axis). This mechanical displacement alters the number of illuminated dye molecules and changes photon scattering paths, creating a massive baseline drift that entirely masks the voltage signal. While ratiometric imaging can cancel out some common-mode noise, DI-2-ANEPEQ is typically utilized as a single-wavelength dye optimized for deep tissue penetration and two-photon microscopy, making hardware-based ratiometry difficult without complex dual-sensor setups[1].

Q2: We are using Blebbistatin in a Langendorff-perfused rabbit heart, but we are seeing fluorescent precipitates and microvasculature occlusion. How do we fix this? A2: Blebbistatin is highly lipophilic and prone to precipitation in aqueous solutions. This occurs frequently if the DMSO stock is injected into cold perfusate or exposed to intense UV/blue light, which triggers phototoxicity and crystallization[2][3]. Because Blebbistatin precipitates are highly fluorescent at certain wavelengths, they can severely confound DI-2-ANEPEQ signals. Causality & Fix: The solubility limit of Blebbistatin in Tyrode's solution drops significantly below 37°C. To prevent occlusion:

  • Pre-warm the Tyrode's solution to 37°C before adding the Blebbistatin-DMSO stock.

  • Maintain the final concentration ≤10μM .

  • Use an in-line 0.22 µm filter in your perfusion rig.

  • Limit excitation light intensity and use longer wavelengths (>500 nm) to minimize phototoxic precipitation[2].

Q3: We need to study Excitation-Contraction (E-C) coupling in iPSC-CM monolayers. Pharmacological uncoupling ruins the contraction data. What is the alternative? A3: You must decouple the motion computationally rather than pharmacologically. Algorithms like "Virtual Blebbistatin" use phase-based optical flow to track fiducial markers or inherent tissue contrast across frames[4][5]. Causality: By calculating the deformation field of the contracting tissue, the software warps the DI-2-ANEPEQ fluorescence images back to a static reference frame. This allows you to extract the pure voltage signal from the undeformed coordinates while simultaneously quantifying the mechanical strain (contraction), preserving the E-C coupling biology[4].

Q4: How do we handle motion in intravital two-photon imaging of the beating mouse heart with DI-2-ANEPEQ? A4: Intravenous injection of DI-2-ANEPEQ (which is uniquely water-soluble compared to other ANEP dyes) is excellent for in vivo labeling[6][7]. However, physical restraint is insufficient for subcellular resolution. You must use Prospective Sequential Segmented Microscopy (PSSM) triggered by the R-wave of the animal's ECG. Causality: PSSM synchronizes the laser scanning with specific phases of the cardiac cycle. By introducing a precise temporal offset relative to the R-wave across successive beats, you reconstruct a motion-artifact-free video of the action potential and sarcomere dynamics without stopping the heart[6][8].

Validated Methodologies

Protocol A: Blebbistatin Uncoupling for Ex Vivo DI-2-ANEPEQ Mapping

Purpose: Complete mechanical arrest for high-fidelity voltage mapping in Langendorff preparations.

  • Dye Loading: DI-2-ANEPEQ is highly water-soluble. Prepare a 5 mM stock in deionized water. Inject 50–100 µL of the stock as a bolus into the aortic cannula. Wait 10 minutes for membrane integration.

  • Blebbistatin Preparation: Dissolve Blebbistatin in pure DMSO to create a 10 mM stock. Keep protected from light.

  • Perfusion Integration: Slowly inject the Blebbistatin stock into a vigorously stirring, pre-warmed (37°C) reservoir of oxygenated Tyrode's solution to achieve a final concentration of 5–10 µM.

  • Validation Check: Monitor the perfusion pressure. A sudden spike indicates Blebbistatin precipitation in the microvasculature[2]. If pressure rises, immediately switch to Blebbistatin-free Tyrode's and check the in-line filter.

  • Imaging: Excite DI-2-ANEPEQ at ~530 nm and collect emission at >700 nm. Self-Validation Note: Blebbistatin can alter Action Potential Duration (APD), generally resulting in APDs that are ~25% longer compared to actively contracting hearts at high pacing frequencies[9]. Always record baseline ECG before and after administration.

Protocol B: ECG-Gated Intravital Imaging (In Vivo)

Purpose: Subcellular voltage mapping in the intact, beating heart without pharmacological uncoupling.

  • In Vivo Staining: Administer 30–60 µL of 5 mM DI-2-ANEPEQ stock intravenously via the tail vein 30–60 minutes prior to imaging[6].

  • Stabilization: Perform a left thoracotomy. Apply a localized mechanical ring or grid stabilizer to the epicardial surface to dampen gross macroscopic motion (reduces z-axis drift to <50 µm)[8].

  • ECG Synchronization: Attach subcutaneous ECG leads. Route the signal to a trigger box configured to detect the R-wave peak.

  • PSSM Acquisition: Interface the trigger box with the two-photon microscope. Set the acquisition software to initiate a frame scan at a fixed delay (e.g., +10 ms) after the R-wave. Increment the delay sequentially across multiple beats to build a composite, motion-free action potential profile[7].

Quantitative Method Comparison

Correction MethodMotion Reduction (%)Impact on Action Potential Duration (APD)Ideal ApplicationKey Limitation
Blebbistatin (5-10 µM) > 95%Prolongs APD by ~25% vs. contracting tissue[9]Ex vivo Langendorff whole heartPrevents E-C coupling studies; photosensitive[2]
Virtual Blebbistatin (Software) 85 – 95%None (0% alteration)[4]In vitro iPSC-CM monolayersComputationally heavy; requires high frame rate
ECG-Gated PSSM > 90%None (0% alteration)In vivo / Intravital imaging[6]Low temporal resolution (reconstructed over beats)
Mechanical Restraint Only 40 – 60%Variable (activates mechanosensitive channels)Small rodent ex vivoIschemia risk; incomplete z-axis correction

References

  • Virtual blebbistatin: A robust and rapid software approach to motion artifact removal in optical mapping of cardiomyocytes. PNAS. 4

  • Properties of blebbistatin for cardiac optical mapping and other imaging applications. PMC/NIH. 2

  • Intravital imaging of cardiac function at the single-cell level. PNAS. 6

  • Revealing the nanometric structural changes in myocardial infarction models by time-lapse intravital imaging. Frontiers.7

  • High-Resolution Optical Measurement of Cardiac Restitution, Contraction, and Fibrillation Dynamics in Beating vs. Blebbistatin-Uncoupled Isolated Rabbit Hearts. Frontiers. 9

  • Simultaneous Dual Optical Mapping of the Heart Using a Single Excitation, Single Camera Approach. bioRxiv. 1

Sources

Troubleshooting

proper storage and handling conditions to prevent DI-2-ANEPEQ degradation

Technical Support Center: DI-2-ANEPEQ (JPW 1114) Storage, Handling, and Troubleshooting Guide Welcome to the Technical Support Center for DI-2-ANEPEQ (commonly known as JPW 1114). As a fast-responding, voltage-sensitive...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: DI-2-ANEPEQ (JPW 1114) Storage, Handling, and Troubleshooting Guide

Welcome to the Technical Support Center for DI-2-ANEPEQ (commonly known as JPW 1114). As a fast-responding, voltage-sensitive styryl (hemicyanine) dye, DI-2-ANEPEQ is a powerful tool for monitoring sub-millisecond membrane potential changes in excitable cells[1][2]. However, its unique chemical structure—specifically its cationic nature and conjugated polyene bridge—makes it highly susceptible to environmental degradation, photobleaching, and biological compartmentalization[3][4].

This guide is designed for researchers and drug development professionals. It moves beyond basic instructions to explain the causality behind proper handling, ensuring your experimental workflows remain robust, reproducible, and self-validating.

Part 1: Quantitative Storage & Handling Parameters

To prevent degradation of the hemicyanine chromophore, strict adherence to environmental controls is required. Below is the quantitative summary of validated storage conditions.

Dye StateStorage TemperatureRecommended SolventShelf LifeCritical Handling Note
Lyophilized Solid -20°CN/A> 12 monthsStore heavily desiccated; protect from ambient light[5].
Concentrated Stock -20°C to -80°CAnhydrous DMSO or Ultrapure H₂O1 to 6 monthsMust be aliquoted to avoid freeze-thaw cycles[5][6].
Working Solution Room Temp (22°C)Physiological Buffer (e.g., aCSF, Ringer's)< 4 hoursPrepare immediately before use; highly prone to hydrolysis[7].

Part 2: Troubleshooting & Causality FAQs

Q1: Why does my DI-2-ANEPEQ stock solution lose fluorescence intensity and voltage sensitivity over time when stored in aqueous buffers? The Causality: DI-2-ANEPEQ is highly water-soluble due to its cationic quaternary ammonium headgroup, which makes it ideal for microinjection[1][2]. However, the conjugated polyene bridge of the styryl dye is highly susceptible to nucleophilic attack in aqueous environments[3]. When stored in water or physiological buffers for extended periods, water molecules act as nucleophiles, breaking the conjugation of the polyene chain. This hydrolysis destroys the dye's ability to undergo the electrochromic charge shift required for voltage sensing. The Solution: Always prepare concentrated stock solutions in anhydrous DMSO or ultrapure water, divide them into single-use aliquots, and freeze them immediately at -20°C[5][6]. Never store the dye in physiological buffers (which contain additional reactive ions) long-term.

Q2: During live-cell imaging, my DI-2-ANEPEQ signal photobleaches rapidly, and I observe cellular phototoxicity. How can I mitigate this? The Causality: The voltage sensitivity of DI-2-ANEPEQ relies on an electrochromic mechanism—a rapid intramolecular charge shift between the electron-rich donor (aniline) and the electron-deficient acceptor (pyridinium) upon photon excitation[8]. While in this excited state, the altered electron distribution makes the molecule highly vulnerable to photo-oxidation (leading to the generation of reactive oxygen species, ROS) and further nucleophilic attack[3]. Because DI-2-ANEPEQ is highly hydrophilic, it is less shielded by the hydrophobic core of the lipid bilayer compared to analogs like di-8-ANEPPS, causing it to photobleach faster[4]. The Solution: Limit excitation light intensity and exposure time. If experimental parameters allow, introduce antioxidants (e.g., ascorbic acid) into the imaging buffer to scavenge ROS. Alternatively, recent studies show that conjugating the dye to polymeric carriers (like dextran) can physically shield the excited chromophore from nucleophilic species, significantly increasing photostability[3].

Q3: My initial signal-to-noise ratio (SNR) is excellent, but it degrades significantly after 30-60 minutes of recording. Is the dye chemically degrading during the experiment? The Causality: This is typically not chemical degradation, but rather biological compartmentalization. While DI-2-ANEPEQ provides a massive improvement in voltage-sensitive signals from distal neuronal processes[2], it is prone to rapid membrane internalization. Over time, the dye translocates from the outer leaflet of the plasma membrane into intracellular organelle membranes[2]. Because intracellular membranes do not experience the action potential voltage transients, this internalized dye contributes to a high, static background fluorescence. This artificially inflates the denominator in your fractional fluorescence change ( ΔF/F ) calculations, effectively degrading the SNR[9]. The Solution: Restrict imaging windows to immediately following the dye equilibration phase. For long-term longitudinal studies, switch to a more hydrophobic analog (such as di-8-ANEPPS or fluorinated derivatives like di-4-AN(F)EPPTEA) which are better retained in the outer plasma membrane[2][9].

Part 3: Visualizations of Workflows and Mechanisms

ReconstitutionWorkflow Start Lyophilized DI-2-ANEPEQ (Store at -20°C, Desiccated) Equilibrate Equilibrate to Room Temp (Prevent Condensation) Start->Equilibrate Solvent Add Solvent (Ultrapure H2O or Anhydrous DMSO) Equilibrate->Solvent Aliquots Divide into Single-Use Aliquots (Avoid Freeze-Thaw) Solvent->Aliquots Storage Store Stock at -20°C (Protect from Light & Moisture) Aliquots->Storage Working Dilute to Working Concentration (Use Immediately) Storage->Working On Day of Experiment

Workflow for the reconstitution, aliquoting, and storage of DI-2-ANEPEQ to prevent degradation.

DegradationMechanisms ActiveDye Active DI-2-ANEPEQ (Membrane Bound) Excitation Photon Excitation (Charge Shift Mechanism) ActiveDye->Excitation Internalization Membrane Internalization (Loss of Surface Signal) ActiveDye->Internalization Time-dependent ExcitedState Excited Chromophore (Vulnerable State) Excitation->ExcitedState ROS Reaction with O2 (ROS Generation) ExcitedState->ROS Nucleophile Nucleophilic Attack (Aqueous Environment) ExcitedState->Nucleophile Bleached Photobleached/Degraded Dye (Loss of Fluorescence) ROS->Bleached Nucleophile->Bleached Background High Background Noise (Degraded SNR) Internalization->Background

Mechanistic pathways of DI-2-ANEPEQ degradation via photobleaching and membrane internalization.

Part 4: Self-Validating Protocol for Reconstitution and Aliquoting

To guarantee experimental integrity, follow this step-by-step methodology. It includes a built-in self-validation checkpoint to ensure you do not apply degraded dye to precious biological samples.

Step 1: Thermal Equilibration Remove the lyophilized vial (typically 5 mg) from -20°C storage. Do not open it immediately. Allow it to equilibrate to room temperature in a desiccator for at least 30 minutes. Causality: Opening a cold vial in a humid lab introduces condensation. Water moisture will initiate the nucleophilic degradation of the polyene bridge before the dye is even reconstituted[6].

Step 2: Primary Reconstitution Add anhydrous DMSO or ultrapure water to achieve a concentrated stock (e.g., 5 mM to 10 mM)[10]. Vortex gently and sonicate in a water bath for 1-2 minutes to ensure complete dissolution. Note: The dye is essentially non-fluorescent in aqueous solutions but will appear as a dark orange-red liquid[1][2].

Step 3: Self-Validation Checkpoint (Spectrophotometry) Before aliquoting, validate the structural integrity of the chromophore. Take a 1 µL sample of the stock and dilute it 1:100 in absolute ethanol. Measure the absorbance spectrum. Validation Metric: The λAbs​ peak must be sharply centered at ~530 nm[1]. A significant blue shift, peak broadening, or a drop in the expected molar extinction coefficient indicates that the polyene bridge has degraded. If this occurs, discard the batch.

Step 4: Aliquoting & Atmospheric Control Divide the validated stock solution into single-use aliquots (e.g., 10-20 µL) using amber microcentrifuge tubes to protect from ambient light[5]. If available, gently flush the headspace of each tube with inert Nitrogen or Argon gas before capping. Causality: Displacing ambient oxygen prevents ROS generation and oxidative degradation during long-term storage[5].

Step 5: Storage and Working Solution Preparation Store all aliquots immediately at -20°C to -80°C. On the day of the experiment, thaw a single aliquot and dilute it to your final working concentration (typically 20 µM) in your physiological buffer[7]. Use this working solution within 4 hours and discard any remainder. Never refreeze a thawed aliquot.

Part 5: References

  • Biotium. "Di-2-ANEPEQ - Biotium: Product Description". Available at: 1

  • Thermo Fisher Scientific. "Fast-Response Probes—Section 22.2". Available at: 2

  • MedChemExpress. "Di-2-ANEPEQ | Membrane Potential Fluorescence Dye". Available at: 5

  • NIH/PMC. "Chemical targeting of voltage sensitive dyes to specific cells and molecules in the brain". Available at: 3

  • NIH/PMC. "Evaluation of voltage-sensitive fluorescence dyes for monitoring neuronal activity in the embryonic central nervous system". Available at: 4

  • PNAS. "Palette of fluorinated voltage-sensitive hemicyanine dyes". Available at:9

  • Frontiers. "Primer to Voltage Imaging With ANNINE Dyes and Two-Photon Microscopy". Available at: 8

  • Journal of Neuroscience. "Activity-Dependent Depression of Excitability and Calcium Transients in the Neurohypophysis Suggests a Model of Stuttering Conduction". Available at: 7

  • SPIE Digital Library. "Action spectra of electrochromic voltage-sensitive dyes in an intact excitable tissue". Available at: 10

  • Thermo Fisher Scientific. "Potential-Sensitive ANEP Dyes". Available at: 6

Sources

Reference Data & Comparative Studies

Validation

Subcellular Precision vs. Network Dynamics: A Technical Guide to DI-2-ANEPEQ and DI-4-ANEPPS Voltage-Sensitive Dyes

Voltage-sensitive dyes (VSDs) of the Amino-Naphthyl-Ethenyl-Pyridinium (ANEP) family have fundamentally advanced our ability to optically monitor membrane potential ( Δ Vm) with sub-millisecond temporal resolution[1]. Un...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Voltage-sensitive dyes (VSDs) of the Amino-Naphthyl-Ethenyl-Pyridinium (ANEP) family have fundamentally advanced our ability to optically monitor membrane potential ( Δ Vm) with sub-millisecond temporal resolution[1]. Unlike slow-responding translational dyes that physically redistribute across membranes, ANEP dyes operate via an electrochromic mechanism (Stark shift)[2]. The electric field directly perturbs the electron distribution of the membrane-bound chromophore, causing an intramolecular charge transfer that shifts the excitation and emission spectra without requiring physical molecular movement.

However, the physicochemical properties of specific ANEP derivatives dictate their spatial resolution, delivery method, and optimal use-case. In this guide, we objectively compare two foundational hemicyanine dyes: the lipophilic DI-4-ANEPPS and the highly water-soluble DI-2-ANEPEQ (JPW1114) .

Physicochemical Profiling & Structural Causality

The defining difference between these two probes lies in their alkyl chain substitutions, which govern their lipophilicity and, consequently, their route of membrane delivery.

DI-4-ANEPPS: The Extracellular Network Mapper
  • Structure & Causality: DI-4-ANEPPS possesses hydrophobic butyl chains, rendering it highly lipophilic. When introduced via extracellular bath application, it rapidly partitions into the outer leaflet of the plasma membrane. Because it labels all exposed membranes in a tissue preparation, it is ideal for macroscopic mapping of cardiac syncytia or large neuronal populations[3].

  • Trade-offs: The non-specific labeling of all cellular membranes creates a high background fluorescence, making it nearly impossible to resolve the voltage dynamics of a single dendritic spine within dense tissue[4]. Furthermore, it internalizes relatively quickly, limiting its use to short-term recordings[1].

DI-2-ANEPEQ (JPW1114): The Subcellular Sniper
  • Structure & Causality: By replacing the butyl chains with short ethyl groups and introducing a double positive charge, DI-2-ANEPEQ (commonly known as JPW1114) achieves extreme aqueous solubility[5]. This structural modification prevents the dye from easily crossing the plasma membrane from the outside. Instead, it is delivered intracellularly via a patch-clamp pipette[6].

  • Trade-offs: As the dye diffuses from the soma into the distal dendrites, it partitions into the inner leaflet of the patched cell's membrane. This inside-out labeling strategy eliminates background fluorescence from neighboring cells, yielding up to a 50-fold improvement in the signal-to-noise ratio (SNR) for distal axonal and dendritic processes[7][8].

Quantitative Performance Comparison

PropertyDI-4-ANEPPSDI-2-ANEPEQ (JPW1114)
Molecular Weight 480.66 g/mol [7]549.39 g/mol [7]
Solubility Hydrophobic (Requires DMSO/EtOH)Highly Water-Soluble[5]
Delivery Method Extracellular Bath ApplicationIntracellular Microinjection / Patch Pipette[5]
Target Localization Outer leaflet of plasma membraneInner leaflet of plasma membrane[6]
Excitation / Emission ~465 nm / 635 nm (highly lipid dependent)~517–530 nm / ~712–720 nm[5][7]
Voltage Sensitivity ~2–10% Δ F/F per 100 mV[1]~2–10% Δ F/F per 100 mV[1]
Primary Application Cardiac mapping, population neurodynamics[3][9]Single-neuron subcellular (dendritic/axonal) imaging[4][6]

Workflow Logic & Decision Matrix

VSD_Selection Start Experimental Goal: Voltage Imaging Decision Target Resolution & Scale? Start->Decision Path1 Macroscopic / Network (Cardiac Tissue, Brain Slices) Decision->Path1 Population Dynamics Path2 Microscopic / Subcellular (Single Neuron Dendrites/Axons) Decision->Path2 Single-Cell Precision Dye1 DI-4-ANEPPS (Hydrophobic) Path1->Dye1 Dye2 DI-2-ANEPEQ / JPW1114 (Hydrophilic) Path2->Dye2 Mech1 Extracellular Bath Application Partitions into Outer Leaflet Dye1->Mech1 Mech2 Intracellular Patch/Injection Diffuses to Inner Leaflet Dye2->Mech2

Caption: Decision logic for selecting between DI-4-ANEPPS and DI-2-ANEPEQ based on experimental scale.

Self-Validating Experimental Protocols

To ensure data integrity, every optical electrophysiology workflow must incorporate internal validation steps.

Protocol 1: Cardiac Optical Mapping with DI-4-ANEPPS

DI-4-ANEPPS is the gold standard for mapping electrical propagation in ex vivo heart models or stem cell-derived cardiomyocytes[3][10].

  • Stock Preparation: Dissolve DI-4-ANEPPS in anhydrous DMSO to create a 1–5 mM stock. Causality: The dye is non-fluorescent in aqueous solutions and requires a hydrophobic solvent to prevent aggregation before membrane binding[1].

  • Staining Solution: Dilute the stock to a working concentration of 2–10 μ M in Tyrode’s solution. The addition of 0.05% Pluronic F-127 is highly recommended to facilitate dye dispersion[1].

  • Bath Application: Perfuse the tissue or incubate the cells for 10–20 minutes at room temperature.

  • Washout: Perfuse with dye-free buffer for 5–10 minutes to remove unbound dye.

  • Self-Validation Check: Illuminate the preparation at ~480 nm. If the background solution fluoresces brightly, the washout was insufficient. If the cells show no membrane fluorescence, the dye likely precipitated; verify the Pluronic F-127 concentration.

  • Pharmacological Warning: DI-4-ANEPPS is not biologically inert. At higher concentrations or prolonged exposures, it has been shown to inhibit voltage-gated sodium channels and slow ventricular conduction[3][9]. Always validate baseline electrophysiology via a secondary method (e.g., MEA) before and after staining.

Protocol 2: Single-Neuron Dendritic Voltage Imaging with DI-2-ANEPEQ

For resolving back-propagating action potentials in fine dendritic arbors, DI-2-ANEPEQ is unmatched due to its targeted intracellular delivery[4][7].

  • Intracellular Solution Prep: Dissolve DI-2-ANEPEQ directly into your standard K-gluconate or Cs-methanesulfonate intracellular patch solution to a final concentration of 0.5–2 mM.

  • Whole-Cell Patch Clamp: Establish a high-resistance gigaseal and break into the whole-cell configuration on the target soma.

  • Diffusion Phase: Allow 15–45 minutes for the dye to diffuse from the soma into the distal dendrites. Causality: Because the dye is positively charged and relatively large, diffusion into fine processes is slow.

  • Self-Validation Check: Monitor the resting membrane potential (Vm) and series resistance (Rs) via the patch electrode. If Rs climbs significantly, the pipette is clogged, and dye diffusion will halt. Periodically check basal fluorescence at the dendritic tips; imaging should only commence once the distal arbors are clearly visible.

  • Multiplexing Note: DI-2-ANEPEQ's broad emission spectrum in the red/far-red region allows it to be seamlessly combined with blue-excitable/green-emitting calcium indicators (e.g., Fluo-4, Oregon Green BAPTA-1) for simultaneous Δ Vm and intracellular Ca2+ imaging[11].

References

  • National Institutes of Health (PMC). "Combining Membrane Potential Imaging with Other Optical Techniques".[Link]

  • Proceedings of the National Academy of Sciences (PNAS). "Palette of fluorinated voltage-sensitive hemicyanine dyes".[Link]

  • Wikipedia. "Voltage-sensitive dye".[Link]

  • Potentiometric Probes. "VSD Classics | Explore Classic Dyes".[Link]

  • American Chemical Society (ACS). "Chemical Targeting of Voltage Sensitive Dyes to Specific Cells and Molecules in the Brain".[Link]

Sources

Comparative

A Comparative Guide to JPW 1114 and DI-8-ANEPPS for Neuronal Recordings

For researchers in neuroscience and drug development, the precise measurement of neuronal membrane potential is paramount to understanding neural circuit dynamics and the effects of novel therapeutics. Voltage-sensitive...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers in neuroscience and drug development, the precise measurement of neuronal membrane potential is paramount to understanding neural circuit dynamics and the effects of novel therapeutics. Voltage-sensitive dyes (VSDs) have emerged as indispensable tools for optically monitoring these electrical events with high spatiotemporal resolution. Among the plethora of available VSDs, JPW 1114 (also known as Di-2-ANEPEQ) and DI-8-ANEPPS stand out as two prominent members of the ANEP (Amino-Naphthyl-Ethenyl-Pyridinium) dye family. This guide provides an in-depth, objective comparison of these two dyes, supported by experimental data, to empower researchers in selecting the optimal tool for their specific experimental needs.

Mechanism of Action: A Shared Electrochromic Principle

Both JPW 1114 and DI-8-ANEPPS are fast-response potentiometric dyes that operate on the principle of electrochromism.[1] These amphiphilic molecules insert into the neuronal plasma membrane and exhibit a voltage-dependent shift in their electronic structure. This alteration in response to changes in the surrounding electric field leads to a corresponding shift in their fluorescence excitation and emission spectra.[1][2] Consequently, depolarization or hyperpolarization of the neuron can be detected as a change in fluorescence intensity, providing a real-time optical readout of membrane potential dynamics.[2]

Core Performance Characteristics: A Head-to-Head Comparison

While sharing a common mechanism, JPW 1114 and DI-8-ANEPPS possess distinct properties that make them suitable for different experimental paradigms. The following table summarizes their key performance characteristics based on available literature.

FeatureJPW 1114 (Di-2-ANEPEQ)DI-8-ANEPPSKey Considerations
Application Method Primarily intracellular loading via microinjection or patch pipette.[3]Primarily extracellular (bath) application.[4][5]JPW 1114's water solubility is ideal for filling individual neurons, allowing for detailed analysis of signal propagation in fine processes.[6] DI-8-ANEPPS's lipophilic nature facilitates staining of neuronal populations in cultures or brain slices.[7]
Sensitivity (ΔF/F per 100 mV) 2-8% (at optimal excitation of 532 nm).[8] Sensitivity is lower at suboptimal excitation wavelengths (e.g., 0.5-2% at 470 nm).[8][9]Typically 2-10%.[4] Can be enhanced to ~15% with ratiometric measurements and up to 27% with advanced techniques like Shifted Excitation and Emission Ratioing (SEER).[5][10]Both dyes exhibit modest sensitivity, often requiring signal averaging for clear detection of sub-threshold potentials.[11]
Temporal Resolution Sub-millisecond, capable of resolving fast action potentials.[7]Sub-millisecond, suitable for detecting transient potential changes in excitable cells.[2]Both dyes are well-suited for monitoring rapid neuronal signaling events.
Photostability & Phototoxicity "Red" dyes like JPW-1114 have been associated with phototoxic effects, such as an increase in action potential duration with prolonged illumination.[12]Reported to be more photostable and less phototoxic than its predecessor, Di-4-ANEPPS, making it more suitable for long-term imaging.[4][7][13]Minimizing excitation light intensity and exposure duration is crucial for both dyes to mitigate phototoxicity and photobleaching.[4]
Suitability for Long-Term Imaging Less ideal due to potential phototoxicity and the invasive nature of intracellular loading for single-cell studies.More suitable due to its higher photostability, lower phototoxicity, and better retention in the outer leaflet of the plasma membrane.[4][7]DI-8-ANEPPS's lipophilic side chains prevent rapid internalization, a common issue with other ANEP dyes.[7]
Signal-to-Noise Ratio (SNR) Can achieve good SNR with signal averaging.[12]SNR is influenced by dye concentration, illumination intensity, and detection method. Ratiometric approaches can improve SNR.[5]For both dyes, optimizing imaging parameters is key to maximizing SNR.
Simultaneous Imaging Compatibility Broad excitation and emission spectra make it compatible with UV-excitable calcium indicators like Fura-2 for simultaneous voltage and calcium imaging.[6][14]Also possesses broad spectra suitable for multi-modal imaging, though careful filter selection is necessary to minimize crosstalk.The ability to correlate membrane potential with intracellular calcium dynamics is a significant advantage of these dyes.

Experimental Protocols: A Step-by-Step Guide

The distinct physicochemical properties of JPW 1114 and DI-8-ANEPPS necessitate different loading protocols.

Protocol 1: Intracellular Loading of JPW 1114 via Microinjection

This method is ideal for detailed morphological and electrophysiological studies of a single neuron.

Materials:

  • JPW 1114 (Di-2-ANEPEQ)

  • Internal solution (e.g., potassium-gluconate based)

  • Microinjection/patch pipette

  • Micromanipulator and injection system

Procedure:

  • Prepare Dye Solution: Dissolve JPW 1114 in the internal solution to a final concentration of 0.2-1 mM.

  • Fill Pipette: Back-fill a sharp microelectrode or patch pipette with the dye-containing internal solution. To avoid dye leakage before sealing, the very tip of the pipette can be filled with dye-free solution.

  • Cell Impalement/Patching: Under visual guidance (e.g., DIC microscopy), approach the target neuron and establish a whole-cell patch-clamp configuration or perform a sharp microelectrode impalement.

  • Dye Infusion: Allow the dye to diffuse from the pipette into the neuron for 15-30 minutes. The progress of cell filling can be monitored by brief fluorescent excitation.

  • Imaging: After sufficient loading, proceed with voltage imaging. Use an appropriate filter set for excitation (e.g., 520-540 nm) and emission (>590 nm).[2][15]

Protocol 2: Extracellular Loading of DI-8-ANEPPS

This protocol is suitable for staining neuronal cultures or acute brain slices for population activity studies.

Materials:

  • DI-8-ANEPPS

  • High-quality, anhydrous DMSO

  • Pluronic F-127 (20% stock in DMSO, optional)

  • Extracellular solution or culture medium (e.g., ACSF)

Procedure:

  • Prepare Stock Solution: Prepare a 1-10 mM stock solution of DI-8-ANEPPS in DMSO. Store protected from light at 4°C.[5]

  • Prepare Loading Solution: On the day of the experiment, dilute the DI-8-ANEPPS stock solution into the extracellular solution to a final working concentration of 5-10 µM.[4] For improved dye solubilization, Pluronic F-127 can be added to a final concentration of 0.02-0.1%.[5]

  • Cell Staining: Replace the culture medium or superfuse the brain slice with the loading solution.

  • Incubation: Incubate the preparation for 10-30 minutes at room temperature (20-25°C), protected from light.[4][5] Incubation at 37°C can accelerate loading but may also increase dye internalization.[4]

  • Washing: Gently wash the preparation two to three times with dye-free extracellular solution to remove excess dye.

  • Imaging: Proceed with imaging immediately after washing. For ratiometric imaging, acquire fluorescence at two excitation wavelengths (e.g., ~440 nm and ~530 nm) with an emission filter of >610 nm.[4]

Visualizing the Workflow

Experimental_Workflow Experimental Workflow for Voltage-Sensitive Dye Imaging cluster_JPW1114 JPW 1114 (Intracellular Loading) cluster_DI8 DI-8-ANEPPS (Extracellular Loading) JPW_Prep Prepare JPW 1114 in Internal Solution JPW_Pipette Back-fill Microinjection Pipette JPW_Prep->JPW_Pipette JPW_Load Microinject/Patch onto Single Neuron JPW_Pipette->JPW_Load JPW_Diffuse Allow for Dye Diffusion JPW_Load->JPW_Diffuse Imaging Fluorescence Imaging (Microscopy Setup) JPW_Diffuse->Imaging Analysis Data Analysis (ΔF/F, SNR, Ratiometry) Imaging->Analysis DI8_Prep Prepare DI-8-ANEPPS Loading Solution DI8_Incubate Incubate Neuronal Population DI8_Prep->DI8_Incubate DI8_Wash Wash Excess Dye DI8_Incubate->DI8_Wash DI8_Wash->Imaging

Caption: A comparative workflow for JPW 1114 and DI-8-ANEPPS in neuronal recordings.

Deciding Between JPW 1114 and DI-8-ANEPPS: Application-Specific Recommendations

The choice between these two dyes should be guided by the specific research question.

Choose JPW 1114 for:

  • Detailed analysis of single-cell electrophysiology: Its intracellular application allows for precise measurement of voltage changes in specific subcellular compartments, such as dendrites and axons.

  • Correlating morphology with function: When combined with high-resolution imaging, JPW 1114 can reveal how neuronal architecture influences signal propagation.

  • Simultaneous voltage and calcium imaging: Its spectral properties are well-suited for combination with UV-excitable calcium indicators, enabling the investigation of excitation-secretion coupling and other calcium-dependent processes.[6][14]

Choose DI-8-ANEPPS for:

  • Network-level activity mapping: Extracellular application is ideal for studying the coordinated activity of neuronal populations in cultures or brain slices.

  • Long-term imaging experiments: Its enhanced photostability and reduced phototoxicity make it a more reliable choice for extended recordings.[4][7]

  • High-throughput screening: The simpler bath application protocol is more amenable to screening the effects of multiple compounds on neuronal activity.

The Underlying Principle of Voltage-Sensitive Dye Imaging

VSD_Mechanism Mechanism of Electrochromic Voltage-Sensitive Dyes cluster_membrane Neuronal Membrane Resting Resting State (-70mV) Dye_Resting Dye Molecule (Ground State) Depolarized Depolarized State (+30mV) Dye_Depolarized Dye Molecule (Ground State) Dye_Excited_Resting Dye Molecule (Excited State) Dye_Resting->Dye_Excited_Resting Excitation Emission_Resting Fluorescence (Longer λ) Dye_Excited_Resting->Emission_Resting Emission Dye_Excited_Depolarized Dye Molecule (Excited State) Dye_Depolarized->Dye_Excited_Depolarized Excitation Emission_Depolarized Fluorescence (Shorter λ) Dye_Excited_Depolarized->Emission_Depolarized Emission (Spectral Shift) Excitation_Light Excitation Light Excitation_Light->Dye_Resting Absorption Excitation_Light->Dye_Depolarized Absorption

Caption: Electrochromic shift in VSDs upon membrane potential change.

Conclusion

Both JPW 1114 and DI-8-ANEPPS are powerful tools for the optical measurement of neuronal activity. Their distinct characteristics, particularly their methods of application and suitability for long-term imaging, define their ideal experimental niches. By understanding these differences, researchers can make an informed decision to select the dye that best aligns with their scientific objectives, ultimately leading to more robust and insightful data in the quest to unravel the complexities of the nervous system.

References

  • Manno, C., et al. (2013). Confocal imaging of transmembrane voltage by SEER of di-8-ANEPPS. Journal of General Physiology, 141(3), 371-387. [Link]

  • Canepari, M., et al. (2015). Using simultaneous voltage and calcium imaging to study fast Ca2+ channels. Neurophotonics, 2(2), 021010. [Link]

  • Vogt, K., et al. (2011). High-resolution simultaneous voltage and Ca2+ imaging. The Journal of Physiology, 589(Pt 4), 789-796. [Link]

  • Canepari, M., & Vogt, K. (2008). Combining Voltage and Calcium Imaging from Neuronal Dendrites. In In Vitro Neurophysiology (pp. 231-253). Humana Press. [Link]

  • Kim, S. Y., & Vergara, J. L. (1998). Optical imaging and functional characterization of the transverse tubular system of mammalian muscle fibers using the potentiometric indicator di-8-ANEPPS. The Journal of general physiology, 112(6), 703-718. [Link]

  • Canepari, M., et al. (2015). Using simultaneous voltage and calcium imaging to study fast Ca-channels. SciSpace, Neurophotonics, 2(2), 021010. [Link]

  • Vogt, K., et al. (2011). High-resolution simultaneous voltage and Ca2+ imaging. PubMed, 589(Pt 4), 789-796. [Link]

  • Burggraf, D., et al. (2019). Retrograde labeling of neurons in the spinal cord that project directly to the amygdala or the orbital cortex in the rat. PubMed, 28(3), 249-259. [Link]

  • Jin, L., et al. (2012). Imaging activity of neuronal populations with new long-wavelength voltage-sensitive dyes. PLoS One, 7(9), e44507. [Link]

  • Cohen, L. B., & Salzberg, B. M. (1978). Optical measurement of membrane potential. Reviews of Physiology, Biochemistry and Pharmacology, 83, 35-88. [Link]

  • Brown, E. N., & Kass, R. E. (2015). Measuring the signal-to-noise ratio of a neuron. Proceedings of the National Academy of Sciences, 112(23), 7073-7078. [Link]

  • Wang, Y., et al. (2020). A simple and robust fluorescent labeling method to quantify trophoblast fusion. Placenta, 99, 11-14. [Link]

  • Kim, S. Y., & Vergara, J. L. (1998). Optical Imaging and Functional Characterization of the Transverse Tubular System of Mammalian Muscle Fibers using the Potentiometric Indicator di-8-ANEPPS. ResearchGate. [Link]

  • Penders, J., et al. (2021). Sizing extracellular vesicles using membrane dyes and a single molecule-sensitive flow analyzer. Nature Communications, 12(1), 5275. [Link]

  • Valdembri, B., & Canepari, M. (2021). Neuronal Imaging at 8-Bit Depth to Combine High Spatial and High Temporal Resolution With Acquisition Rates Up To 40 kHz. Frontiers in Cellular Neuroscience, 15, 769643. [Link]

  • Manno, C., et al. (2013). The di-8-ANEPPS signal elicited by trains of depolarizing pulses. ResearchGate. [Link]

  • Lee, H., et al. (2016). Simultaneous Neuronal Activity Measurement Using a Microelectrode Array Recording and Voltage Sensitive Dye Imaging. Frontiers in Neuroscience, 10, 296. [Link]

  • Antic, S. D. (2012). Imaging Submillisecond Membrane Potential Changes from Individual Regions of Single Axons, Dendrites and Spines. In Axons and Brain Architecture (pp. 245-265). Springer, Berlin, Heidelberg. [Link]

  • Zhou, W. L., et al. (2007). Intracellular long-wavelength voltage-sensitive dyes for studying the dynamics of action potentials in axons and thin dendrites. Journal of neuroscience methods, 164(2), 225-239. [Link]

  • Canepari, M., et al. (2008). Combining Membrane Potential Imaging with Other Optical Techniques. In In Vitro Neurophysiology (pp. 255-276). Humana Press. [Link]

  • Sundar, V., et al. (2020). Whole-cell patch clamp recordings and Di-8-ANEPPS measurements from neurons in 4-day cocultures. ResearchGate. [Link]

  • Najafi, K., & Wise, K. D. (1986). Multisite microprobes for neural recordings. IEEE Transactions on Biomedical Engineering, (7), 438-447. [Link]

  • Tominaga, Y., et al. (2001). Simultaneous multi-site recordings of neural activity with an inline multi-electrode array and optical measurement in rat hippocampal slices. Pflügers Archiv-European Journal of Physiology, 443(2), 276-284. [Link]

  • McArthur, J. B., et al. (2020). Optical estimation of absolute membrane potential using fluorescence lifetime imaging. eLife, 9, e56629. [Link]

  • Stewart, W. W. (1981). Techniques for dye injection and cell labelling. In Intracellular Staining of Nerve Cells (pp. 277-318). Academic Press. [Link]

  • Novikova, L. N., et al. (2013). Comparison of commonly used retrograde tracers in rat spinal motor neurons. Neural Regeneration Research, 8(36), 3438. [Link]

  • Kass, R. E., & Brown, E. N. (2015). Measuring the signal-to-noise ratio of a neuron. Proceedings of the National Academy of Sciences, 112(23), 7073-7078. [Link]

  • Peter, C. F., et al. (2023). Simulating the Voltage-Dependent Fluorescence of Di-8-ANEPPS in a Lipid Membrane. The Journal of Physical Chemistry B, 127(37), 8031-8041. [Link]

  • Volkmann, K., & Köster, R. W. (2010). In Vivo Retrograde Labeling of Neurons in the Zebrafish Embryo or Larva with Rhodamine Dextran. Cold Spring Harbor Protocols, 2010(11), pdb-prot5521. [Link]

  • Wouterlood, F. G. (2018). Anterograde and retrograde labeling with static and trans-synaptic tracers. ResearchGate. [Link]

  • Kass, R. E., & Brown, E. N. (2015). Measuring the signal-to-noise ratio of a neuron. PubMed, 112(23), 7073-7078. [Link]

  • Castagnola, E., et al. (2020). Quantification of Signal-to-Noise Ratio in Cerebral Cortex Recordings Using Flexible MEAs With Co-localized Platinum Black, Carbon Nanotubes, and Gold Electrodes. Frontiers in Neuroscience, 14, 579. [Link]

  • Schultz, S. R. (2013). Signal-to-noise ratio in neuroscience. Scholarpedia, 2(6), 2046. [Link]

  • Zecevic, D., et al. (2007). Wide-field and two-photon imaging of brain activity with voltage-and calcium-sensitive dyes. Philosophical Transactions of the Royal Society B: Biological Sciences, 362(1487), 1967-1979. [Link]

  • Popovic, M. A., et al. (2015). Sensitivity of recording. (a) Voltage-sensitive dye fluorescence image of a neuron. ResearchGate. [Link]

  • Antic, S. D., et al. (2012). Voltage-sensitive Dye Recording from Axons, Dendrites and Dendritic Spines of Individual Neurons in Brain Slices. Journal of visualized experiments: JoVE, (69), e4342. [Link]

Sources

Validation

Quantitative Mapping of Membrane Potential: Validating DI-2-ANEPEQ Optical Signals via Whole-Cell Patch-Clamp

As optical electrophysiology matures, the field is moving beyond qualitative observations of fluorescence transients ( ΔF/F ) to rigorous, quantitative mapping of absolute membrane potential ( Vm​ ). To extract true biop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As optical electrophysiology matures, the field is moving beyond qualitative observations of fluorescence transients ( ΔF/F ) to rigorous, quantitative mapping of absolute membrane potential ( Vm​ ). To extract true biophysical meaning from subcellular domains—such as dendritic spines or axonal boutons—researchers must anchor optical signals to absolute millivolts (mV).

This guide provides a comprehensive, self-validating methodology for calibrating the voltage-sensitive dye (VSD) DI-2-ANEPEQ (commonly known as JPW1114) using simultaneous whole-cell patch-clamp electrophysiology.

Comparative Analysis: Why DI-2-ANEPEQ?

Selecting the correct voltage sensor dictates the spatial resolution and signal-to-noise ratio (S/N) of your experiment. While offer cell-type specificity, their conformational kinetics often low-pass filter high-frequency action potentials[1]. Conversely, bath-applied lipophilic dyes like di-4-ANEPPS provide sub-microsecond resolution but stain all membranes in a tissue slice, creating massive background fluorescence that obscures single-cell signals[2],[1].

DI-2-ANEPEQ bridges this gap. As a water-soluble styryl (hemicyanine) dye, it can be loaded intracellularly via a patch pipette[1],[3]. This restricts fluorescence exclusively to the targeted cell's arborization, improving the S/N by up to 50-fold compared to extracellular dyes[4],[1].

Quantitative Comparison of Voltage Sensors
FeatureDI-2-ANEPEQ (JPW1114)di-4-ANEPPSANNINE-6plusGenetically Encoded (e.g., ASAP3)
Delivery Method Intracellular (Patch Pipette)Extracellular (Bath)Extra/IntracellularViral Transduction / Transgenic
Target Resolution Single-cell & SubcellularPopulation / NetworkSingle-cell / PopulationCell-type specific networks
Response Kinetics < 1 µs (Electrochromic)< 1 µs (Electrochromic)< 1 µs (Electrochromic)1 - 5 ms (Conformational)
Sensitivity ( ΔF/F ) ~4 - 10% per 100 mV~6 - 10% per 100 mVUp to 30% per 100 mV10 - 40% per 100 mV
Signal-to-Noise (Tissue) High (Zero background)Moderate (High background)Very HighHigh
Phototoxicity ModerateHighLowLow (Prone to bleaching)

The Causality of Calibration: Establishing a Self-Validating System

DI-2-ANEPEQ operates via the Stark effect (electrochromism) . As the transmembrane electric field fluctuates, the dye's absorption and emission spectra shift instantaneously (<1 µs)[2],[1]. Because the fractional fluorescence change ( ΔF/F0​ ) depends heavily on the specific lipid environment, the excitation wavelength, and the basal fluorescence ( F0​ ), a universal calibration factor does not exist[5].

To ensure trustworthiness, every recorded cell must serve as its own internal control . We achieve this by designing a self-validating protocol: we force the somatic membrane through a series of absolute voltage steps and simultaneously record the optical response[4],[6]. If the resulting ΔF/F0​ vs. mV plot is strictly linear ( R2≥0.98 ) and lacks hysteresis, the system validates itself, confirming that the optical signal is a faithful reporter of Vm​ .

Experimental Setup & Logical Flow

Workflow cluster_0 Phase 1: Intracellular Loading cluster_1 Phase 2: Washout & Re-Patch cluster_2 Phase 3: Synchronized Acquisition N1 Whole-Cell Patch (JPW1114 in Pipette) N2 Dye Diffusion (15-45 min) N1->N2 Cytoplasmic Transport N3 Withdraw Pipette (Seal Cell) N2->N3 Prevent Dye Overload N4 Re-Patch Cell (Dye-Free Pipette) N3->N4 Stabilize F0 N5 Apply Voltage Steps (-100mV to +40mV) N4->N5 Establish Vm Control N6 Optical Recording (Extract ΔF/F) N5->N6 Simultaneous Trigger

Workflow for calibrating DI-2-ANEPEQ optical signals using simultaneous whole-cell patch-clamp.

Step-by-Step Validation Protocol

Step 1: Pipette Preparation and Targeted Loading
  • Action: Prepare a 20 mM stock of DI-2-ANEPEQ in distilled water. On the day of the experiment, dilute to a final concentration of 0.2–0.8 mM in standard intracellular solution[7],[8]. Fill the distal tip of the patch pipette (first ~2 mm) with dye-free intracellular solution, then backfill the remainder with the dye-containing solution[8].

  • Causality: During the approach to the cell, positive pressure is applied to the pipette to prevent debris from clogging the tip. If the tip contained dye, this pressure would spray highly fluorescent molecules onto the slice surface, creating a localized cloud of background fluorescence that destroys the single-cell S/N advantage[8].

Step 2: Intracellular Diffusion and Electrophysiological Monitoring
  • Action: Establish the whole-cell configuration. Hold the cell in current-clamp or voltage-clamp and allow 15–45 minutes for dye diffusion[1],[8].

  • Causality: DI-2-ANEPEQ is lipophilic enough to bind to the inner leaflet of the plasma membrane but water-soluble enough to diffuse through the cytoplasm[9],[3]. The time required depends on the extent of the neuronal arborization. Continuously monitor access resistance ( Ra​ ); a stable Ra​ ensures the pipette remains patent for dye delivery.

Step 3: Pipette Withdrawal and Dye-Free Re-patching
  • Action: Carefully withdraw the loading pipette to form an outside-out patch, allowing the cell membrane to reseal. Immediately re-patch the soma with a new pipette containing strictly dye-free intracellular solution[7],[1],[8].

  • Causality: If the loading pipette is left attached during imaging, it acts as an infinite reservoir, continuously driving dye into the cell. This causes the baseline fluorescence ( F0​ ) to drift upward, invalidating the ΔF/F0​ calculation over time. Furthermore, excessive dye accumulation leads to severe photodynamic toxicity and alters membrane capacitance[7]. Re-patching caps the dye concentration, stabilizing F0​ and preserving cell health[8].

Step 4: Synchronized Acquisition and Linear Regression (The Validation)
  • Action: In voltage-clamp mode, apply a staircase protocol (e.g., holding at -60 mV, stepping from -100 mV to +40 mV in 20 mV increments)[4]. Correct all command voltages for the calculated liquid junction potential (e.g., -11 mV for K-gluconate based solutions)[10]. Simultaneously acquire high-speed fluorescence imaging (2–10 kHz)[11],[8].

  • Causality: This step forces the somatic and proximal dendritic membranes to absolute, known potentials. By extracting the steady-state ΔF/F0​ at each step and plotting it against the corrected command voltage, you generate a calibration curve[4],[6].

  • Self-Validation Check: Calculate the R2 of the linear regression. An R2≥0.98 validates the optical signal as a faithful linear reporter of Vm​ [4]. If hysteresis is observed between ascending and descending steps, or if the curve flattens at depolarized potentials, the system has detected an error (e.g., uncompensated series resistance, poor space-clamp, or dye saturation). In such cases, the protocol dictates that the cell's optical data must be rejected, ensuring absolute trustworthiness in the published results.

References

  • Palette of fluorinated voltage-sensitive hemicyanine dyes | Proceedings of the National Academy of Sciences (PNAS) |[Link]

  • Current Practice in Using Voltage Imaging to Record Fast Neuronal Activity | International Journal of Molecular Sciences (MDPI) |[Link]

  • Combining Membrane Potential Imaging with Other Optical Techniques | National Institutes of Health (NIH PMC) |[Link]

  • Voltage-sensitive Dye Recording from Axons, Dendrites and Dendritic Spines of Individual Neurons in Brain Slices | National Institutes of Health (NIH PMC) |[Link]

  • Chemical Targeting of Voltage Sensitive Dyes to Specific Cells and Molecules in the Brain | Journal of the American Chemical Society (ACS) |[Link]

  • Combining Membrane Potential Imaging with l-Glutamate or GABA Photorelease | PLOS One |[Link]

  • Electrophysiological events recorded at presynaptic terminals of the crayfish neuromuscular junction with a voltage indicator | National Institutes of Health (NIH PMC) |[Link]

  • Voltage-sensitive dye | Wikipedia | [Link]

  • Pharmacological effects and photodynamic damage of JPW-1114 in neuronal recordings | ResearchGate |[Link]

  • Combining Voltage and Calcium Imaging from Neuronal Dendrites | National Institutes of Health (NIH PMC) |[Link]

  • Imaging Voltage in Neurons | Columbia University Blogs |[Link]

Sources

Comparative

advantages of water-soluble DI-2-ANEPEQ over lipophilic voltage dyes

The Evolution of Optical Electrophysiology: A Comparative Guide to Water-Soluble DI-2-ANEPEQ vs. Lipophilic Voltage Dyes For decades, optical electrophysiology has relied heavily on voltage-sensitive dyes (VSDs) to map m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Evolution of Optical Electrophysiology: A Comparative Guide to Water-Soluble DI-2-ANEPEQ vs. Lipophilic Voltage Dyes

For decades, optical electrophysiology has relied heavily on voltage-sensitive dyes (VSDs) to map membrane potential dynamics in excitable tissues. While traditional lipophilic hemicyanine dyes—such as di-4-ANEPPS and di-8-ANEPPS—have been foundational, they present significant limitations in targeted cellular resolution and solvent toxicity[1].

As a Senior Application Scientist, I frequently observe researchers struggling with low signal-to-noise ratios (SNR) in dense tissue preparations due to non-specific background staining. The development of DI-2-ANEPEQ (widely known in the literature as JPW-1114) fundamentally resolved this bottleneck. By substituting long hydrophobic tails with short ethyl alkyl chains, DI-2-ANEPEQ achieves high aqueous solubility[1]. This structural modification shifts the delivery paradigm from bulk bath application to targeted intracellular microinjection, enabling unprecedented high-fidelity optical recordings of single neurons, dendritic spines, and complex tissue grafts[1][2].

This guide objectively compares the mechanistic advantages of DI-2-ANEPEQ against legacy lipophilic VSDs and provides a field-proven, self-validating protocol for intracellular voltage imaging.

Mechanistic Advantages: Causality in Dye Design

The choice of a voltage-sensitive dye should be dictated by the spatial resolution required and the physiological fragility of the preparation. The advantages of DI-2-ANEPEQ stem directly from its distinct physicochemical properties:

  • Targeted Intracellular Delivery & Superior SNR: Traditional lipophilic dyes (di-4-ANEPPS, di-8-ANEPPS) must be applied via bath perfusion. Because they partition indiscriminately into all exposed lipid bilayers, they stain every cell in a tissue slice, creating massive background fluorescence[1]. DI-2-ANEPEQ’s water solubility prevents it from easily crossing membranes from the extracellular space. Instead, it is loaded directly into the cytosol via a patch pipette[1]. As it diffuses, it partitions exclusively into the inner leaflet of the patched cell's plasma membrane, effectively eliminating background noise from surrounding glia and non-target neurons[2].

  • Solvent-Free Application (Zero DMSO Toxicity): Lipophilic dyes require organic solvents like DMSO or Pluronic for solubilization, which can compromise membrane integrity and alter ion channel kinetics[3]. DI-2-ANEPEQ dissolves readily in standard aqueous intracellular solutions (e.g., K-gluconate), preserving the native physiological state of the cell[3].

  • Efficacy in Stem Cell and Graft Models: In advanced tissue engineering, lipophilic dyes often fail to penetrate or label intra-cardiac human embryonic stem cell-derived cardiomyocyte (hESC-CM) grafts[3]. DI-2-ANEPEQ overcomes this barrier, successfully labeling both host and engrafted tissues to allow for precise optical mapping of action potential propagation[3].

  • Multiplexing Capabilities: DI-2-ANEPEQ exhibits an optimal excitation range of 510–540 nm and a broad emission spectrum in the red/near-infrared region[4]. This large Stokes shift allows for seamless multiplexing with green-emitting genetically encoded calcium indicators (e.g., GCaMP) or chemical sensors (e.g., Fluo-4, Oregon Green BAPTA-1) for simultaneous voltage and calcium imaging[3][4].

G Start Voltage-Sensitive Dye Selection Lipophilic Lipophilic Dyes (di-4-ANEPPS, di-8-ANEPPS) Start->Lipophilic WaterSoluble Water-Soluble Dye (DI-2-ANEPEQ / JPW-1114) Start->WaterSoluble Bath Bath Perfusion (Requires DMSO/Solvents) Lipophilic->Bath Patch Intracellular Patch Pipette (Aqueous Buffer, No Solvents) WaterSoluble->Patch Bulk Bulk Tissue Staining High Background Noise Bath->Bulk SingleCell Targeted Single-Cell Labeling High Signal-to-Noise Ratio Patch->SingleCell

Workflow comparison: Targeted intracellular delivery of DI-2-ANEPEQ vs. bulk lipophilic staining.

Quantitative Data Comparison

The following table synthesizes the functional parameters of DI-2-ANEPEQ compared to industry-standard lipophilic alternatives, providing a clear matrix for experimental planning.

ParameterDI-2-ANEPEQ (JPW-1114)di-4-ANEPPSdi-8-ANEPPS
Alkyl Chain Length Short (Ethyl)Medium (Butyl)Long (Octyl)
Aqueous Solubility Highly SolublePoorVery Poor
Solvent Requirement None (Aqueous Buffer)DMSO / EthanolDMSO / Pluronic
Delivery Method Microinjection / Patch PipetteBath PerfusionBath Perfusion
Labeling Specificity Single-cell / Subcellular (Spines)Bulk tissue / Non-specificBulk tissue / Non-specific
Background Noise Low (Targeted delivery)HighHigh
Washout Resistance Low (if applied externally)ModerateHigh (Strong membrane binding)
Primary Application Single-neuron tracing, hESC-CM graftsCardiac mapping, bulk networkLong-term bulk network imaging

Experimental Methodology: Single-Cell Voltage Imaging

To ensure scientific integrity, the following protocol is designed as a self-validating system . Each phase includes built-in electrophysiological checkpoints to confirm cell health and dye efficacy before proceeding to optical data acquisition.

Phase 1: Preparation of the Intracellular Dye Solution

Causality: DI-2-ANEPEQ must be dissolved directly into the patch-clamp internal solution to prevent osmotic shock.

  • Aliquot 1-2 mg of DI-2-ANEPEQ (JPW-1114) powder.

  • Dissolve the dye directly into a standard K-gluconate-based intracellular solution to a final concentration of 0.5 – 1.0 mM. Do not use DMSO.

  • Validation Checkpoint: Measure the osmolarity and pH of the final solution. It must remain at 280–290 mOsm and pH 7.3–7.4. Deviations will cause rapid cell death upon break-in.

  • Sonicate for 5 minutes and filter through a 0.22 µm syringe filter to remove undissolved aggregates that could clog the patch pipette.

Phase 2: Whole-Cell Patch Clamping & Dye Loading

Causality: The dye relies on passive diffusion from the pipette tip into the cell soma, and subsequently into the axonal and dendritic arbors[1].

  • Pull borosilicate glass pipettes to a resistance of 3–5 MΩ. Fill the tip (first 1 mm) with dye-free internal solution, and backfill the rest with the DI-2-ANEPEQ solution. Note: The dye-free tip prevents dye spillage onto the extracellular tissue while navigating to the target cell.

  • Form a gigaseal on the target soma and apply negative pressure to achieve the whole-cell configuration.

  • Validation Checkpoint: Immediately monitor the resting membrane potential ( Vm​ ) and input resistance ( Rin​ ). A healthy neuron should exhibit a Vm​ of approximately -70 mV. If Vm​ depolarizes beyond -55 mV or Rin​ drops significantly, abort the cell; the seal is compromised.

  • Allow 20 to 60 minutes for the dye to diffuse into distal compartments (e.g., dendritic spines)[2].

  • Validation Checkpoint: Briefly illuminate the cell at 532 nm (low intensity) every 10 minutes to visually confirm the extent of morphological filling.

Phase 3: Optical Recording and Calibration

Causality: Electrochromic dyes shift their emission spectra in response to the electric field across the membrane. Calibrating the optical signal against a known electrical voltage step ensures quantitative accuracy.

  • Excite the dye using a 532 nm solid-state laser or LED[2].

  • Collect emission light using a >600 nm long-pass filter to isolate the voltage-dependent fluorescence from excitation scattering[4].

  • Validation Checkpoint (Calibration): In voltage-clamp mode, apply a known voltage step (e.g., from -70 mV to +30 mV). Record the fractional change in fluorescence ( ΔF/F ). This establishes the exact sensitivity of the dye in your specific optical setup (typically ~2-5% ΔF/F per 100 mV).

  • Switch to current-clamp mode to optically record spontaneous or evoked action potentials at high frame rates (e.g., 2,000–10,000 Hz) using a high-speed CCD or sCMOS camera[2].

Conclusion

For researchers investigating the electrophysiology of specific cellular compartments—such as backpropagating action potentials in dendritic spines or the integration of stem-cell grafts—bulk lipophilic dyes are fundamentally inadequate due to background noise and solvent toxicity[2][3]. DI-2-ANEPEQ (JPW-1114) provides an elegant, water-soluble solution that leverages the precision of patch-clamp techniques to deliver high-fidelity, targeted optical recordings[1]. By adopting the self-validating protocols outlined above, laboratories can maximize their signal-to-noise ratios while ensuring robust cellular viability.

References

  • PNAS. Palette of fluorinated voltage-sensitive hemicyanine dyes. Retrieved from [Link]

  • Potentiometric Probes. VSD Classics | Explore Classic Dyes. Retrieved from[Link]

  • NIH PMC. Optical mapping of human embryonic stem cell-derived cardiomyocyte graft electrical activity in injured hearts. Retrieved from [Link]

  • NIH PMC. Rapid time course of action potentials in spines and remote dendrites of mouse visual cortex neurons. Retrieved from [Link]

  • NIH PMC. Combining Membrane Potential Imaging with Other Optical Techniques. Retrieved from [Link]

Sources

Validation

Neurodye DI-2-ANEPEQ vs. Genetically Encoded Voltage Indicators (GEVIs): A Comprehensive Technical Guide

As optical electrophysiology transitions from a niche technique to a foundational pillar of neuroscience and drug discovery, the selection of the correct voltage sensor is paramount. Researchers are frequently forced to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As optical electrophysiology transitions from a niche technique to a foundational pillar of neuroscience and drug discovery, the selection of the correct voltage sensor is paramount. Researchers are frequently forced to choose between the raw kinetic speed of small-molecule voltage-sensitive dyes (VSDs) and the cell-type specificity of genetically encoded voltage indicators (GEVIs).

This guide provides an objective, data-driven comparison between NEURODYE DI-2-ANEPEQ (also known as JPW 1114) and modern GEVIs (such as ASAP, ArcLight, and Archon families). By examining their mechanistic foundations, performance benchmarks, and experimental workflows, this guide aims to equip researchers with the insights necessary to optimize their assay design.

Mechanistic Foundations: The "Why" Behind the Performance

To understand the operational limits of these tools, we must first examine the physical mechanisms governing their voltage sensitivity.

NEURODYE DI-2-ANEPEQ (JPW 1114): Electrochromism

DI-2-ANEPEQ is a highly water-soluble, styryl-based potentiometric probe designed primarily for intracellular application via microinjection[1][2]. It operates via an electrochromic mechanism (the Stark effect). When the transmembrane electric field changes during an action potential, the dye undergoes a direct redistribution of its electronic structure rather than a physical conformational change[3][4].

  • Causality of Speed: Because electronic redistribution occurs on the scale of femtoseconds to microseconds, DI-2-ANEPEQ tracks membrane potential ( Vm​ ) with virtually zero lag, making it the gold standard for resolving the precise kinetics of fast-spiking neurons or mapping action potential propagation along fine axons[4].

  • Spectral Advantage: It features a broad excitation spectrum (optimal ~532 nm) and a far-red/near-infrared emission spectrum (~720–748 nm)[1][5]. This large Stokes shift allows for seamless multiplexing with green-emitting calcium indicators (e.g., Fluo-4, Calcium Green) without spectral crosstalk[6].

Genetically Encoded Voltage Indicators (GEVIs): Conformational Coupling

GEVIs are engineered proteins that fuse a voltage-sensing domain (VSD) or a microbial rhodopsin to a fluorescent reporter[7][8].

  • Causality of Speed & Specificity: Unlike electrochromic dyes, GEVIs rely on the physical movement of protein domains (e.g., S4 transmembrane helices) or the protonation state of a Schiff base in response to voltage changes[9]. This physical movement dictates a slower kinetic response (sub-millisecond to milliseconds)[4][10]. However, because they are genetically encoded, they can be driven by cell-type-specific promoters (e.g., CaMKIIa, PV, VIP), allowing researchers to isolate signals from specific neuronal subpopulations within dense, heterogeneous tissue[11][12].

Mechanistic comparison between electrochromic dyes and genetically encoded indicators.

Quantitative Performance Benchmarks

The following table synthesizes the empirical performance metrics of DI-2-ANEPEQ against leading GEVI classes (VSD-based and Rhodopsin-based).

ParameterDI-2-ANEPEQ (JPW 1114)VSD-based GEVIs (e.g., ASAP3, ArcLight)Rhodopsin-based GEVIs (e.g., Archon1, QuasAr3)
Response Kinetics ( τ ) < 2 microseconds (Instantaneous)1 – 10 milliseconds0.5 – 2 milliseconds
Voltage Sensitivity ( ΔF/F ) ~5-10% per 100 mVUp to 40% per 100 mV (ArcLight)~15-30% per 100 mV
Signal-to-Noise Ratio (SNR) High (Requires high illumination)Moderate to HighLow to Moderate (Dim baseline)
Delivery Method Intracellular microinjection / PatchViral vector (AAV), TransgenesisViral vector (AAV), Transgenesis
Cell-Type Specificity None (Labels injected cell only)Absolute (Promoter-dependent)Absolute (Promoter-dependent)
Longitudinal Stability Hours (Subject to washout/toxicity)Weeks to Months Weeks to Months
Multiplexing Capacity Excellent (Far-red emission)Moderate (Depends on FP variant)Excellent (Near-IR emission)

Data Synthesis & Interpretation: While ArcLight boasts the highest fractional fluorescence change ( ΔF/F ), its slow kinetics (~10 ms) act as a low-pass filter, obscuring high-frequency spike trains[7]. Conversely, DI-2-ANEPEQ perfectly resolves high-frequency bursts and sub-threshold synaptic potentials due to its microsecond response, but its application is inherently invasive and limited to acute experimental windows[4][13].

Self-Validating Experimental Protocols

To ensure data integrity, experimental workflows must include internal validation steps. Below are the optimized, step-by-step methodologies for both approaches.

Protocol A: Single-Cell Vm​ Imaging using DI-2-ANEPEQ

Best for: Mapping dendritic back-propagation or axonal action potentials in acute slice preparations.

  • Preparation of Dye Solution: Dissolve DI-2-ANEPEQ in intracellular patch solution to a final concentration of 0.5 – 1.0 mM. Critical Step: Sonicate for 5 minutes and filter through a 0.22 µm syringe filter to prevent pipette clogging.

  • Whole-Cell Configuration: Obtain a gigaseal and break into the target neuron (e.g., Layer 5 pyramidal cell) using a patch pipette containing the dye solution.

  • Validation of Diffusion (Self-Validation): Wait 15–30 minutes. Do not begin recording immediately. Expose the cell to brief, low-intensity 532 nm light every 5 minutes to visually confirm the diffusion of the dye into distal dendrites/axons via baseline fluorescence[6].

  • Optical Recording: Excite the dye at 532 nm (laser or LED). Collect emission using a >700 nm long-pass filter.

  • Electrophysiological Ground-Truth: Simultaneously record somatic voltage via the patch electrode. Inject current steps to trigger action potentials. The optical ΔF/F signal from the soma must perfectly align in time with the electrical ground-truth trace to validate the optical setup before moving to dendritic regions.

Protocol B: In Vivo Population Imaging using GEVIs (e.g., ASAP3 or Archon1)

Best for: Monitoring circuit-level dynamics in awake, behaving animals.

  • Viral Delivery: Inject AAV carrying the GEVI construct under a specific promoter (e.g., AAV9-hSyn-ASAP3) into the target brain region using stereotaxic coordinates.

  • Expression Window: Allow 3–4 weeks for optimal viral expression and membrane trafficking.

  • Validation of Membrane Targeting (Self-Validation): Under two-photon or confocal microscopy, inspect the baseline fluorescence. Quality Control: The signal must appear as distinct "rings" around the somata. Diffuse intracellular fluorescence indicates protein aggregation or endoplasmic reticulum retention, which will severely degrade the SNR[9][11].

  • Optical Recording: Implant a cranial window. Use wide-field or two-photon excitation tailored to the GEVI's spectra. Record optical signals during behavioral tasks.

  • Data Processing: Apply independent component analysis (ICA) or spatial filtering to extract single-cell voltage traces from the dense fluorescent background.

Workflow comparison: Acute microinjection of DI-2-ANEPEQ vs. longitudinal GEVI expression.

Application-Driven Selection Matrix

Choosing between DI-2-ANEPEQ and a GEVI should not be based on which technology is "newer," but rather on the specific constraints of the biological question.

  • Choose DI-2-ANEPEQ when:

    • You are investigating sub-cellular biophysics (e.g., action potential initiation zones, dendritic integration)[5].

    • You require absolute temporal fidelity (microsecond resolution) without the low-pass filtering effects of protein conformational changes[4].

    • You are performing simultaneous calcium and voltage imaging (multiplexing) in acute slice preparations[6].

  • Choose GEVIs when:

    • You need to record from a genetically defined subpopulation of neurons (e.g., distinguishing GABAergic vs. Glutamatergic activity in a dense local circuit)[12].

    • Your assay requires longitudinal monitoring over days or weeks, such as tracking plasticity during learning and memory tasks[13].

    • You are conducting high-throughput drug screening in induced pluripotent stem cell (iPSC)-derived neurons, where microinjection is not scalable[14].

References

  • Akemann, W., et al. "Comparative performance of a genetically-encoded voltage indicator and a blue voltage sensitive dye for large scale cortical voltage imaging." Frontiers in Cellular Neuroscience, PMC.[Link]

  • Lin, M. Z., & Schnitzer, M. J. "Genetically Encoded Voltage Indicators: Opportunities and Challenges." Journal of Neuroscience.[Link]

  • Xu, Y., et al. "Voltage imaging with genetically encoded indicators." Current Opinion in Chemical Biology, Peking University.[Link]

  • SciMedia. "List of Voltage-Sensitive Dyes." SciMedia.com.[Link]

  • Potentiometric Probes. "Di-2-ANEPEQ (JPW-1114) Voltage-Sensitive Dye." PotentiometricProbes.com.[Link]

  • Bando, Y., et al. "Enhanced genetically encoded voltage indicators advance their applications in neuroscience." Neurophotonics, PMC.[Link]

  • Antic, S. D., et al. "In Vitro Testing of Voltage Indicators: Archon1, ArcLightD, ASAP1, ASAP2s, ASAP3b, Bongwoori-Pos6, BeRST1, FlicR1, and Chi-VSFP-Butterfly." eNeuro.[Link]

  • Canepari, M., et al. "Combining Membrane Potential Imaging with Other Optical Techniques." Advances in Experimental Medicine and Biology, PMC.[Link]

  • Fisher, J. A., et al. "Action spectra of electrochromic voltage-sensitive dyes in an intact excitable tissue." Journal of Biomedical Optics, SPIE Digital Library.[Link]

  • Ponomarev, D., et al. "Current Practice in Using Voltage Imaging to Record Fast Neuronal Activity: Successful Examples from Invertebrate to Mammalian Studies." International Journal of Molecular Sciences, MDPI.[Link]

  • Bando, Y., et al. "Comparative Evaluation of Genetically Encoded Voltage Indicators." Cell Reports, ScienceOpen.[Link]

  • Zhang, Y., et al. "Engineering of Genetically Encoded Bright Near-Infrared Fluorescent Voltage Indicator." Biosensors, MDPI.[Link]

  • Kannan, M., et al. "Optimizing Strategies for Developing Genetically Encoded Voltage Indicators." Frontiers in Cellular Neuroscience.[Link]

Sources

Comparative

accuracy of JPW 1114 for detecting transient millisecond potential changes

High-Fidelity Optical Electrophysiology: A Comparative Guide to JPW 1114 for Sub-Millisecond Voltage Imaging As a Senior Application Scientist, I frequently consult with electrophysiologists and drug development teams wh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

High-Fidelity Optical Electrophysiology: A Comparative Guide to JPW 1114 for Sub-Millisecond Voltage Imaging

As a Senior Application Scientist, I frequently consult with electrophysiologists and drug development teams who hit a wall when trying to resolve sub-millisecond electrical events in subcellular compartments. Traditional patch-clamping is heavily restricted by space clamp limitations, often confining recordings to the soma or proximal dendrites. To accurately track action potential (AP) propagation into fine axonal arbors or dendritic spines, we must pivot to optical electrophysiology.

Within this domain, the voltage-sensitive dye (VSD) JPW 1114 (also known as di-2-ANEPEQ) remains a gold standard for high-fidelity recordings[1]. This guide objectively evaluates the mechanistic accuracy, comparative performance, and experimental deployment of JPW 1114 for detecting transient, millisecond-scale potential changes.

Mechanistic Profiling: The Causality of Speed and Precision

The accuracy of JPW 1114 in detecting transient potential changes stems directly from its electrochromic mechanism. Unlike genetically encoded voltage indicators (GEVIs) that rely on the conformational changes of a protein—which inherently introduces a kinetic delay—JPW 1114 is a styryl-based hemicyanine dye[2]. It operates via a direct interaction between the external electric field and the dye's chromophore, a phenomenon known as the Stark shift[2].

Causality in Experimental Choice: Because the Stark shift involves an intramolecular redistribution of electrons rather than a physical molecular rearrangement, the fluorescence response to a membrane potential change occurs in microseconds. This guarantees that the optical signal perfectly tracks the true kinetics of a fast neuronal action potential without artificially broadening or low-pass filtering the waveform[3].

Mechanism N1 Membrane Depolarization (Transient Millisecond AP) N2 Electric Field Alteration Across Lipid Bilayer N1->N2 N3 JPW 1114 Chromophore (Stark Shift Effect) N2->N3 N4 Intramolecular Charge Transfer (No molecular rearrangement) N3->N4 N5 Sub-millisecond Fluorescence Shift (ΔF/F Detection) N4->N5

Electrochromic Stark shift mechanism of JPW 1114 enabling sub-millisecond voltage detection.

Comparative Performance Analysis

Why choose JPW 1114 over classic bath-applied dyes like di-4-ANEPPS or modern GEVIs? The answer lies in the Signal-to-Noise Ratio (SNR) and the delivery method.

While bath-applied dyes (e.g., di-4-ANEPPS, di-8-ANEPPS) stain all lipid membranes in a tissue slice, they create massive background fluorescence that severely degrades the SNR[3]. JPW 1114, conversely, is highly water-soluble and specifically designed for intracellular microinjection[1].

Causality in Experimental Choice: By loading the dye directly into a single neuron via a patch pipette, we restrict fluorescence exclusively to the cell of interest. This targeted anterograde loading eliminates background noise, explaining the ~50-fold improvement in voltage-sensitive signals from distal processes compared to bulk staining methods[3]. Furthermore, di-4-ANEPPS internalizes rapidly, precluding long-term recordings, whereas JPW 1114 diffuses internally, binds to the inner leaflet, and remains stable for hours without washing out[3].

Table 1: Quantitative Comparison of Fast Voltage Sensors

FeatureJPW 1114 (di-2-ANEPEQ)di-4-ANEPPSdi-8-ANEPPSASAP3 (GEVI)
Sensor Type Styryl Hemicyanine DyeStyryl Hemicyanine DyeStyryl Hemicyanine DyeGenetically Encoded Protein
Delivery Method Intracellular MicroinjectionBath ApplicationBath ApplicationViral Vector / Transfection
Response Time < 1 ms (Microseconds)< 1 ms (Microseconds)< 1 ms (Microseconds)~1-2 ms
Signal-to-Noise (SNR) Very High (Targeted loading)Low (High background)Low (High background)High (Cell-type specific)
Internalization Rate N/A (Loaded internally)Fast (Limits recording time)SlowN/A (Membrane tethered)
Typical ΔF/F per 100mV ~1-6% (in dendrites)~10% (in model membranes)~10% (in model membranes)~20-30%

Experimental Workflow: Intracellular Loading & Self-Validating Protocol

To achieve accurate fractional fluorescence ( ΔF/F ) measurements, the experimental preparation must be flawless. VSDs can theoretically alter membrane capacitance or cause photodynamic damage. To ensure data integrity, every recording must be a self-validating system . We verify the physiological health of the neuron before and after dye equilibration by comparing the electrical AP waveforms[4].

Step-by-Step Methodology:

  • Dye Preparation: Dissolve JPW 1114 in a standard intracellular pipette solution to a final concentration of 0.4 - 1.0 mM[4].

  • Whole-Cell Patching: Establish a whole-cell configuration at the soma. Immediately record a baseline somatic action potential (AP amplitude, threshold, and half-width) via the patch electrode[4].

  • Equilibration (Anterograde Loading): Allow 20–45 minutes for the dye to diffuse from the soma into the distal dendrites or axons[5]. The water-soluble nature of JPW 1114 facilitates this internal transit[1].

  • Physiological Validation (The Decision Gate): Re-record the somatic AP. If the AP amplitude has degraded by >5% or the half-width has broadened significantly, discard the cell. Previous validation studies confirm that JPW 1114 at functional concentrations has negligible pharmacological effects on AP kinetics[4].

  • Optical Recording: Excite the dye using a 520–532 nm laser or LED[6]. Collect emission using a 610 nm long-pass filter[5]. Record at a frame rate of 5 kHz to accurately capture millisecond transients without aliasing[4].

Workflow S1 1. Intracellular Loading (Microinjection of JPW 1114) S2 2. Equilibration Phase (20-45 mins for distal diffusion) S1->S2 S3 3. Self-Validation (Compare AP waveform pre/post load) S2->S3 S4 4. Optical Excitation (520-532 nm Laser / LED) S3->S4 S5 5. High-Speed Imaging (≥ 5 kHz Frame Rate) S4->S5 S6 6. Signal Extraction (Calculate ΔF/F per pixel) S5->S6

Step-by-step self-validating workflow for intracellular loading and optical recording with JPW 1114.

Multiplexing Capabilities: Voltage and Calcium

Advanced drug development assays often require simultaneous tracking of electrical firing and downstream calcium signaling. JPW 1114's broad excitation in the green spectrum and emission in the red/infrared spectrum makes it highly compatible with UV- or blue-excitable calcium indicators[6].

Causality in Experimental Choice: By co-injecting JPW 1114 with a Ca2+ indicator like Oregon Green BAPTA-1 or Fura-FF, researchers can optically separate the signals. Exciting the Fura indicator with UV light minimizes spectral overlap and prevents photodynamic damage to the voltage dye during prolonged calcium imaging, preserving the integrity of both datasets[6].

References

  • Title: Di-2-ANEPEQ - Biotium Source: biotium.com URL: 1

  • Title: Palette of fluorinated voltage-sensitive hemicyanine dyes - PNAS Source: pnas.org URL: 2

  • Title: Fast-Response Probes—Section 22.2 | Thermo Fisher Scientific - TW Source: thermofisher.com URL: 3

  • Title: Combining Membrane Potential Imaging with Other Optical Techniques - PMC - NIH Source: nih.gov URL: 6

  • Title: Activity-Dependent Depression of Excitability and Calcium Transients in the Neurohypophysis Suggests a Model of “Stuttering Conduction” | Journal of Neuroscience Source: jneurosci.org URL: 5

  • Title: Dendritic signals from rat hippocampal CA1 pyramidal neurons during coincident pre- and post-synaptic activity: a combined voltage- and calcium-imaging study - PMC Source: nih.gov URL: 4

Sources

Validation

benchmarking JPW 1114 against other ANEP membrane potential probes

As a Senior Application Scientist specializing in optical electrophysiology, I frequently consult with researchers facing a common bottleneck: capturing sub-millisecond electrical events in highly arborized, distal neuro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in optical electrophysiology, I frequently consult with researchers facing a common bottleneck: capturing sub-millisecond electrical events in highly arborized, distal neuronal processes. While traditional patch-clamp electrophysiology remains the gold standard for somatic recordings, it is physically impossible to patch fine dendrites or axonal collaterals without causing catastrophic cellular damage.

To bridge this gap, fast-response voltage-sensitive dyes (VSDs) of the ANEP (AminoNaphthylEthenylPyridinium) family are deployed. This guide provides an objective, data-driven benchmark of JPW 1114 (di-2-ANEPEQ) against the classic extracellular ANEP probes, di-4-ANEPPS and di-8-ANEPPS , detailing the mechanistic causality behind their distinct experimental applications.

Mechanistic Foundation: The Electrochromic Shift

All ANEP dyes operate via a fast-response mechanism driven by the Stark effect (electrochromism). When these styryl dyes partition into the lipid bilayer, they align with the membrane's electric field. A change in membrane potential (e.g., an action potential) alters the surrounding electric field, which instantaneously modifies the electronic structure of the dye[1].

This structural shift causes a membrane potential-dependent change in the dye's excitation and emission spectra, allowing researchers to opticalize voltage changes in less than a millisecond[1]. However, this speed comes at a cost: the magnitude of the fluorescence change is modest, typically yielding only a 2-10% change in fluorescence intensity per 100 mV[1][2].

G A Intracellular Delivery (JPW 1114) C Partition into Plasma Membrane A->C Inner Leaflet B Extracellular Delivery (di-4/8-ANEPPS) B->C Outer Leaflet D Membrane Depolarization (Electric Field Change) C->D E Electrochromic Shift (Stark Effect) D->E Modifies Electronic Structure F Fluorescence Intensity Change (2-10% per 100mV) E->F Fast Response (<1 ms)

Logical flow of ANEP dye membrane insertion and electrochromic response.

The Causality of Probe Design: Why JPW 1114?

The primary limitation of classic dyes like di-4-ANEPPS and di-8-ANEPPS is their delivery method. Because they are applied extracellularly (bath application), they indiscriminately stain all cell membranes in the tissue slice—including surrounding glial cells and extracellular matrix. This creates a massive background fluorescence that easily swallows the tiny 2-10% signal originating from a single neuron's dendrite.

JPW 1114 (di-2-ANEPEQ) was engineered to solve this signal-to-noise crisis. It is highly water-soluble, allowing it to be introduced intracellularly via microinjection[3]. By loading the dye directly into the soma of a single target neuron, the dye diffuses and partitions exclusively into the inner leaflet of that specific cell's plasma membrane. This targeted approach eliminates extracellular background noise, producing an approximately 50-fold improvement in voltage-sensitive signals from distal processes compared to conventional bath-applied staining methods[2].

Quantitative Benchmarking
PropertyJPW 1114 (di-2-ANEPEQ)di-4-ANEPPSdi-8-ANEPPS
Charge CationicZwitterionicZwitterionic
Primary Delivery Intracellular Microinjection[3]Extracellular BathExtracellular Bath
Membrane Target Inner LeafletOuter LeafletOuter Leaflet
Retention & Stability Highly stable for long-term mappingInternalizes rapidly (Short-term only)[2]Better retained in outer leaflet (Long-term)[2][3]
Optimal Excitation 532 nm (Laser)[4]~475 nm (Membrane)[2]~467 nm (Membrane)[2]
Emission Maximum ~720 nm (Far-Red/IR)[3]~617 nm[2]~631 nm[2]
Phototoxicity LowModerateLow (Less than di-4-ANEPPS)[2][3]

Experimental Methodology: Intracellular Loading of JPW 1114

Loading JPW 1114 requires a highly specific workflow. Early attempts to load JPW 1114 using high-resistance sharp microelectrodes via iontophoresis or pressure pulses failed. The causality: Although water-soluble, JPW 1114 is sufficiently lipophilic that it binds to the inner glass walls of high-resistance sharp electrodes, clogging the tip[5]. Therefore, whole-cell patch-clamp electrodes must be used to ensure successful intracellular diffusion[5].

Step-by-Step Protocol
  • Stock Preparation: Dissolve JPW 1114 in pure sterile water to create a 10–20 mM stock solution. Note: Avoid DMSO if possible, as high intracellular concentrations of organic solvents can disrupt native signaling cascades.

  • Pipette Fabrication: Pull patch pipettes to a relatively low resistance of 4–6 MΩ . Causality: Lower resistance ensures a wider tip diameter, preventing the large, slightly amphipathic dye molecules from clogging the aperture during diffusion[5].

  • Intracellular Solution Formulation: Dilute the aqueous JPW 1114 stock into your standard intracellular recording solution (e.g., K-gluconate or Cs-methanesulfonate based) to a final working concentration of 0.5 to 1.0 mM .

  • Whole-Cell Configuration: Establish a gigaseal on the target soma and apply negative pressure to break into the whole-cell configuration.

  • Diffusion Incubation (Critical Step): Maintain the whole-cell patch for 30 to 60 minutes before commencing optical recordings. Causality: JPW 1114 relies on passive diffusion to travel from the soma into the highly branched, narrow-diameter distal dendrites and axons. Premature recording will yield artificially low signal-to-noise ratios in these distal regions.

  • Optical Recording: Excite the tissue using a 532 nm narrow-band laser (which provides optimal sensitivity for JPW 1114) and collect the far-red/IR emission (>700 nm) using a fast, cooled CCD camera or photodiode array[4][5].

Workflow Step1 Prepare Patch Pipette (Low Resistance: 4-6 MΩ) Step2 Load JPW 1114 (0.5 - 1.0 mM) Step1->Step2 Step3 Whole-Cell Patch Clamp (Target Neuron) Step2->Step3 Step4 Intracellular Diffusion (Wait 30-60 mins) Step3->Step4 Avoids Extracellular Background Step5 Optical Recording (Excitation: 532 nm) Step4->Step5 Distal Dendrite Labeling

Step-by-step workflow for JPW 1114 intracellular microinjection and recording.

Advanced Applications: Multiplexing with Calcium Indicators

Because JPW 1114 possesses a wide emission spectrum in the far-red/infrared region, it is an excellent candidate for multiplexed optical recordings. Researchers frequently need to correlate fast membrane depolarization (action potentials) with slower intracellular calcium transients.

By combining JPW 1114 with high-affinity calcium indicators like Oregon Green BAPTA-1 , Calcium Green-1 , or UV-excitable Fura indicators , researchers can achieve clean spectral separation[4]. In this setup, the calcium indicator is excited in the blue/UV range, while JPW 1114 is optimally excited at 532 nm, allowing simultaneous, single-trial recordings of both Vm​ and Ca2+ dynamics within the same dendritic spine[4].

References

  • Antic, S., et al. "Optical recording from cerebellar Purkinje cells using intracellularly injected voltage-sensitive dyes." PubMed (NIH). Available at:[Link]

  • Canepari, M., et al. "Combining Membrane Potential Imaging with Other Optical Techniques." PMC (NIH). Available at:[Link]

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling NEURODYE DI-2-ANEPEQ

Handling voltage-sensitive dyes (VSDs) requires a rigorous intersection of photophysical knowledge and stringent safety protocols. NEURODYE DI-2-ANEPEQ (widely known in the literature as JPW 1114 ) is a premier, fast-res...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Handling voltage-sensitive dyes (VSDs) requires a rigorous intersection of photophysical knowledge and stringent safety protocols. NEURODYE DI-2-ANEPEQ (widely known in the literature as JPW 1114 ) is a premier, fast-responding potentiometric probe used for the submillisecond optical mapping of neuronal action potentials.

As a Senior Application Scientist, I have designed this guide to provide drug development professionals and researchers with a self-validating, causality-driven operational framework. This document moves beyond basic safety data to explain why specific handling, reconstitution, and disposal methodologies are critical for both your safety and your experimental integrity.

Chemical & Photophysical Profile

Understanding the molecular behavior of Di-2-ANEPEQ is the first step in safe handling. Unlike zwitterionic ANEP dyes (such as Di-4-ANEPPS) that require cytotoxic solvents like DMSO or Pluronic F-127, Di-2-ANEPEQ is a dicationic styryl dye[1]. This structural modification grants it exceptional aqueous solubility, allowing direct intracellular microinjection into neurons without compromising cell viability [1].

Because it is an electrochromic dye, its absorption and emission spectra are highly dependent on its environment, undergoing a massive blue shift when it intercalates from an aqueous solution into a lipid bilayer [2].

Table 1: Photophysical & Chemical Specifications of Di-2-ANEPEQ

ParameterSpecificationOperational Causality
Chemical Name Di-2-ANEPEQ (JPW 1114)Fast-responding potentiometric probe for excitable cells[1].
Molecular Weight 549.40 g/mol Critical for calculating precise microinjection molarities[3].
Aqueous Solubility Highly SolubleDicationic structure allows DMSO-free intracellular injection[1].
Ex/Em (Ethanol) ~532 nm / ~748 nmBaseline spectral profile in organic solvents[3].
Ex/Em (Lipid Vesicles) ~477.5 nm / ~624 nmSignificant blue shift occurs upon integration into lipid bilayers[3].
Storage Conditions -20°C, Dark, DesiccatedPrevents hydrolytic degradation and photobleaching[1].

Hazard Assessment & PPE Matrix

Di-2-ANEPEQ is classified as a potent irritant to the eyes, respiratory system, and skin [4]. Because its primary function is to bind to biological membranes, accidental exposure to the skin means the dye will rapidly intercalate into epidermal cell membranes.

Protocol 1: Hazard Mitigation and PPE Donning

  • Hand Protection: Don double-layer nitrile gloves. Causality: The outer layer can be immediately discarded if contaminated, preventing the transfer of the highly concentrated dye to sensitive microscope optics or micromanipulators.

  • Eye Protection: Wear tightly fitting splash goggles (not standard safety glasses). Causality: The lyophilized powder is packaged under vacuum; breaking the seal can cause the irritant powder to aerosolize[4].

  • Respiratory Protection: Handle the dry powder exclusively within a Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood.

  • Self-Validation Check: Before opening the vial, perform a visual glove-seal check. Ensure the fume hood sash is at the certified operational height, confirmed by the airflow monitor's green indicator.

Operational Workflow: Reconstitution & Microinjection

Microinjection requires a high-concentration aqueous stock (typically 3 mg/mL, or ~5.5 mM)[2]. At this concentration, even microscopic undissolved aggregates will instantly clog the <1 µm tip of a patch pipette.

Protocol 2: Step-by-Step Reconstitution

  • Thermal Equilibration: Transfer the vial from -20°C storage to a room-temperature desiccator for 30 minutes.

    • Causality: Opening a cold vial causes atmospheric moisture to condense inside the tube, leading to rapid hydrolytic degradation of the dye.

  • Solvent Addition: Add the required volume of ultrapure H₂O (or your specific intracellular recording buffer) directly to the vial.

  • Homogenization: Vortex vigorously for 60 seconds, followed by centrifugation at 10,000 x g for 5 minutes.

    • Causality: Centrifugation forces any undissolved micro-particulates to the bottom, preventing them from being drawn into the microelectrode.

  • Loading: Backfill the microelectrode using a non-metallic MicroFil needle.

  • Self-Validation Check: Post-centrifugation, hold the tube against a bright white background. The solution must be a uniform, transparent orange-red. The absence of a visible pellet confirms 100% dissolution. If opacity is observed, the tip will clog.

Workflow Visualization

G A Lyophilized Di-2-ANEPEQ (Storage: -20°C, Dark) B PPE & Fume Hood (Nitrile, Goggles, Lab Coat) A->B Equilibrate to RT C Reconstitution (3 mg/mL in Ultrapure H₂O) B->C Prevent Aerosolization D Microelectrode Loading (Avoid Tip Clogging) C->D Centrifuge/Filter E Intracellular Microinjection (Target Neurons) D->E Protect from Light F Optical Mapping (Detect Membrane Potential) E->F Voltage-Dependent Fluorescence Shift G Chemical Waste Disposal (Incineration Protocol) F->G Decontaminate Surfaces & Tools

Workflow for Di-2-ANEPEQ: safe handling, reconstitution, optical mapping, and chemical disposal.

Spill Response & Waste Disposal Plan

As an ecotoxic, membrane-active fluorophore, Di-2-ANEPEQ must never enter the municipal water supply or be flushed down laboratory drains [5].

Protocol 3: Spill Containment and Decontamination

  • Immediate Containment: Do not use water to clean a spill initially, as it will rapidly spread the highly soluble dye. Absorb the spill using a finely powdered liquid-binding material (e.g., diatomite) or dry absorbent pads[5].

  • Surface Decontamination: Scrub the affected benchtop surface with 70% ethanol or isopropanol.

    • Causality: The dye is highly soluble in alcohols, which will lift residual molecules bound to the benchtop surface[5].

  • Waste Segregation: Place all contaminated materials (pipette tips, microelectrodes, gloves, and bench paper) into a designated, clearly labeled "Toxic Organic Waste" container destined for incineration.

  • Self-Validation Check: To ensure the spill is fully decontaminated, illuminate the cleaned bench space with a handheld blue/UV light source (approx. 480 nm) in a darkened room. The absence of red fluorescence (emission ~624-720 nm) confirms the complete removal of the dye.

References

  • Di-2-ANEPEQ (JPW-1114) - Potentiometric Probes Voltage-Sensitive Dye . Potentiometric Probes. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.